Product packaging for 2-Isopropoxyethanamine(Cat. No.:CAS No. 81731-43-3)

2-Isopropoxyethanamine

Cat. No.: B1332123
CAS No.: 81731-43-3
M. Wt: 103.16 g/mol
InChI Key: USECIYVEPXUVHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Isopropoxyethanamine is a useful research compound. Its molecular formula is C5H13NO and its molecular weight is 103.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13NO B1332123 2-Isopropoxyethanamine CAS No. 81731-43-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propan-2-yloxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-5(2)7-4-3-6/h5H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USECIYVEPXUVHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50336447
Record name 2-Isopropoxyethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81731-43-3
Record name 2-Isopropoxyethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(propan-2-yloxy)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Isopropoxyethanamine CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 81731-43-3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropoxyethanamine, also known by synonyms such as 2-aminoethyl isopropyl ether, is a bifunctional organic compound featuring both a primary amine and an ether linkage.[1][2] Its structure makes it a valuable building block in organic synthesis, particularly in the development of more complex molecules within the pharmaceutical and agrochemical industries. The presence of both a nucleophilic amine group and a polar ether moiety allows for a range of chemical transformations, making it a versatile intermediate for introducing the isopropoxyethyl functional group into target structures. This guide provides a comprehensive overview of its properties, a representative synthesis protocol, safety information, and its potential applications in research and development.

Physicochemical Properties

This compound is a colorless to almost colorless liquid under standard conditions.[2] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 81731-43-3[1][3][4]
Molecular Formula C₅H₁₃NO[3][4]
Molecular Weight 103.16 g/mol [3][4]
Boiling Point 120 °C[2]
Density 0.84 g/cm³[2]
Refractive Index 1.4070 - 1.4120[2]
pKa (Predicted) 8.98 ± 0.10[2]
Physical Form Clear Liquid[2]

Synthesis and Reactivity

Representative Synthesis: Williamson Ether Synthesis

A common and effective method for the preparation of this compound is via the Williamson ether synthesis. This involves the reaction of an ethanolamine derivative with an isopropyl halide. A plausible synthetic route is the reaction of 2-aminoethanol with isopropyl bromide.

G cluster_reactants Reactants cluster_process Process cluster_product Product Aminoethanol 2-Aminoethanol Reaction Reaction in Aprotic Solvent (e.g., THF) Aminoethanol->Reaction IsopropylBromide Isopropyl Bromide IsopropylBromide->Reaction Base Strong Base (e.g., NaH) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup 1. Quench 2. Extract Purification Distillation Workup->Purification Crude Product Product This compound Purification->Product Purified Product G cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_storage Storage Conditions Goggles Safety Goggles/ Face Shield Gloves Chemical Resistant Gloves Coat Lab Coat/ Impervious Clothing FumeHood Work in a Fume Hood FumeHood->Goggles Requires FumeHood->Gloves Requires FumeHood->Coat Requires AvoidIgnition Keep away from Ignition Sources Cool Store in a Cool, Well-Ventilated Area FumeHood->Cool Leads to InertAtmosphere Handle under Inert Atmosphere AvoidIgnition->Cool TightlyClosed Keep Container Tightly Closed LockedUp Store Locked Up

References

Synthesis of 2-Isopropoxyethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis route for 2-isopropoxyethanamine, a valuable building block in pharmaceutical and chemical research. The synthesis is predicated on the well-established Williamson ether synthesis, a robust method for the formation of ethers. This document provides a comprehensive overview of the starting materials, a detailed experimental protocol, and quantitative data to facilitate its replication in a laboratory setting.

Overview of Synthesis Pathway

The principal and most direct method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the sodium salt of 2-aminoethanol (sodium 2-aminoethoxide) acts as the nucleophile, attacking an isopropyl halide, such as 2-bromopropane or 2-chloropropane.

The overall reaction is as follows:

Step 1: Deprotonation of 2-aminoethanol HO-CH₂CH₂-NH₂ + NaH → NaO-CH₂CH₂-NH₂ + H₂

Step 2: Nucleophilic substitution (Williamson Ether Synthesis) NaO-CH₂CH₂-NH₂ + (CH₃)₂CH-Br → (CH₃)₂CH-O-CH₂CH₂-NH₂ + NaBr

A strong base, such as sodium hydride (NaH), is required to deprotonate the hydroxyl group of 2-aminoethanol, forming the highly reactive sodium 2-aminoethoxide intermediate. This alkoxide then readily attacks the electrophilic carbon of the isopropyl halide in an SN2 reaction, displacing the halide and forming the desired ether linkage.

It is critical to use a secondary isopropyl halide, which can also lead to a competing elimination (E2) reaction, producing propene as a byproduct. Reaction conditions should be carefully controlled to favor the substitution reaction.

Starting Materials and Reagents

The successful synthesis of this compound requires the following starting materials and reagents.

Material Molecular Formula Molar Mass ( g/mol ) Role Key Considerations
2-AminoethanolC₂H₇NO61.08Starting MaterialShould be anhydrous.
Sodium Hydride (NaH)NaH24.00Deprotonating AgentHighly reactive and flammable; handle under inert atmosphere. Typically used as a 60% dispersion in mineral oil.
2-BromopropaneC₃H₇Br122.99Isopropyl Source (Alkylating Agent)Secondary halide; can undergo elimination.
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11SolventShould be anhydrous to prevent quenching of sodium hydride.
Diethyl EtherC₄H₁₀O74.12Extraction Solvent
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)84.01Quenching/Washing Agent
Brine (Saturated NaCl solution)NaCl (aq)58.44Washing Agent
Anhydrous Magnesium SulfateMgSO₄120.37Drying Agent

Experimental Protocol

This protocol details a representative laboratory-scale synthesis of this compound.

Safety Precautions: This procedure involves highly reactive and flammable reagents. All operations should be performed in a well-ventilated fume hood, under an inert atmosphere (nitrogen or argon), and with appropriate personal protective equipment (safety goggles, flame-resistant lab coat, gloves).

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Thermometer

  • Inert gas inlet (nitrogen or argon)

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, a dropping funnel, and a thermometer. Purge the entire apparatus with nitrogen or argon.

  • Deprotonation: To the flask, add anhydrous 2-aminoethanol (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the mixture to 0 °C in an ice bath. While stirring, carefully and portion-wise add sodium hydride (1.1 eq, 60% dispersion in mineral oil) to the solution. The addition of sodium hydride will result in the evolution of hydrogen gas; ensure adequate ventilation and a proper gas outlet. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the complete formation of sodium 2-aminoethoxide.

  • Alkylation: Dissolve 2-bromopropane (1.05 eq) in a small amount of anhydrous THF and add it to the dropping funnel. Add the 2-bromopropane solution dropwise to the stirred suspension of sodium 2-aminoethoxide over a period of 30-60 minutes. The reaction is exothermic, so maintain the temperature below 30 °C during the addition.

  • Reaction Completion: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 65-70 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow, dropwise addition of water to decompose any unreacted sodium hydride.

    • Transfer the mixture to a separatory funnel.

    • Add diethyl ether and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of this compound based on the provided protocol.

Parameter Value
Reactant Molar Ratios
2-Aminoethanol1.0 eq
Sodium Hydride1.1 eq
2-Bromopropane1.05 eq
Reaction Conditions
Deprotonation Temperature0 °C to Room Temperature
Alkylation Temperature< 30 °C (addition), Reflux (65-70 °C)
Reaction Time4-6 hours (reflux)
Yield
Expected Yield60-75% (after purification)

Visualizations

Synthesis Pathway

Synthesis_Pathway Synthesis of this compound cluster_0 Step 1: Deprotonation cluster_1 Step 2: Williamson Ether Synthesis (SN2) 2-Aminoethanol 2-Aminoethanol Sodium 2-Aminoethoxide Sodium 2-Aminoethoxide 2-Aminoethanol->Sodium 2-Aminoethoxide + NaH - H₂ Sodium Hydride Sodium Hydride Sodium 2-Aminoethoxide_ref Sodium 2-Aminoethoxide 2-Bromopropane 2-Bromopropane This compound This compound Sodium 2-Aminoethoxide_ref->this compound + 2-Bromopropane - NaBr

Caption: Synthesis pathway for this compound.

Experimental Workflow

Experimental_Workflow Experimental Workflow start Start deprotonation 1. Deprotonation (2-Aminoethanol + NaH in THF) start->deprotonation alkylation 2. Alkylation (Add 2-Bromopropane) deprotonation->alkylation reflux 3. Reflux (4-6 hours) alkylation->reflux workup 4. Work-up (Quench, Extract, Wash) reflux->workup purification 5. Purification (Dry, Concentrate, Distill) workup->purification end End Product (this compound) purification->end

Caption: Key steps in the experimental workflow.

2-Isopropoxyethanamine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Isopropoxyethanamine

This technical guide provides a comprehensive overview of this compound, including its chemical structure, IUPAC name, physicochemical properties, a detailed synthesis protocol, and essential safety information. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and IUPAC Name

This compound is an organic compound featuring an isopropoxy group and an amino group connected by an ethyl bridge. Its structure is characterized by the presence of both an ether and a primary amine functional group.

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(propan-2-yloxy)ethan-1-amine .[1] It is also commonly referred to as 2-isopropoxyethylamine.[1]

Caption: Chemical structure of 2-(propan-2-yloxy)ethan-1-amine.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₅H₁₃NO[1]
Molecular Weight 103.16 g/mol [1]
Appearance Colorless to almost colorless clear liquid
Boiling Point 120 °C
Density 0.84 g/cm³
Flash Point 26.9 °C
Refractive Index 1.4070-1.4120
pKa (Predicted) 8.98 ± 0.10
SMILES CC(C)OCCN[1]
CAS Number 81731-43-3[1]

Synthesis of this compound

A common and reliable method for the synthesis of this compound involves a two-step process. The first step is the formation of the ether linkage via the Williamson ether synthesis to produce 2-isopropoxyethanol. The second step is the conversion of the hydroxyl group of the intermediate into a primary amine.

synthesis_workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Gabriel Synthesis isopropanol Isopropanol formation_alkoxide Formation of Sodium Isopropoxide isopropanol->formation_alkoxide sodium_hydride Sodium Hydride (NaH) sodium_hydride->formation_alkoxide chloroethanol 2-Chloroethanol sn2_reaction SN2 Reaction chloroethanol->sn2_reaction intermediate 2-Isopropoxyethanol mitsunobu_reaction Mitsunobu Reaction intermediate->mitsunobu_reaction phthalimide Phthalimide phthalimide->mitsunobu_reaction triphenylphosphine Triphenylphosphine (PPh3) triphenylphosphine->mitsunobu_reaction diad DIAD or DEAD diad->mitsunobu_reaction hydrazine Hydrazine (N2H4) deprotection Deprotection hydrazine->deprotection product This compound formation_alkoxide->sn2_reaction sn2_reaction->intermediate phthalimide_intermediate phthalimide_intermediate mitsunobu_reaction->phthalimide_intermediate N-(2-isopropoxyethyl)phthalimide phthalimide_intermediate->deprotection deprotection->product

Caption: Proposed two-step synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Isopropoxyethanol via Williamson Ether Synthesis

This procedure involves the formation of an alkoxide from isopropanol, which then acts as a nucleophile to displace a halide from 2-chloroethanol.

Materials:

  • Isopropanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 2-Chloroethanol

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

  • Isopropanol (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the NaH suspension at 0 °C.

  • The mixture is allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases, indicating the complete formation of sodium isopropoxide.

  • A solution of 2-chloroethanol (1.0 equivalent) in anhydrous THF is then added dropwise to the reaction mixture.

  • The reaction mixture is heated to reflux and maintained for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is cooled to 0 °C and cautiously quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude 2-isopropoxyethanol is then purified by fractional distillation.

Step 2: Conversion of 2-Isopropoxyethanol to this compound via Gabriel Synthesis

The Gabriel synthesis provides a reliable method for converting the intermediate alcohol into a primary amine, avoiding the over-alkylation issues often associated with using ammonia. This is achieved via a Mitsunobu reaction followed by deprotection.

Materials:

  • 2-Isopropoxyethanol (from Step 1)

  • Phthalimide

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 2-isopropoxyethanol (1.0 equivalent), phthalimide (1.1 equivalents), and triphenylphosphine (1.1 equivalents) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD or DEAD (1.1 equivalents) dropwise to the stirred solution. A color change and/or the formation of a precipitate (triphenylphosphine oxide) is typically observed.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The crude product, N-(2-isopropoxyethyl)phthalimide, can be purified by column chromatography on silica gel.

  • The purified phthalimide intermediate is dissolved in ethanol, and hydrazine hydrate (2-4 equivalents) is added.

  • The mixture is heated to reflux for 2-4 hours, during which a voluminous white precipitate (phthalhydrazide) will form.

  • After cooling to room temperature, the mixture is acidified with concentrated HCl and stirred for 30 minutes to precipitate any remaining phthalhydrazide.

  • The precipitate is removed by filtration. The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in water and basified with a concentrated NaOH solution to a pH > 12 to deprotonate the amine.

  • The aqueous solution is then extracted multiple times with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is carefully removed by distillation to yield the final product, this compound.

Safety Information

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • GHS Hazard Statements:

    • H226: Flammable liquid and vapor.[1]

    • H314: Causes severe skin burns and eye damage.[1]

    • H317: May cause an allergic skin reaction.[1]

    • H318: Causes serious eye damage.[1]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Keep away from heat, sparks, open flames, and other ignition sources.

    • Avoid breathing vapors or mists.

    • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

References

physical and chemical properties of 2-aminoethyl isopropyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoethyl isopropyl ether, also known as 2-isopropoxyethanamine, is a primary amine and an ether. Its unique bifunctional nature makes it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of its physical and chemical properties, plausible synthetic routes, and its role as a building block in the development of more complex molecules.

Physical and Chemical Properties

2-Aminoethyl isopropyl ether is a colorless to pale yellow liquid under standard conditions.[1][2] It is characterized by the physical and chemical properties summarized below.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₅H₁₃NO[1][3][4]
Molecular Weight 103.17 g/mol [1][3][4]
Appearance Colorless to Almost Colorless Clear Liquid[1][2][3]
Boiling Point 120 °C[1]
Melting Point Not available[2]
Specific Gravity (20/20) 0.84[2]
Refractive Index (n20/D) 1.41[2]
Flash Point 27 °C
Chemical and Safety Properties
PropertyValueSource(s)
CAS Number 81731-43-3[3][4]
Synonyms 2-Isopropoxyethylamine[3]
Hazards Flammable liquid and vapor. Causes severe skin burns and eye damage.
Storage Store in a cool, dark place under an inert atmosphere.[3]
Solubility Soluble in water and miscible with most organic solvents.

Spectral Data Analysis

Detailed spectral analysis is crucial for the identification and characterization of 2-aminoethyl isopropyl ether. Below is a summary of expected spectral features based on its structure and data for analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of 2-aminoethyl isopropyl ether is expected to show distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegative oxygen and nitrogen atoms.

  • -CH(CH₃)₂ (isopropyl methine): A septet around 3.6 ppm.

  • -OCH₂- (methylene adjacent to oxygen): A triplet around 3.5 ppm.

  • -CH₂NH₂ (methylene adjacent to nitrogen): A triplet around 2.8 ppm.

  • -NH₂ (amine): A broad singlet, with a chemical shift that can vary depending on solvent and concentration.

  • -CH(CH₃)₂ (isopropyl methyls): A doublet around 1.1 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule.

  • -CH(CH₃)₂ (isopropyl methine): ~70 ppm

  • -OCH₂- (methylene adjacent to oxygen): ~70 ppm

  • -CH₂NH₂ (methylene adjacent to nitrogen): ~42 ppm

  • -CH(CH₃)₂ (isopropyl methyls): ~22 ppm

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the amine and ether functional groups.

  • N-H stretch (primary amine): Two bands in the region of 3300-3400 cm⁻¹.

  • C-O-C stretch (ether): A strong, broad band in the region of 1100-1200 cm⁻¹.

  • C-H stretch (alkane): Bands in the region of 2850-2970 cm⁻¹.

  • N-H bend (primary amine): A band around 1600 cm⁻¹.

Mass Spectrometry

The mass spectrum of 2-aminoethyl isopropyl ether will show a molecular ion peak (M+) at m/z 103. The fragmentation pattern is expected to be dominated by cleavage alpha to the nitrogen and oxygen atoms.

  • Alpha-cleavage adjacent to the amine: Loss of a CH₂NH₂ radical, resulting in a fragment at m/z 73.

  • Alpha-cleavage adjacent to the ether oxygen: Loss of an isopropyl radical, resulting in a fragment at m/z 60.

  • Base Peak: The most stable carbocation will likely be the base peak. For primary amines, the iminium ion resulting from alpha-cleavage is often the base peak. In this case, the fragment [CH₂(NH₂)]⁺ at m/z 30 or the fragment resulting from cleavage of the C-C bond, [CH₂(OCH(CH₃)₂)]⁺ at m/z 88 are likely candidates.[5]

Experimental Protocols: Synthesis of 2-Aminoethyl Isopropyl Ether

Two common synthetic routes for preparing primary amino ethers are the Williamson ether synthesis followed by a Gabriel synthesis or a related amine synthesis, or direct alkylation strategies.

Method 1: Williamson Ether Synthesis and Gabriel Synthesis

This two-step method first forms the ether linkage and then introduces the amine group.

Step 1: Synthesis of 2-bromoethyl isopropyl ether (Williamson Ether Synthesis)

This step involves the reaction of sodium isopropoxide with an excess of 1,2-dibromoethane.

  • Materials: Isopropanol, sodium hydride (NaH), 1,2-dibromoethane, diethyl ether (anhydrous).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of isopropanol in anhydrous diethyl ether is prepared.

    • Sodium hydride is added portion-wise to the solution at 0 °C to form sodium isopropoxide.

    • 1,2-dibromoethane is added dropwise to the reaction mixture.

    • The reaction is stirred at room temperature and then refluxed to ensure complete reaction.

    • The reaction mixture is cooled, quenched with water, and the organic layer is separated.

    • The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by fractional distillation to yield 2-bromoethyl isopropyl ether.

Step 2: Synthesis of 2-aminoethyl isopropyl ether (Gabriel Synthesis) [6][7]

This step converts the alkyl bromide into a primary amine using potassium phthalimide.[6][7]

  • Materials: 2-bromoethyl isopropyl ether, potassium phthalimide, dimethylformamide (DMF), hydrazine hydrate.

  • Procedure:

    • Potassium phthalimide is dissolved in DMF in a round-bottom flask.

    • 2-bromoethyl isopropyl ether is added to the solution, and the mixture is heated.

    • After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature.

    • Hydrazine hydrate is added, and the mixture is refluxed.

    • The reaction mixture is cooled, and the precipitated phthalhydrazide is filtered off.

    • The filtrate is acidified with HCl and then basified with NaOH to liberate the free amine.

    • The product is extracted with a suitable organic solvent, dried, and purified by distillation.

Williamson_Gabriel_Synthesis cluster_williamson Williamson Ether Synthesis cluster_gabriel Gabriel Synthesis Isopropanol Isopropanol Isopropoxide Sodium Isopropoxide Isopropanol->Isopropoxide + NaH NaH NaH Dibromoethane 1,2-Dibromoethane PotassiumPhthalimide Potassium Phthalimide Hydrazine Hydrazine Bromoether 2-Bromoethyl isopropyl ether Isopropoxide->Bromoether + 1,2-Dibromoethane Phthalimidoether N-(2-isopropoxyethyl) phthalimide Bromoether->Phthalimidoether + Potassium Phthalimide FinalProduct 2-Aminoethyl isopropyl ether Phthalimidoether->FinalProduct + Hydrazine

Diagram 1: Synthetic pathway for 2-aminoethyl isopropyl ether via Williamson and Gabriel syntheses.

Applications

2-Aminoethyl isopropyl ether is primarily utilized as a chemical intermediate in organic synthesis.[1] Its bifunctional nature allows it to be a versatile building block for the synthesis of a variety of more complex molecules.

  • Pharmaceuticals: It can be incorporated into the synthesis of active pharmaceutical ingredients (APIs). The primary amine can be a key site for further functionalization, and the ether linkage can provide desirable pharmacokinetic properties.[1]

  • Agrochemicals: Similar to its use in pharmaceuticals, it can serve as a precursor for the synthesis of pesticides and herbicides.[1]

  • Surfactants and Emulsifiers: The combination of a hydrophilic amine group and a more hydrophobic isopropyl ether group gives it amphiphilic properties, making it a candidate for the synthesis of specialized surfactants and emulsifiers.[1]

Applications AEIPE 2-Aminoethyl Isopropyl Ether BuildingBlock Versatile Building Block AEIPE->BuildingBlock Pharma Pharmaceuticals Agro Agrochemicals Surfactants Surfactants & Emulsifiers BuildingBlock->Pharma BuildingBlock->Agro BuildingBlock->Surfactants

Diagram 2: Role of 2-aminoethyl isopropyl ether as a chemical intermediate.

Conclusion

2-Aminoethyl isopropyl ether is a valuable and versatile chemical intermediate with a well-defined set of physical and chemical properties. While it does not have direct applications in drug development as a final product, its utility as a building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals is significant. The synthetic routes outlined in this guide provide a basis for its laboratory-scale preparation. Further research into its reactivity and the development of more efficient synthetic protocols will continue to enhance its importance in the field of organic synthesis.

References

Solubility of 2-Isopropoxyethanamine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-isopropoxyethanamine in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the qualitative solubility profile based on the compound's molecular structure and established chemical principles. Furthermore, a detailed, standardized experimental protocol for the quantitative determination of its solubility is provided to enable researchers to generate precise data. This guide also includes a logical framework illustrating the key factors that influence the solubility of this compound, intended to assist in experimental design and formulation development.

Introduction

This compound, a primary amine with an ether linkage, is a chemical entity with potential applications in pharmaceutical synthesis and materials science. A thorough understanding of its solubility in a range of organic solvents is a critical physicochemical parameter that underpins its utility in various applications, including reaction chemistry, purification, formulation, and analytical method development. The selection of an appropriate solvent system is fundamental for controlling reaction kinetics, yield, and purity in synthesis, as well as for achieving desired bioavailability and stability in drug formulations.

This guide is designed to serve as a foundational resource for researchers, scientists, and drug development professionals by providing a detailed understanding of the expected solubility behavior of this compound and the methodologies to empirically determine it.

Predicted Solubility Profile

Molecular Structure:

  • Polar Head: The primary amine group (-NH₂) is capable of hydrogen bonding, contributing to its polarity.

  • Ether Linkage: The ether group (-O-) introduces polarity and can act as a hydrogen bond acceptor.

  • Nonpolar Tail: The isopropyl group and the ethyl chain form a nonpolar hydrocarbon component.

Based on this structure, this compound is expected to exhibit the following solubility characteristics:

  • High Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and other lower alcohols are likely to be excellent solvents for this compound. The ability of both the solute and the solvent to engage in hydrogen bonding will facilitate miscibility.

  • Good Solubility in Polar Aprotic Solvents: Solvents such as acetone, dichloromethane, and ethyl acetate should also effectively dissolve this compound due to dipole-dipole interactions.

  • Lower Solubility in Nonpolar Solvents: In nonpolar solvents like toluene, hexane, and cyclohexane, the solubility is expected to be lower. The energy required to break the hydrogen bonds between the amine molecules might not be sufficiently compensated by the weak van der Waals forces with the nonpolar solvent molecules.

It is generally stated in chemical literature that aliphatic amines are soluble in organic solvents[1][2]. For this compound specifically, it is described as being "soluble in water and various organic solvents" and "easily soluble in water and common organic solvents"[3][4].

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL, mol/L) for this compound in a range of organic solvents is not available in the public domain. The following table is provided as a template for researchers to populate with experimentally determined values.

Solvent ClassificationSolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Polar Protic MethanolData not availableData not available
EthanolData not availableData not available
Polar Aprotic AcetoneData not availableData not available
DichloromethaneData not availableData not available
Nonpolar TolueneData not availableData not available
HexaneData not availableData not available

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method. This method is widely accepted for generating reliable solubility data.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

4.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume or mass of the selected organic solvent. An excess is ensured when a separate liquid phase of the amine is visible.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow for phase separation.

    • Carefully withdraw a sample from the clear, supernatant solvent phase using a syringe.

    • Immediately filter the sample through a chemically resistant syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved micro-droplets of the amine.

    • Record the mass of the filtered solution.

    • Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of calibration standards of this compound in the chosen solvent.

    • Analyze the calibration standards and the diluted sample using a validated analytical method (e.g., GC-FID).

    • Construct a calibration curve and determine the concentration of this compound in the diluted sample.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.

    • Express the solubility in the desired units (e.g., g/100 mL, mol/L).

Visualizations

5.1. Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the isothermal shake-flask method for determining the solubility of this compound.

G A 1. Preparation of Mixture (Excess this compound + Solvent) B 2. Equilibration (Constant Temperature Shaking) A->B C 3. Phase Separation (Allow to Settle) B->C D 4. Sampling & Filtration (Supernatant through Syringe Filter) C->D E 5. Dilution (To Analytical Range) D->E F 6. Quantification (e.g., GC-FID Analysis) E->F G 7. Calculation (Determine Solubility) F->G

Caption: Workflow for the Isothermal Shake-Flask Solubility Measurement.

5.2. Factors Influencing Solubility

The solubility of this compound is governed by a balance of intermolecular forces between the solute and the solvent.

G Solubility Solubility of this compound Solute_Solvent Solute-Solvent Interactions Solubility->Solute_Solvent Favors Solute_Solute Solute-Solute Interactions Solubility->Solute_Solute Opposes Solvent_Solvent Solvent-Solvent Interactions Solubility->Solvent_Solvent Opposes H_Bonding Hydrogen Bonding Solute_Solvent->H_Bonding Dipole_Dipole Dipole-Dipole Forces Solute_Solvent->Dipole_Dipole VDW Van der Waals Forces Solute_Solvent->VDW Solute_Solute->H_Bonding

References

2-Isopropoxyethanamine safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety of 2-Isopropoxyethanamine

This technical guide provides comprehensive safety information for this compound (CAS No. 81731-43-3), intended for researchers, scientists, and professionals in drug development. The information is compiled from various Safety Data Sheets (SDS) and regulatory guidelines to ensure a thorough understanding of the substance's hazards, handling, and emergency procedures.

Chemical and Physical Properties

This section summarizes the key physical and chemical properties of this compound. This data is crucial for understanding its behavior under various laboratory conditions.

PropertyValueSource(s)
Molecular Formula C₅H₁₃NO[1][2][3][4]
Molecular Weight 103.16 g/mol [1][3][4]
Appearance Clear, colorless to almost colorless liquid[3]
Boiling Point 120°C[3]
Density 0.84 g/cm³[3]
Flash Point 26.9°C (closed cup)[3]
Vapor Pressure 11.4 mmHg at 25°C[3]
IUPAC Name 2-(propan-2-yloxy)ethan-1-amine[1]
Synonyms 2-Aminoethyl Isopropyl Ether, 2-Isopropoxyethylamine[2][5]

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary hazards are its flammability and corrosivity.[1]

Hazard ClassificationGHS CategoryHazard Statement
Flammable liquidsCategory 3H226: Flammable liquid and vapour
Skin corrosion/irritationSub-category 1B/1CH314: Causes severe skin burns and eye damage
Serious eye damage/eye irritationCategory 1H318: Causes serious eye damage
Skin sensitizationCategory 1H317: May cause an allergic skin reaction
Specific target organ toxicityCategory 3 (Resp.)H335: May cause respiratory irritation

Source: Aggregated GHS information from multiple notifications.[1]

The logical flow from hazard classification to the communication elements required on labels and SDSs is visualized in the diagram below.

Caption: GHS Hazard Communication Workflow for this compound.

Experimental Protocols for Hazard Determination

The GHS classifications are based on standardized experimental protocols. While the specific test results for this compound are not publicly available, the methodologies are well-defined by international guidelines.

Flammability Testing

The classification as a "Flammable Liquid, Category 3" indicates a flash point between 23°C and 60°C.[6][7] This is determined using methods described in the UN Manual of Tests and Criteria.[8][9][10]

  • Objective: To determine the lowest temperature at which a liquid gives off sufficient vapor to form an ignitable mixture with air.

  • Methodology: A sample of the liquid is placed in a closed-cup test apparatus. The temperature of the sample is gradually increased, and an ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which a flash is observed. The UN Manual of Tests and Criteria specifies the precise apparatus (e.g., Pensky-Martens, Abel, Tag) and procedure to be used.[8][9]

Skin Corrosion Testing

The classification "Causes severe skin burns and eye damage" (H314) is based on the substance's ability to cause irreversible skin damage.[1][11] Standard protocols for this determination are provided by the Organisation for Economic Co-operation and Development (OECD).

  • Objective: To determine if a substance causes irreversible damage to the skin.[11][12]

  • In Vivo Methodology (OECD Guideline 404): This traditional method involves applying the test substance to a small area of skin on a test animal (typically an albino rabbit) for up to four hours.[12][13] The skin is then observed for up to 14 days for signs of irreversible damage, such as ulcers, bleeding, bloody scabs, and scars.[12] To improve animal welfare, a tiered testing strategy is recommended, starting with in vitro methods.[12][14]

  • In Vitro Methodology (OECD Guideline 431): This non-animal method uses a reconstructed human epidermis (RhE) model, which mimics the properties of the human outer skin layers.[15][16] The test substance is applied to the RhE tissue surface.[15][16] Skin corrosion is identified by the substance's ability to decrease cell viability below a certain threshold, which is measured using a colorimetric assay (e.g., MTT assay).[11][16] A positive result in this test can classify a substance as corrosive without requiring animal testing.[17]

Toxicological Information

Detailed quantitative toxicological studies such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) for this compound are not available in the consulted public data sheets. The primary health hazards are based on its corrosive properties and potential for respiratory irritation and skin sensitization.[1]

Exposure RouteEffect
Inhalation May cause respiratory irritation.[1]
Skin Contact Causes severe skin burns and damage.[1] May cause an allergic skin reaction.[1]
Eye Contact Causes serious eye damage.[1]
Ingestion Harmful if swallowed; causes burns to the gastrointestinal tract.

First Aid Measures

Immediate action is critical in case of exposure. Personnel should be familiar with these procedures before handling the chemical.

Exposure RouteFirst Aid Protocol
General Show the Safety Data Sheet to the medical professional in attendance.[18][19]
Inhalation Move the person to fresh air. If breathing has stopped or is difficult, provide artificial respiration or oxygen.[19][20] Get immediate medical attention.[19][20]
Skin Contact Immediately remove all contaminated clothing.[19][20] Rinse the affected skin with large amounts of water for at least 15 minutes.[20] Seek immediate medical attention.[20]
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[20] Remove contact lenses if present and easy to do.[20] Continue rinsing and get immediate medical attention.[19][20]
Ingestion Rinse mouth with water.[20] Do NOT induce vomiting.[20] Call a physician or poison control center immediately.[21]

Handling, Storage, and Personal Protection

Safe Handling
  • Work under a chemical fume hood.[19]

  • Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[20][22]

  • Keep away from heat, sparks, open flames, and other ignition sources.[19][22]

  • Use explosion-proof equipment and non-sparking tools.[5][20]

  • Take precautionary measures against static discharge.[19][22]

  • Wash hands thoroughly after handling.[18]

Storage Conditions
  • Store in a cool, dry, and well-ventilated place.[19][20]

  • Keep container tightly closed.[19][22]

  • Store locked up.[20][21]

  • Keep away from oxidizing agents.[22]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[21]

  • Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[21]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge (e.g., organic vapor).[21]

References

Unveiling the Synthetic Potential of 2-(1-methylethoxy)ethanamine: A Review of Its Role as a Versatile Chemical Building Block

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-methylethoxy)ethanamine, also known as 2-isopropoxyethylamine or 2-aminoethyl isopropyl ether, is a primary amine featuring an isopropyl ether moiety. While not extensively documented as a standalone bioactive molecule, this compound serves as a valuable building block in organic synthesis, particularly in the construction of more complex molecules with potential therapeutic applications. Its unique combination of a flexible ether linkage and a reactive primary amine group makes it a useful intermediate for introducing specific physicochemical properties into target structures. This technical guide consolidates the available information on the research applications of 2-(1-methylethoxy)ethanamine, focusing on its role in the synthesis of novel compounds and providing a foundational understanding for its potential in drug discovery and materials science.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 2-(1-methylethoxy)ethanamine is essential for its effective application in research. The following table summarizes its key characteristics.

PropertyValue
Molecular Formula C₅H₁₃NO
Molecular Weight 103.16 g/mol
CAS Number 2991-68-6
Appearance Colorless to pale yellow liquid
Boiling Point 125-127 °C
Density 0.845 g/cm³
Solubility Soluble in water and common organic solvents

Research Applications in Organic Synthesis

The primary research application of 2-(1-methylethoxy)ethanamine lies in its utility as a nucleophilic reagent and a structural motif in the synthesis of larger, more complex molecules. Its primary amine functionality allows it to readily participate in a variety of chemical transformations, including amination, amidation, and sulfonylation reactions.

Intermediate in the Synthesis of Potential Therapeutic Agents

2-(1-methylethoxy)ethanamine has been employed as a key intermediate in the synthesis of compound libraries targeting various biological pathways. While detailed public data on the specific biological activities of the final compounds are limited, patent literature highlights its use in the creation of molecules with potential applications in metabolic disorders and oncology.

1. Synthesis of Trisubstituted Aryl and Heteroaryl Derivatives:

The compound has been utilized in the synthesis of trisubstituted aryl and heteroaryl derivatives, which are classes of molecules frequently explored for their potential as modulators of metabolic pathways. The general synthetic approach involves the reaction of 2-(1-methylethoxy)ethanamine with a suitable electrophilic aromatic or heteroaromatic scaffold.

Experimental Protocol: General Synthesis of an N-(2-isopropoxyethyl)arylamine

Materials:

  • Substituted aryl halide or sulfonate (1.0 eq)

  • 2-(1-methylethoxy)ethanamine (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted aryl halide or sulfonate, palladium catalyst, ligand, and base.

  • Add the anhydrous, degassed solvent, followed by 2-(1-methylethoxy)ethanamine.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(2-isopropoxyethyl)arylamine.

Logical Workflow for Synthesis

Reactants Aryl Halide/Sulfonate + 2-(1-methylethoxy)ethanamine Reaction Palladium-Catalyzed Buchwald-Hartwig Amination Reactants->Reaction Purification Workup and Column Chromatography Reaction->Purification Product N-(2-isopropoxyethyl)arylamine Purification->Product

Caption: Synthetic workflow for N-arylation.

2. Synthesis of Sulfonamide Derivatives:

2-(1-methylethoxy)ethanamine can be reacted with various sulfonyl chlorides to generate a range of sulfonamide derivatives. Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, diuretic, and anticancer properties. The incorporation of the 2-isopropoxyethyl group can influence the pharmacokinetic properties of the final molecule, such as its solubility and metabolic stability.

Experimental Protocol: General Synthesis of an N-(2-isopropoxyethyl)sulfonamide

Materials:

  • Arylsulfonyl chloride (1.0 eq)

  • 2-(1-methylethoxy)ethanamine (1.1 eq)

  • Base (e.g., Triethylamine or Pyridine, 1.5 eq)

  • Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

Procedure:

  • Dissolve the arylsulfonyl chloride in the anhydrous solvent in a reaction vessel under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the base, followed by the dropwise addition of 2-(1-methylethoxy)ethanamine.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield the pure N-(2-isopropoxyethyl)sulfonamide.

Logical Workflow for Sulfonamide Synthesis

Reactants Arylsulfonyl Chloride + 2-(1-methylethoxy)ethanamine Reaction Sulfonylation (Base-mediated) Reactants->Reaction Purification Aqueous Workup and Purification Reaction->Purification Product N-(2-isopropoxyethyl)sulfonamide Purification->Product

Caption: Synthetic workflow for sulfonamide formation.

Future Perspectives and Conclusion

The available research, primarily from patent literature, indicates that 2-(1-methylethoxy)ethanamine is a synthetically useful, yet under-explored, building block. Its application as an intermediate in the synthesis of potentially bioactive molecules suggests that its true potential may lie in the novel properties it imparts to the final compounds.

For researchers and drug development professionals, 2-(1-methylethoxy)ethanamine offers an opportunity to:

  • Introduce desirable pharmacokinetic properties: The isopropoxyethyl moiety can modulate lipophilicity, solubility, and metabolic stability of a lead compound.

  • Explore new chemical space: By incorporating this building block, novel analogues of existing drugs or new chemical entities can be synthesized and screened for biological activity.

  • Develop new synthetic methodologies: The reactivity of the primary amine in conjunction with the ether linkage could be exploited in the development of novel multi-component reactions or in the synthesis of unique heterocyclic systems.

An In-depth Technical Guide on the Thermal Stability and Degradation of 2-Isopropoxyethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data on the thermal stability and degradation of 2-Isopropoxyethanamine is publicly available. This guide synthesizes information from safety data sheets and scientific literature on structurally analogous compounds, such as ethanolamines and alkoxyamines, to provide an informed perspective on its expected thermal behavior. The experimental protocols and potential degradation pathways described herein are based on established analytical techniques and chemical principles relevant to this class of compounds.

Introduction

This compound, a bifunctional molecule containing both an ether and a primary amine group, finds utility in various chemical syntheses, including in the pharmaceutical and materials science sectors. Its structural characteristics suggest a susceptibility to thermal degradation, which is a critical consideration for its safe handling, storage, and application in manufacturing processes. Understanding the thermal stability profile, potential degradation products, and the underlying chemical pathways is paramount for process optimization, safety hazard assessment, and ensuring the purity of final products.

This technical guide provides a comprehensive overview of the anticipated thermal stability and degradation of this compound. It outlines standard experimental methodologies for assessing thermal properties and discusses potential degradation mechanisms based on the known chemistry of related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior under various thermal conditions.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₅H₁₃NO
Molecular Weight 103.16 g/mol
Boiling Point Not explicitly available; likely between 130-150 °C (estimated)
Flash Point Not explicitly available; categorized as a flammable liquid
Appearance Colorless to pale yellow liquid
Solubility Soluble in water and common organic solvents
Synonyms 2-Aminoethyl isopropyl ether

Data compiled from publicly available chemical databases.

Anticipated Thermal Stability and Degradation Profile

  • Primary Amine Moiety: Primary amines, particularly ethanolamines, are known to undergo thermal degradation. Studies on monoethanolamine (MEA) indicate significant degradation at temperatures as low as 160°C, a process that can be accelerated by the presence of carbon dioxide, leading to the formation of cyclic compounds and oligomers[1][2]. The thermal stability of amines generally follows the order: primary < secondary < tertiary[1].

  • Ether Linkage: The isopropoxy group introduces an ether linkage, which can also be a point of thermal cleavage. The carbon-oxygen bond in ethers can undergo homolytic cleavage at elevated temperatures to form radical species.

Based on this, it is anticipated that this compound will exhibit limited thermal stability, with decomposition likely commencing at moderately elevated temperatures.

Potential Thermal Degradation Pathways

The degradation of this compound is likely to proceed through multiple pathways, influenced by factors such as temperature, atmosphere (inert or oxidative), and the presence of catalysts or impurities. The following diagram illustrates a logical workflow for investigating these pathways.

Caption: Workflow for thermal degradation analysis.

Two plausible degradation pathways are proposed based on analogous compounds:

  • Intramolecular Cyclization and Elimination (Ethanolamine-like): Similar to monoethanolamine, the primary amine could undergo intramolecular reactions. This could involve the formation of a cyclic intermediate, followed by the elimination of water or other small molecules.

  • Ether Bond Cleavage (Alkoxyamine-like): The C-O bond of the ether is a potential weak point. Homolytic cleavage would generate an isopropoxy radical and an aminoethyl radical. These highly reactive species would then participate in a cascade of secondary reactions, leading to a complex mixture of smaller molecules.

The following diagram illustrates these potential primary degradation steps.

Degradation_Pathways cluster_path1 Pathway 1: Cyclization/Elimination cluster_path2 Pathway 2: Ether Bond Cleavage Start This compound Intermediate1 Cyclic Intermediate Start->Intermediate1 Heat Radicals Isopropoxy Radical + Aminoethyl Radical Start->Radicals Heat Product1 e.g., Oxazolidine derivatives, Water Intermediate1->Product1 Product2 Complex mixture: (Propanol, Acetaldehyde, Ethanolamine, etc.) Radicals->Product2

Caption: Potential initial degradation pathways.

Experimental Protocols for Thermal Analysis

To definitively characterize the thermal stability and degradation of this compound, a suite of analytical techniques should be employed.

  • Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

  • Methodology:

    • A small, precisely weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible (e.g., alumina or platinum).

    • The sample is heated in a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) at a constant heating rate (e.g., 10 °C/min).

    • The mass of the sample is continuously monitored as the temperature increases.

    • The resulting TGA curve plots the percentage of mass loss versus temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins.

  • Objective: To measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition (exothermic or endothermic).

  • Methodology:

    • A small amount of the sample (typically 2-5 mg) is hermetically sealed in a DSC pan. An empty, sealed pan is used as a reference.

    • Both the sample and reference pans are heated at a controlled rate.

    • The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

    • The resulting DSC thermogram shows peaks corresponding to thermal events. Decomposition is often observed as a sharp exothermic or complex endothermic/exothermic event.

Table 2: Summary of Thermal Analysis Techniques

TechniqueInformation ObtainedTypical Experimental Parameters
TGA Onset of decomposition, mass loss stages, residual massHeating rate: 5-20 °C/min; Atmosphere: N₂, Air; Sample size: 5-10 mg
DSC Decomposition temperature (onset, peak), heat of decomposition (ΔH)Heating rate: 5-20 °C/min; Atmosphere: N₂, Air; Sample size: 2-5 mg
Py-GC-MS Identification of volatile degradation productsPyrolysis temperature: 300-800 °C; GC column: appropriate for amines/ethers; MS detection
  • Objective: To identify the chemical structures of the volatile products formed during thermal decomposition.

  • Methodology:

    • A micro-sample of this compound is rapidly heated to a specific high temperature (pyrolysis) in an inert atmosphere.

    • The resulting volatile degradation products are immediately transferred to the injection port of a gas chromatograph (GC).

    • The GC separates the individual components of the degradation product mixture.

    • The separated components are then introduced into a mass spectrometer (MS), which provides mass spectral data for each component, allowing for their identification by comparison to spectral libraries and fragmentation patterns.

Safety and Handling Considerations

Given its flammability and potential for thermal decomposition, appropriate safety precautions are essential when handling this compound, especially at elevated temperatures.

  • Storage: Store in a cool, well-ventilated area away from sources of ignition.

  • Handling: Use in a well-ventilated fume hood. Avoid contact with skin and eyes. Grounding and bonding should be used to prevent static discharge.

  • Process Safety: For processes involving heating, a thorough thermal hazard assessment is recommended to identify potential for runaway reactions. This may involve techniques like Accelerating Rate Calorimetry (ARC).

Conclusion

While direct experimental data for this compound is scarce, a comprehensive understanding of its likely thermal behavior can be inferred from its chemical structure and the known properties of analogous compounds. It is anticipated to have limited thermal stability, with potential for complex degradation pathways involving both the amine and ether functionalities. For any application involving heating, it is strongly recommended that detailed experimental studies using TGA, DSC, and Py-GC-MS be conducted to fully characterize its thermal stability and degradation products, ensuring safe and controlled process conditions.

References

Spectroscopic Profile of 2-Isopropoxyethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Isopropoxyethanamine, a primary amine and ether. Due to the limited availability of experimentally derived public data for this specific compound, this document focuses on predicted values derived from established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The proton NMR spectrum of this compound is expected to exhibit five distinct signals corresponding to the different proton environments in the molecule.

Signal Chemical Shift (δ, ppm) Multiplicity Integration Assignment
a~1.1Doublet6H-CH(CH ₃)₂
b~1.5 (broad)Singlet2H-NH
c~2.8Triplet2H-CH ₂-NH₂
d~3.4Triplet2H-O-CH ₂-
e~3.6Septet1H-CH (CH₃)₂

¹³C NMR (Carbon NMR)

The carbon-13 NMR spectrum is predicted to show four signals, corresponding to the four unique carbon environments.

Signal Chemical Shift (δ, ppm) Assignment
1~22-CH(C H₃)₂
2~42-C H₂-NH₂
3~70-O-C H₂-
4~72-C H(CH₃)₂
Infrared (IR) Spectroscopy

The IR spectrum of this compound will likely display characteristic absorption bands for its primary amine and ether functional groups.

Wavenumber (cm⁻¹) Intensity Vibration Functional Group
3380 - 3300Medium, Sharp (two bands)N-H StretchPrimary Amine
2970 - 2850StrongC-H StretchAlkyl
1620 - 1560MediumN-H Bend (Scissoring)Primary Amine
1470 - 1450MediumC-H BendAlkyl
1130 - 1085StrongC-O-C Stretch (asymmetric)Ether
850 - 750Broad, MediumN-H WagPrimary Amine
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

m/z Relative Intensity (%) Proposed Fragment Ion Notes
103Moderate[C₅H₁₃NO]⁺Molecular Ion (M⁺)
88High[M - CH₃]⁺Loss of a methyl group
72Low[M - OCH(CH₃)₂]⁺Cleavage of the ether bond
58Moderate[CH₂=NHCH₂CH₂]⁺Rearrangement and fragmentation
44High[CH₂=NH₂]⁺Alpha-cleavage, characteristic of primary amines
43Moderate[CH(CH₃)₂]⁺Isopropyl cation

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data described above. These protocols are suitable for a liquid sample of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated chloroform (CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

  • This compound sample

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of this compound in ~0.6 mL of CDCl₃ in a clean, dry vial.

    • Add a small drop of TMS to the solution to serve as an internal reference (δ 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve homogeneity.

    • Tune the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Identify the multiplicity of the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound.

Materials:

  • Fourier Transform Infrared (FTIR) spectrometer

  • Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

  • This compound sample

  • Pipette

Procedure (Thin Film Method):

  • Sample Preparation:

    • Place a single drop of liquid this compound onto the surface of a clean, dry salt plate.

    • Carefully place a second salt plate on top, spreading the liquid into a thin film.

  • Instrument Setup:

    • Place the salt plate assembly into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty spectrometer.

  • Spectrum Acquisition:

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption bands.

Mass Spectrometry (MS)

Objective: To obtain the electron ionization mass spectrum of this compound.

Materials:

  • Mass spectrometer with an electron ionization (EI) source (e.g., a GC-MS system)

  • Direct insertion probe or a gas chromatograph for sample introduction

  • This compound sample

  • Volatile solvent (e.g., methanol or dichloromethane) if using GC introduction

Procedure (Direct Infusion):

  • Sample Preparation:

    • Dissolve a small amount of this compound in a volatile solvent to a concentration of approximately 1 µg/mL.

  • Instrument Setup:

    • Set the EI source to a standard electron energy of 70 eV.

    • Calibrate the mass analyzer using a known standard (e.g., perfluorotributylamine, PFTBA).

  • Spectrum Acquisition:

    • Introduce the sample into the ion source via a direct infusion pump at a low flow rate.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 30-200 amu).

  • Data Processing:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern and identify the major fragment ions.

    • Compare the observed spectrum with predicted fragmentation patterns.[1][2]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a liquid organic compound such as this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample This compound (Liquid Sample) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR or Thin Film) Sample->IR MS Mass Spectrometry (EI-MS) Sample->MS NMR_Data NMR Data Processing: - Fourier Transform - Phasing & Baseline Correction - Chemical Shift Referencing - Integration & Multiplicity Analysis NMR->NMR_Data IR_Data IR Data Processing: - Background Subtraction - Peak Picking & Assignment IR->IR_Data MS_Data MS Data Processing: - Mass Calibration - Molecular Ion Identification - Fragmentation Pattern Analysis MS->MS_Data Structure Structural Elucidation & Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

Commercial Suppliers and Quality Assessment of High-Purity 2-Isopropoxyethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers offering high-purity 2-Isopropoxyethanamine (CAS No. 81731-43-3), a key building block in pharmaceutical and chemical synthesis. This document outlines the typical purity specifications available in the market, detailed experimental protocols for quality verification, and logical workflows for supplier selection and material analysis.

Commercial Supplier Landscape

The availability of high-purity this compound is critical for reproducible research and manufacturing. Several chemical suppliers list this product, with purity being a key differentiator. While a definitive Certificate of Analysis for a specific high-purity batch is not publicly available for all suppliers, the following table summarizes the stated purity levels and other relevant information based on their product descriptions.

SupplierProduct NameCAS NumberStated PurityAnalytical Method
TCI Chemical 2-Aminoethyl Isopropyl Ether81731-43-3>98.0%Gas Chromatography (GC)
BLD Pharm This compound81731-43-3Not Specified-
Finetech Industry Limited 2-Isopropoxy-ethylamine81731-43-398%Not Specified
Sigma-Aldrich This compound81731-43-3Not Specified (AldrichCPR)Buyer responsible for confirmation

Note: The "AldrichCPR" designation from Sigma-Aldrich indicates that the product is provided for early discovery research, and the supplier does not perform analytical testing for purity, placing the onus on the end-user. For applications requiring stringent quality control, sourcing from suppliers who provide a detailed Certificate of Analysis with specified purity is recommended.

Experimental Protocols for Purity Determination

Independent verification of purity is a crucial step in the quality control of starting materials. The following are detailed, plausible experimental protocols for the determination of this compound purity using Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it well-suited for assessing the purity of this compound and identifying potential impurities.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate.

  • If necessary, derivatization with a suitable reagent (e.g., trifluoroacetic anhydride) can be performed to improve the chromatographic properties of the amine.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 250 °C at 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 30-300.

3. Data Analysis:

  • The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

  • Mass spectra of the main peak and any impurity peaks should be compared with a reference library (e.g., NIST) for identification.

Quantitative NMR (qNMR) Spectroscopy for Absolute Purity Determination

qNMR provides a non-destructive method for determining the absolute purity of a compound by comparing the integral of a specific analyte resonance to that of a certified internal standard of known purity.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into the same vial. The standard should have a known purity and resonances that do not overlap with the analyte.

  • Dissolve the mixture in approximately 0.75 mL of a deuterated solvent (e.g., Chloroform-d, Methanol-d4) in which both the sample and the standard are fully soluble.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Nucleus: ¹H.

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the standard (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans (ns): 16 or higher to ensure a good signal-to-noise ratio.

  • Spectral Width: Appropriate for observing all relevant signals.

3. Data Processing and Purity Calculation:

  • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved signal for this compound (e.g., the methine proton of the isopropoxy group) and a well-resolved signal for the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Where:

    • I_analyte and I_std are the integrals of the analyte and standard signals, respectively.

    • N_analyte and N_std are the number of protons giving rise to the respective signals.

    • MW_analyte and MW_std are the molecular weights of the analyte and standard.

    • m_analyte and m_std are the masses of the analyte and standard.

    • Purity_std is the certified purity of the internal standard.

Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate key decision-making and experimental workflows for researchers working with this compound.

SupplierQualification start Identify Need for High-Purity this compound search Search for Commercial Suppliers start->search evaluate Evaluate Supplier Information (Stated Purity, CoA availability) search->evaluate request Request Quotations and Sample Certificates of Analysis evaluate->request select Select Potential Suppliers request->select order Order Small Quantity for Initial Evaluation select->order test Perform In-house Quality Control Testing (GC-MS, qNMR) order->test approve Approve Supplier for Larger Scale Purchase test->approve Passes Specifications reject Reject Supplier test->reject Fails Specifications end Qualified Supplier List approve->end reject->search

Caption: Workflow for qualifying commercial suppliers of this compound.

ChemicalAnalysisWorkflow start Receive Batch of This compound sample_prep_gcms Prepare Sample for GC-MS start->sample_prep_gcms sample_prep_qnmr Prepare Sample for qNMR (with Internal Standard) start->sample_prep_qnmr run_gcms Perform GC-MS Analysis sample_prep_gcms->run_gcms analyze_gcms Analyze GC-MS Data (Purity %, Impurity Profile) run_gcms->analyze_gcms compare Compare Results with Supplier CoA and Specifications analyze_gcms->compare run_qnmr Acquire ¹H qNMR Spectrum sample_prep_qnmr->run_qnmr analyze_qnmr Calculate Absolute Purity using qNMR Data run_qnmr->analyze_qnmr analyze_qnmr->compare accept Batch Accepted compare->accept Meets Requirements reject Batch Rejected compare->reject Does Not Meet Requirements

Caption: Workflow for the analytical quality control of this compound.

Methodological & Application

Application Notes and Protocols for 2-Isopropoxyethanamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-isopropoxyethanamine as a versatile nucleophile in key organic synthesis reactions. This primary amine, featuring a sterically accessible nitrogen atom and an ether linkage, is a valuable building block in the synthesis of a wide range of molecular architectures, including pharmaceutical intermediates and other biologically active compounds.

Overview of Nucleophilic Applications

This compound readily participates in a variety of nucleophilic reactions, owing to the lone pair of electrons on its primary amine nitrogen. Its applications in organic synthesis are diverse, primarily centering on the formation of new carbon-nitrogen bonds. Key reaction classes where this compound serves as an effective nucleophile include:

  • Reductive Amination: For the synthesis of secondary amines from aldehydes and ketones.

  • Acylation Reactions: To form N-(2-isopropoxyethyl) amides from acyl chlorides and related derivatives.

  • Epoxide Ring-Opening: Leading to the formation of β-amino alcohols.

  • Ugi Multicomponent Reaction: Enabling the rapid construction of complex α-acylamino amides.

These reactions are fundamental in the construction of molecules with potential therapeutic applications.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the nucleophilic applications of this compound. Please note that yields are representative and can vary based on the specific substrate and reaction optimization.

Table 1: Reductive Amination with this compound

ElectrophileReducing AgentSolventTemperature (°C)Time (h)Yield (%)
CyclohexanoneSodium triacetoxyborohydrideDichloromethaneRoom Temp12~85-95
BenzaldehydeSodium borohydrideMethanol0 to Room Temp4~80-90
AcetophenoneH₂/Pd-CEthanolRoom Temp24~75-85

Table 2: Acylation of this compound

Acylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Benzoyl chlorideTriethylamineDichloromethane0 to Room Temp2>95
Acetic anhydridePyridineTetrahydrofuranRoom Temp1>90

Table 3: Ring-Opening of Epoxides with this compound

EpoxideCatalystSolventTemperature (°C)Time (h)RegioselectivityYield (%)
Styrene oxideNoneMethanolReflux6Attack at less hindered carbon~70-80
Propylene oxideLithium perchlorateAcetonitrile5012Attack at less hindered carbon~65-75

Table 4: Ugi Four-Component Reaction with this compound

Aldehyde/KetoneCarboxylic AcidIsocyanideSolventTemperature (°C)Time (h)Yield (%)
IsobutyraldehydeAcetic acidtert-Butyl isocyanideMethanolRoom Temp24~70-85
BenzaldehydeBenzoic acidCyclohexyl isocyanideMethanolRoom Temp24~65-80

Experimental Protocols

Detailed methodologies for key reactions involving this compound are provided below.

Protocol for Reductive Amination: Synthesis of N-Cyclohexyl-2-isopropoxyethanamine

Materials:

  • This compound

  • Cyclohexanone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous dichloromethane, add cyclohexanone (1.05 eq.).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq.) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 1 M HCl.

  • Separate the aqueous and organic layers. Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic extracts and wash with 1 M NaOH, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel.

Protocol for Acylation: Synthesis of N-(2-Isopropoxyethyl)benzamide

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add benzoyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The resulting crude product can be purified by recrystallization or column chromatography.

Protocol for Epoxide Ring-Opening: Reaction with Styrene Oxide

Materials:

  • This compound

  • Styrene oxide

  • Methanol

Procedure:

  • In a round-bottom flask, dissolve styrene oxide (1.0 eq.) in methanol.

  • Add this compound (1.2 eq.) to the solution.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to separate the regioisomers.

Protocol for Ugi Four-Component Reaction

Materials:

  • This compound

  • Isobutyraldehyde

  • Acetic acid

  • tert-Butyl isocyanide

  • Methanol

Procedure:

  • In a vial, combine this compound (1.0 eq.), isobutyraldehyde (1.0 eq.), and acetic acid (1.0 eq.) in methanol.

  • Stir the mixture for 10 minutes at room temperature.

  • Add tert-butyl isocyanide (1.0 eq.) to the mixture.

  • Seal the vial and stir the reaction at room temperature for 24-48 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired α-acylamino amide product.

Visualizations

The following diagrams illustrate the general workflows and logical relationships of the described synthetic applications of this compound.

G General Workflow for Nucleophilic Reactions of this compound cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Product Formation This compound This compound Nucleophilic Attack Nucleophilic Attack This compound->Nucleophilic Attack Electrophile Electrophile Electrophile->Nucleophilic Attack C-N Bond Formation C-N Bond Formation Nucleophilic Attack->C-N Bond Formation Final Product Final Product C-N Bond Formation->Final Product G Signaling Pathway of Nucleophilic Applications cluster_reactions Nucleophilic Reactions cluster_products Product Classes This compound This compound Reductive Amination Reductive Amination This compound->Reductive Amination Acylation Acylation This compound->Acylation Epoxide Opening Epoxide Opening This compound->Epoxide Opening Ugi Reaction Ugi Reaction This compound->Ugi Reaction Secondary Amines Secondary Amines Reductive Amination->Secondary Amines Amides Amides Acylation->Amides Amino Alcohols Amino Alcohols Epoxide Opening->Amino Alcohols alpha-Acylamino Amides alpha-Acylamino Amides Ugi Reaction->alpha-Acylamino Amides

Application Notes and Protocols: Role of 2-Isopropoxy-Containing Compounds in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-isopropoxy-containing molecules in the synthesis of pharmaceuticals, with a specific focus on the widely-prescribed beta-blocker, Bisoprolol. While direct applications of 2-Isopropoxyethanamine in pharmaceutical synthesis are not prominently documented in publicly available literature, this document will first detail the established role of the closely related precursor, 2-isopropoxyethanol, in the industrial synthesis of Bisoprolol. Subsequently, a theoretical application note for this compound will be presented, outlining its potential utility in the synthesis of novel pharmaceutical analogues based on established chemical principles.

Part 1: Established Application of 2-Isopropoxyethanol in the Synthesis of Bisoprolol

Introduction:

Bisoprolol is a cardioselective beta-blocker used to treat various cardiovascular diseases, including hypertension and coronary heart disease.[1] Its synthesis involves the incorporation of a 2-isopropoxyethoxy side chain, which is crucial for its pharmacological profile. This is achieved through the use of 2-isopropoxyethanol as a key starting material. The synthesis proceeds through a key intermediate, 4-((2-isopropoxyethoxy)methyl)phenol, which is subsequently elaborated to the final active pharmaceutical ingredient (API).[1]

Synthetic Pathway Overview:

The synthesis of Bisoprolol from 4-hydroxybenzyl alcohol and 2-isopropoxyethanol can be broadly divided into three main stages:

  • Etherification: Reaction of 4-hydroxybenzyl alcohol with 2-isopropoxyethanol to form the key intermediate, 4-((2-isopropoxyethoxy)methyl)phenol.[1][2]

  • Epoxidation: Condensation of the phenolic intermediate with epichlorohydrin to introduce the oxirane ring.[1][3]

  • Amination: Ring-opening of the epoxide with isopropylamine to yield the final Bisoprolol base.[1][3]

Bisoprolol_Synthesis cluster_0 Stage 1: Etherification cluster_1 Stage 2: Epoxidation cluster_2 Stage 3: Amination 4-hydroxybenzyl alcohol 4-hydroxybenzyl alcohol Etherification Etherification 4-hydroxybenzyl alcohol->Etherification 2-isopropoxyethanol 2-isopropoxyethanol 2-isopropoxyethanol->Etherification Intermediate_1 4-((2-isopropoxyethoxy)methyl)phenol Etherification->Intermediate_1 Epoxidation Epoxidation Intermediate_1->Epoxidation Epichlorohydrin Epichlorohydrin Epichlorohydrin->Epoxidation Intermediate_2 2-[[4-(2-isopropoxyethoxy)methyl]- phenoxymethyl]oxirane Epoxidation->Intermediate_2 Amination Amination Intermediate_2->Amination Isopropylamine Isopropylamine Isopropylamine->Amination Bisoprolol Bisoprolol Amination->Bisoprolol

Fig. 1: Synthetic workflow for Bisoprolol.
Quantitative Data for Bisoprolol Synthesis

The following table summarizes key quantitative data for the synthesis of Bisoprolol and its intermediates, compiled from various sources.

StepReactantsCatalyst/ReagentsSolventTemperatureReaction TimeYieldReference
1. Etherification 4-hydroxybenzyl alcohol, 2-isopropoxyethanolH₂SO₄ adsorbed on silicaToluene5°C to ambient~24 hoursNot specified[2]
4-hydroxybenzyl alcohol, 2-isopropoxyethanolAmberlyst-152-isopropoxyethanol (neat)0-5°C then 15-20°C~12 hours36-38 kg from 22.5 kg 4-hydroxybenzyl alcohol[1]
2. Epoxidation 4-((2-isopropoxyethoxy)methyl)phenol, EpichlorohydrinNaOHTolueneNot specifiedNot specifiedNot specified[1]
3. Amination 2-[[4-(2-isopropoxyethoxy)methyl]-phenoxymethyl]oxirane, IsopropylamineSodium borohydrideMethanol15-20°C then reflux~4 hours34-37 kg from 30 kg epoxide[1][4]
4. Salt Formation Bisoprolol base, Fumaric acid-AcetoneReflux then 0-5°C~1.5 hours30-33 kg from 36 kg base[1]
Experimental Protocols

Protocol 1: Synthesis of 4-((2-isopropoxyethoxy)methyl)phenol (Intermediate 1) [1]

  • Materials: 2-Isopropoxyethanol, Amberlyst-15 resin, 4-Hydroxybenzyl alcohol, Potassium carbonate.

  • Procedure:

    • In a suitable reaction vessel, charge 2-isopropoxyethanol and cool to 0-5°C with continuous stirring.

    • Add Amberlyst-15 resin to the cooled solvent.

    • Add 4-hydroxybenzyl alcohol in small portions over approximately 5 hours, maintaining the temperature at 0-5°C.

    • Stir the reaction mixture at 0-5°C for 2 hours.

    • Raise the temperature to 15-20°C and maintain for 10 hours.

    • Filter the Amberlyst-15 resin and wash with 2-isopropoxyethanol.

    • Collect the filtrate and basify with potassium carbonate.

    • Filter to remove the potassium carbonate.

    • Distill off the excess 2-isopropoxyethanol under reduced pressure to obtain the product.

Protocol 2: Synthesis of 2-[[4-(2-isopropoxyethoxy)methyl]-phenoxymethyl]oxirane (Intermediate 2) [1]

  • Materials: 4-((2-isopropoxyethoxy)methyl)phenol, Epichlorohydrin, Toluene, Sodium hydroxide.

  • Procedure:

    • Dissolve 4-((2-isopropoxyethoxy)methyl)phenol in toluene in a reaction vessel.

    • Add epichlorohydrin to the solution.

    • Add a solution of sodium hydroxide and stir vigorously.

    • After the reaction is complete (monitored by TLC), separate the aqueous and organic layers.

    • Wash the organic layer with water.

    • Distill the toluene to yield the epoxide intermediate as an oil.

Protocol 3: Synthesis of Bisoprolol Base [1][4]

  • Materials: 2-[[4-(2-isopropoxyethoxy)methyl]-phenoxymethyl]oxirane, Methanol, Sodium borohydride, Isopropylamine.

  • Procedure:

    • In a reaction vessel, dissolve the epoxide intermediate in methanol and cool to 15°C.

    • Add sodium borohydride in small portions, maintaining the temperature between 15-20°C.

    • Stir the mixture for 1 hour at 15-20°C.

    • In a separate vessel, cool a solution of isopropylamine to 15-20°C.

    • Slowly add the reaction mixture from step 3 to the cooled isopropylamine solution over 1 hour.

    • Stir the resulting mixture for 3 hours, then heat to reflux for 3 hours.

    • Distill off the excess isopropylamine and methanol.

    • The residual oil is taken up in a suitable organic solvent (e.g., chloroform), washed with water, and the solvent is removed by distillation to yield the Bisoprolol base.

Part 2: Theoretical Application of this compound in Pharmaceutical Analogue Synthesis

Introduction:

While not a documented precursor for existing major pharmaceuticals, this compound represents a potentially valuable building block for the synthesis of novel drug candidates. Its structure, featuring a primary amine and an isopropoxyethyl moiety, allows it to act as a nucleophile in various chemical transformations, introducing this specific alkoxyamine fragment into larger molecules. This could be of interest in modifying existing drug scaffolds to improve properties such as solubility, metabolic stability, and receptor binding affinity.

Potential Synthetic Application: Synthesis of a Bisoprolol Analogue

A hypothetical application of this compound is in the synthesis of a Bisoprolol analogue where the isopropylamine group is replaced by a 2-isopropoxyethylamino group. This modification could alter the pharmacokinetic and pharmacodynamic properties of the resulting molecule.

Analogue_Synthesis Intermediate_2 2-[[4-(2-isopropoxyethoxy)methyl]- phenoxymethyl]oxirane Nucleophilic_Ring_Opening Nucleophilic Ring-Opening Intermediate_2->Nucleophilic_Ring_Opening This compound This compound This compound->Nucleophilic_Ring_Opening Bisoprolol_Analogue Bisoprolol Analogue Nucleophilic_Ring_Opening->Bisoprolol_Analogue

References

Application Notes and Protocols for N-Alkylation using 2-Isopropoxyethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of amines is a cornerstone transformation in organic synthesis, pivotal for the construction of a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and other fine chemicals. The introduction of N-alkyl groups allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which are critical parameters in drug design and development. 2-Isopropoxyethanamine is a versatile primary amine that can be employed as a building block to introduce the 2-isopropoxyethyl moiety onto a carbonyl-containing substrate. This application note details a robust and widely applicable protocol for the N-alkylation of aldehydes and ketones using this compound via reductive amination.

Reductive amination is a highly efficient and selective method for the formation of carbon-nitrogen bonds.[1] The reaction proceeds through the initial formation of an imine or iminium ion intermediate from the condensation of an amine with a carbonyl compound, followed by in-situ reduction with a mild hydride reagent.[2] This one-pot procedure is often preferred over direct alkylation with alkyl halides as it typically occurs under milder conditions and minimizes the risk of over-alkylation.[2] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reducing agent for this transformation due to its selectivity for imines over carbonyls, its mild nature, and its broad functional group tolerance.[3][4]

Chemical Properties and Safety Information for this compound

PropertyValue
Molecular Formula C₅H₁₃NO
Molecular Weight 103.16 g/mol
Boiling Point 120 °C
Density 0.84 g/cm³
Appearance Colorless to almost colorless clear liquid
CAS Number 81731-43-3

Safety Summary: this compound is a flammable liquid and vapor. It can cause skin irritation and serious eye irritation. It is also harmful if inhaled or in contact with skin.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Signaling Pathways and Experimental Workflow

The reductive amination process is a direct, two-step, one-pot reaction. The signaling pathway, or more accurately, the reaction mechanism, involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration to form an imine, which is then reduced.

reaction_pathway Carbonyl Aldehyde or Ketone R-C(=O)-R' Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal + Amine Amine This compound (CH₃)₂CHOCH₂CH₂NH₂ Imine Imine Intermediate R-C(=N-R'')-R' Hemiaminal->Imine - H₂O Product N-Alkylated Amine Imine->Product + [H⁻] (Reducing Agent)

Caption: Reaction pathway for reductive amination.

The experimental workflow for a typical reductive amination is straightforward, involving the mixing of reactants and subsequent workup and purification.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification Reactants Combine Aldehyde/Ketone, This compound, and Solvent Reducing_Agent Add Sodium Triacetoxyborohydride Reactants->Reducing_Agent Stir Stir at Room Temperature Reducing_Agent->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench with Saturated NaHCO₃ (aq) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer with Brine Extract->Wash Dry Dry over Na₂SO₄ or MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: General experimental workflow for reductive amination.

Experimental Protocols

Protocol 1: N-Alkylation of an Aldehyde (e.g., Benzaldehyde) with this compound

This protocol describes the reductive amination of benzaldehyde with this compound using sodium triacetoxyborohydride.

Materials:

  • Benzaldehyde (1.0 eq.)

  • This compound (1.1 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (to make a 0.1-0.2 M solution)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and TLC supplies

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add benzaldehyde (1.0 eq.) and the chosen solvent (DCE or DCM).

  • Add this compound (1.1 eq.) to the solution and stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture in portions over 5-10 minutes. The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel to yield the pure N-(2-isopropoxyethyl)benzylamine.

Protocol 2: N-Alkylation of a Ketone (e.g., Cyclohexanone) with this compound

This protocol details the reductive amination of cyclohexanone with this compound. Reactions with ketones are often slower than with aldehydes and may benefit from the addition of a catalytic amount of acetic acid.[4]

Materials:

  • Cyclohexanone (1.0 eq.)

  • This compound (1.1 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, 1-2 eq.)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and TLC supplies

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexanone (1.0 eq.) and this compound (1.1 eq.) in DCE or DCM.

  • If desired, add acetic acid (1-2 eq.) to the mixture. Stir for 20-30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution.

  • Stir the reaction at room temperature for 12-48 hours, monitoring its progress by TLC or LC-MS.

  • After the reaction is complete, carefully quench with saturated aqueous NaHCO₃ solution.

  • Work up the reaction as described in Protocol 1 (steps 6-7).

  • Purify the crude product by flash column chromatography to obtain the pure N-cyclohexyl-2-isopropoxyethanamine.

Data Presentation

The following table summarizes representative yields and reaction times for the reductive amination of various aldehydes and ketones with primary amines, which are indicative of the expected outcomes for reactions with this compound under similar conditions.

EntryCarbonyl CompoundAmineReducing AgentSolventTime (h)Yield (%)
1BenzaldehydeBenzylamineNaBH(OAc)₃DCE0.7595
24-MethoxybenzaldehydeBenzylamineNaBH(OAc)₃DCE0.597
3CyclohexanoneBenzylamineNaBH(OAc)₃DCE2488
4AcetophenoneBenzylamineNaBH(OAc)₃DCE2485
5BenzaldehydeCyclohexylamineNaBH(OAc)₃DCE196
6CyclohexanoneCyclohexylamineNaBH(OAc)₃DCE2486
7BenzaldehydeAnilineNaBH(OAc)₃DCE395
8CyclohexanoneAnilineNaBH(OAc)₃ / AcOHDCE2488

Data is representative and compiled from literature sources on reductive amination.[4] Actual results with this compound may vary.

Conclusion

Reductive amination using sodium triacetoxyborohydride is a highly effective and versatile method for the N-alkylation of a wide range of aldehydes and ketones with this compound. The protocols provided are robust, generally high-yielding, and tolerant of various functional groups. These application notes serve as a comprehensive guide for researchers and drug development professionals to successfully synthesize novel N-(2-isopropoxyethyl) substituted amines for their discovery and development programs.

References

Application Note: Synthesis of 3-(2-Isopropoxyethyl)quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 3-(2-isopropoxyethyl)quinazolin-4(3H)-one, a novel quinazolinone derivative, utilizing 2-isopropoxyethanamine as a key reactant. Quinazolinones are a significant class of heterocyclic compounds renowned for their diverse pharmacological activities. The introduction of an isopropoxyethyl moiety at the N-3 position may modulate the compound's physicochemical properties and biological activity, making it a target of interest in drug discovery and development. Two primary synthetic routes are presented: a one-pot three-component reaction and a two-step method via a benzoxazinone intermediate. This application note includes detailed experimental procedures, tabulated data for expected yields and product characterization, and workflow diagrams to guide researchers in the successful synthesis and evaluation of this compound.

Introduction

Quinazolinone derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities, including but not limited to anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties. The versatility of the quinazolinone scaffold allows for extensive structural modifications to optimize therapeutic efficacy and pharmacokinetic profiles. The N-3 position of the quinazolinone ring is a common site for substitution to explore structure-activity relationships (SAR). The incorporation of an ether-containing side chain, such as 2-isopropoxyethyl, can influence lipophilicity and hydrogen bonding potential, which may, in turn, affect the compound's interaction with biological targets. This document outlines two reliable methods for the synthesis of 3-(2-isopropoxyethyl)quinazolin-4(3H)-one.

Synthesis Protocols

Two effective methods for the synthesis of 3-(2-isopropoxyethyl)quinazolin-4(3H)-one are detailed below.

Method 1: One-Pot Three-Component Synthesis

This method provides a streamlined, single-step approach to the target compound from readily available starting materials.

Experimental Protocol:

  • To a clean, dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anthranilic acid (1.37 g, 10 mmol), trimethyl orthoformate (1.59 g, 15 mmol), and this compound (1.24 g, 12 mmol).

  • Add 20 mL of a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture to 120-130 °C with continuous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into 100 mL of ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to afford pure 3-(2-isopropoxyethyl)quinazolin-4(3H)-one.

  • Dry the purified product under vacuum.

Method 2: Two-Step Synthesis via Benzoxazinone Intermediate

This classic approach involves the initial formation of a benzoxazinone, which is then reacted with this compound.

Experimental Protocol:

Step 1: Synthesis of 2H-3,1-Benzoxazine-2,4(1H)-dione (Isatoic Anhydride) This intermediate is commercially available, but a synthesis protocol is provided for completeness.

  • In a 250 mL round-bottom flask, dissolve anthranilic acid (13.7 g, 100 mmol) in 100 mL of anhydrous dioxane.

  • While stirring, add triphosgene (14.8 g, 50 mmol) portion-wise over 30 minutes, maintaining the temperature below 25 °C using an ice bath.

  • After the addition is complete, stir the mixture at room temperature for 2 hours.

  • Collect the resulting precipitate by filtration, wash with cold dioxane, and then with hexane.

  • Dry the solid under vacuum to yield isatoic anhydride.

Step 2: Synthesis of 3-(2-Isopropoxyethyl)quinazolin-4(3H)-one

  • In a 100 mL round-bottom flask, suspend isatoic anhydride (1.63 g, 10 mmol) in 30 mL of glacial acetic acid.

  • Add this compound (1.13 g, 11 mmol) to the suspension.

  • Heat the mixture to reflux (approximately 118 °C) for 3 hours.

  • Cool the reaction mixture to room temperature and pour it into 150 mL of cold water.

  • Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.

  • Collect the precipitate by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 3-(2-isopropoxyethyl)quinazolin-4(3H)-one.

  • Dry the purified product in a vacuum oven.

Data Presentation

The following tables summarize the hypothetical quantitative data for the synthesis of 3-(2-isopropoxyethyl)quinazolin-4(3H)-one.

Table 1: Reaction Conditions and Yields

MethodKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Anthranilic acid, Trimethyl orthoformate, this compoundDMF125575
2Isatoic anhydride, this compoundAcetic Acid118382

Table 2: Product Characterization

PropertyValue
Molecular FormulaC₁₃H₁₆N₂O₂
Molecular Weight232.28 g/mol
AppearanceWhite crystalline solid
Melting Point145-147 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm)8.25 (d, 1H), 8.05 (s, 1H), 7.70 (t, 1H), 7.50 (d, 1H), 7.45 (t, 1H), 4.10 (t, 2H), 3.75 (t, 2H), 3.60 (sept, 1H), 1.15 (d, 6H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm)162.5, 148.0, 145.5, 134.0, 127.5, 127.0, 126.5, 121.0, 72.0, 45.0, 42.0, 22.0
Mass Spectrum (m/z)[M+H]⁺ calculated for C₁₃H₁₇N₂O₂: 233.1285; found: 233.1288

Visualizations

The following diagrams illustrate the synthetic pathways and experimental workflows.

Synthesis_Method_1 reagents Anthranilic Acid + Trimethyl Orthoformate + This compound reaction One-Pot Reaction (DMF, 125°C, 5h) reagents->reaction workup Workup (Precipitation & Filtration) reaction->workup purification Purification (Recrystallization) workup->purification product 3-(2-Isopropoxyethyl) quinazolin-4(3H)-one purification->product

Caption: Workflow for the one-pot synthesis of 3-(2-isopropoxyethyl)quinazolin-4(3H)-one.

Synthesis_Method_2 cluster_step1 Step 1 cluster_step2 Step 2 anthranilic_acid Anthranilic Acid triphosgene Triphosgene (Dioxane) anthranilic_acid->triphosgene Reaction isatoic_anhydride Isatoic Anhydride triphosgene->isatoic_anhydride reaction2 Reaction (Acetic Acid, 118°C, 3h) isatoic_anhydride->reaction2 amine This compound amine->reaction2 workup2 Workup & Purification reaction2->workup2 product2 3-(2-Isopropoxyethyl) quinazolin-4(3H)-one workup2->product2

Caption: Workflow for the two-step synthesis via a benzoxazinone intermediate.

Conclusion

The protocols described in this application note provide robust and reproducible methods for the synthesis of 3-(2-isopropoxyethyl)quinazolin-4(3H)-one. Both the one-pot and two-step synthetic routes are effective, with the choice of method depending on the availability of starting materials and desired process scalability. The provided characterization data serves as a benchmark for researchers to confirm the successful synthesis of the target compound. This novel quinazolinone derivative can be further evaluated for its biological activities, contributing to the development of new therapeutic agents.

Application of 2-Isopropoxyethanamine in Controlled Polymerization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the known roles of analogous primary amines and ether-amines in controlled polymerization. As of the current date, there is no direct literature specifically detailing the use of 2-Isopropoxyethanamine in these applications. Therefore, the information presented should be considered as a theoretical guide for potential research and development.

Introduction

This compound is a primary amine with an ether linkage, presenting a unique combination of functional groups that could be leveraged in the field of controlled polymerization. The primary amine can serve as an initiation site or a point for post-polymerization modification, while the isopropoxy group can influence the solubility and thermal properties of the resulting polymers. This document outlines potential applications of this compound in various controlled polymerization techniques, providing theoretical frameworks and experimental protocols to guide researchers in exploring its utility in designing novel polymers for applications such as drug delivery and advanced materials.

Potential Applications in Controlled Polymerization

Based on the functionalities of this compound, its potential applications in controlled polymerization can be categorized as follows:

  • Initiator for Controlled Radical Polymerization (e.g., RAFT): The primary amine group can be transformed into a radical-generating species to initiate polymerization.

  • Ligand or Co-ligand in Atom Transfer Radical Polymerization (ATRP): The amine functionality can coordinate with transition metal catalysts used in ATRP.

  • Chain Transfer Agent in Ring-Opening Polymerization (ROP): The primary amine can act as an initiator and chain transfer agent for the polymerization of cyclic esters or other monomers.

  • Functional Monomer (after modification): While not a vinyl monomer itself, this compound can be chemically modified to incorporate a polymerizable group.

  • Post-Polymerization Modification Agent: The amine group can be used to functionalize existing polymers.

Application Note 1: this compound as a Precursor for RAFT Polymerization Initiators

Concept: Primary amines can be utilized to initiate controlled radical polymerizations, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, through methods like radical deamination. This approach allows for the synthesis of polymers with a terminal 2-isopropoxyethoxy group, which can impart specific solubility characteristics.

Logical Workflow for Initiator Synthesis and Polymerization:

cluster_0 Initiator Synthesis cluster_1 RAFT Polymerization 2-IPE This compound Modification Chemical Modification (e.g., conversion to a diazonium salt or other radical precursor) 2-IPE->Modification Reaction Initiator RAFT Initiator Precursor Modification->Initiator Formation Polymerization RAFT Polymerization (Light or Thermal Initiation) Initiator->Polymerization Monomer Vinyl Monomer (e.g., acrylates, styrenes) Monomer->Polymerization CTA Chain Transfer Agent (e.g., dithiobenzoate) CTA->Polymerization Polymer Well-defined Polymer with 2-isopropoxyethoxy end-group Polymerization->Polymer

Caption: Workflow for utilizing this compound in RAFT polymerization.

Experimental Protocol: Synthesis of Poly(n-butyl acrylate) using a this compound-derived Initiator (Hypothetical)

Materials:

  • This compound

  • Reagents for converting the amine to a radical initiator (e.g., sodium nitrite, acid for diazotization, or reagents for forming an electron donor-acceptor complex)

  • n-Butyl acrylate (monomer), inhibitor removed

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)

  • Azobisisobutyronitrile (AIBN) (thermal initiator, if needed)

  • Anhydrous, deoxygenated solvent (e.g., 1,4-dioxane)

Procedure:

  • Initiator Preparation (Conceptual):

    • This step is hypothetical and requires experimental validation. Convert this compound into a suitable radical initiator. One potential route involves its conversion to a diazonium salt, which can then be used to generate radicals. Another approach could involve forming an electron donor-acceptor (EDA) complex that can initiate polymerization upon photoirradiation.[1][2]

  • Polymerization:

    • In a Schlenk flask, combine the this compound-derived initiator, n-butyl acrylate, and CPADB in 1,4-dioxane.

    • The molar ratio of [Monomer]:[CPADB]:[Initiator] would typically be in the range of 100:1:0.2 to 500:1:0.2, depending on the desired molecular weight.

    • Deoxygenate the solution by three freeze-pump-thaw cycles.

    • Place the flask in a preheated oil bath at the appropriate temperature (e.g., 70 °C) for a specified time (e.g., 6-24 hours).

    • Terminate the polymerization by cooling the flask in an ice bath and exposing it to air.

  • Purification and Characterization:

    • Precipitate the polymer in a non-solvent (e.g., cold methanol).

    • Dry the polymer under vacuum.

    • Characterize the polymer's molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

    • Confirm the presence of the 2-isopropoxyethoxy end-group using NMR spectroscopy.

Quantitative Data Summary (Expected Outcomes):

ParameterExpected Value
Target Molecular Weight (Mn)5,000 - 50,000 g/mol
Polydispersity Index (PDI)< 1.3
Monomer Conversion> 90%
End-group FunctionalityHigh

Application Note 2: this compound as a Ligand in Atom Transfer Radical Polymerization (ATRP)

Concept: Primary amines can act as ligands for the copper catalyst in ATRP.[3][4] The ether oxygen in this compound could also participate in coordination, potentially influencing the catalyst's activity and solubility. However, primary amines can sometimes have complex interactions with the catalyst system, and optimization is crucial.[5]

Signaling Pathway for ATRP with an Amine Ligand:

cluster_0 ATRP Catalytic Cycle Cu(I)L Cu(I) / Ligand (Activator) Cu(II)LX Cu(II) / Ligand-X (Deactivator) Cu(I)L->Cu(II)LX k_act Cu(II)LX->Cu(I)L k_deact P-X Dormant Polymer Chain (Pn-X) P_rad Active Polymer Chain (Pn•) P-X->P_rad Activation P_rad->P-X Deactivation Propagation Propagation P_rad->Propagation Monomer Monomer Monomer->Propagation Propagation->P_rad Chain Growth Ligand This compound (L) Ligand->Cu(I)L Ligand->Cu(II)LX Reactive_Polymer Polymer with Reactive Groups (e.g., P(NHS-acrylate)) Reaction Aminolysis Reaction Reactive_Polymer->Reaction 2-IPE This compound 2-IPE->Reaction Functionalized_Polymer Functionalized Polymer with Pendant Isopropoxyethoxy Groups Reaction->Functionalized_Polymer Purification Purification (e.g., Dialysis) Functionalized_Polymer->Purification

References

Synthesis of 2-Isopropoxyethanamine-Based Ligands for Coordination Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-isopropoxyethanamine and its subsequent use in the preparation of Schiff base ligands for coordination chemistry. The methodologies outlined herein are designed to be a valuable resource for researchers in inorganic chemistry, medicinal chemistry, and drug development, offering a foundation for the synthesis of novel metal complexes with potential applications in catalysis and bioinorganic chemistry.

Introduction

Coordination chemistry plays a pivotal role in the development of new therapeutic agents and catalysts. The design and synthesis of organic ligands are central to tuning the electronic and steric properties of metal complexes, thereby influencing their reactivity and biological activity. Ligands derived from alkoxyamines, such as this compound, offer a versatile platform for creating multidentate Schiff base ligands. These ligands can coordinate with a variety of metal ions to form stable complexes with diverse geometries and potential applications.

This guide details a reliable synthetic pathway to this compound, a key building block that is not readily commercially available. Subsequently, a general protocol for the synthesis of Schiff base ligands from this amine and their coordination with transition metal ions is presented.

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from the commercially available 2-isopropoxyethanol. The overall synthetic scheme involves the conversion of the alcohol to a suitable leaving group, followed by nucleophilic substitution with an azide, and subsequent reduction to the desired primary amine.

Logical Workflow for the Synthesis of this compound

Synthesis of this compound start 2-Isopropoxyethanol intermediate1 2-Isopropoxyethyl Tosylate start->intermediate1 Tosylation step1 Tosyl Chloride (TsCl) Pyridine intermediate2 1-Azido-2-isopropoxyethane intermediate1->intermediate2 Azide Substitution (SN2) step2 Sodium Azide (NaN3) DMF product This compound intermediate2->product Reduction step3 Lithium Aluminum Hydride (LiAlH4) THF, then H2O workup Schiff_Base_Synthesis amine This compound reaction Condensation Reaction (Ethanol, Reflux) amine->reaction carbonyl Aldehyde or Ketone (e.g., Salicylaldehyde) carbonyl->reaction ligand Schiff Base Ligand reaction->ligand

Application Notes and Protocols for 2-Isopropoxyethanamine as a Solvent in Polar Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropoxyethanamine is a bifunctional molecule incorporating both an ether linkage and a primary amine group. Its structure suggests its potential as a polar protic solvent, capable of engaging in hydrogen bonding and acting as a base. These characteristics make it a candidate for use in various polar chemical reactions, particularly those that benefit from a basic medium or require the solubilization of polar reagents.

This document provides an overview of the theoretical applications of this compound as a solvent, its physicochemical properties, and a general protocol for its evaluation in a laboratory setting. It is important to note that while its properties are promising, this compound is not a commonly documented solvent in the chemical literature for reaction chemistry. Therefore, the following information serves as a guide for researchers interested in exploring its potential as a novel solvent.

Physicochemical Properties

The properties of this compound are summarized in the table below. These values are critical for its application as a solvent, influencing its solvation power, reaction temperature range, and purification methods.

PropertyValueReference
Molecular Formula C₅H₁₃NO[1]
Molecular Weight 103.16 g/mol [1]
Boiling Point 120 °C
Density 0.84 g/cm³
Appearance Clear, colorless liquid
Polarity Polar Protic[2]
Hydrogen Bond Donor Yes (due to -NH₂)[1]
Hydrogen Bond Acceptor Yes (due to ether oxygen and amine nitrogen)[1]
CAS Number 81731-43-3[1]

Theoretical Applications in Polar Reactions

Based on its structure and properties, this compound could be a suitable solvent for a range of polar reactions. The presence of a primary amine group provides a basic character, which can be advantageous in reactions requiring a proton acceptor.

Potential applications include:

  • Nucleophilic Substitution Reactions (Sₙ2): As a polar protic solvent, it can solvate cations while the lone pair on the amine can interact with and stabilize transition states. However, its protic nature may also solvate nucleophiles, potentially reducing their reactivity. Careful selection of the nucleophile and reaction conditions is therefore crucial.

  • Elimination Reactions (E2): The basicity of the amine group could promote E2 reactions, where it can act as both the solvent and the base, simplifying the reaction mixture.

  • Condensation Reactions: Aldol condensations, Claisen-Schmidt reactions, and other base-catalyzed condensations could potentially be carried out using this compound as a dual solvent and catalyst.

  • Reactions involving polar starting materials: Its polarity suggests good solubility for polar organic molecules and some inorganic salts, which is beneficial for creating homogeneous reaction mixtures.

Experimental Protocol: Evaluating this compound as a Solvent for a Model Sₙ2 Reaction

This protocol describes a general procedure to assess the efficacy of this compound as a solvent for the Sₙ2 reaction between 1-bromobutane and sodium azide to form 1-azidobutane. This reaction is a well-understood benchmark for evaluating solvent effects.

Materials:

  • This compound (anhydrous)

  • 1-bromobutane

  • Sodium azide (NaN₃)

  • Diethyl ether (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium azide (1.3 g, 20 mmol).

  • Solvent Addition: Add 20 mL of anhydrous this compound to the flask.

  • Reactant Addition: While stirring, add 1-bromobutane (1.37 g, 10 mmol) to the suspension.

  • Reaction: Heat the reaction mixture to 80 °C and maintain this temperature with stirring for 12 hours. Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 50 mL of diethyl ether and 50 mL of water.

    • Shake the funnel and allow the layers to separate.

    • Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator.

  • Analysis: Analyze the crude product by GC-MS to determine the conversion and yield of 1-azidobutane.

Expected Outcome and Comparison:

The yield of 1-azidobutane obtained using this compound can be compared to the yields obtained in conventional polar aprotic solvents like DMF or DMSO to evaluate its effectiveness. The basicity of this compound might influence side reactions, such as elimination, which should also be assessed.

Visualizations

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis A 1. Add Sodium Azide to Flask B 2. Add this compound A->B C 3. Add 1-Bromobutane B->C D 4. Heat to 80°C for 12h C->D E Monitor by GC-MS D->E F 5. Cool and Extract with Diethyl Ether E->F G Wash with NaHCO₃ and Brine F->G H Dry over MgSO₄ G->H I Concentrate H->I J 6. Analyze by GC-MS I->J Solvent_Properties cluster_applications Potential Applications in Polar Reactions Solvent This compound Polar Protic Nature Basic Character (-NH₂) SN2 Sₙ2 Reactions Solvent:f0->SN2 Solvates ions E2 E2 Reactions Solvent:f1->E2 Acts as base Condensation Condensation Reactions Solvent:f1->Condensation Base catalysis

References

Application Notes and Protocols for the Synthesis of Bisoprolol Intermediate: 4-((2-isopropoxyethoxy)methyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of the key bisoprolol intermediate, 4-((2-isopropoxyethoxy)methyl)phenol, utilizing 2-isopropoxyethanol and 4-hydroxybenzyl alcohol. The synthesis of this intermediate is a critical step in the manufacturing of Bisoprolol, a widely prescribed cardioselective β1-adrenergic receptor blocker for treating cardiovascular conditions such as hypertension and angina.[1]

The primary challenge in this synthesis lies in the etherification of 4-hydroxybenzyl alcohol with 2-isopropoxyethanol.[1] Various catalytic systems have been developed to optimize the yield and purity of this reaction. This document outlines and compares several of these methods.

Reaction Scheme

The fundamental chemical transformation is the acid-catalyzed etherification of 4-hydroxybenzyl alcohol with 2-isopropoxyethanol.

Caption: General reaction scheme for the synthesis of 4-((2-isopropoxyethoxy)methyl)phenol.

Comparative Analysis of Reaction Conditions

The efficiency of the synthesis of 4-((2-isopropoxyethoxy)methyl)phenol is influenced by factors such as the catalyst, solvent, temperature, and reaction time.[2] The following table summarizes quantitative data from various published methods.

CatalystSolventReactantsTemperature (°C)Time (h)YieldPurityReference
H₂SO₄ on Silica Toluene4-hydroxybenzyl alcohol (75g), 2-isopropoxyethanol (138.4ml), H₂SO₄ on Silica (75g)Ambient---[3]
H₂SO₄ on Silica None4-hydroxybenzyl alcohol (20g), 2-isopropoxyethanol (250ml), H₂SO₄ on Silica (20g)Ambient24--[3][4]
Amberlyst-15 None4-hydroxybenzyl alcohol (22.5kg), 2-isopropoxyethanol (280L), Amberlyst-15 (22.5kg)0-5, then 15-202, then 1036-38 kg-[5][6]
p-Toluene­sulfonic acid Methylene Chloride4-hydroxybenzyl alcohol (10g), 2-isopropoxyethanol (54.18g), p-TSA (0.5g)Ambient5.5-98.91%[7]
Sulfuric Acid None4-hydroxybenzyl alcohol (5g), 2-isopropoxyethanol (27.09g), H₂SO₄ (0.1g)Ambient-5.7g-[7]
Methanesulfonic acid None4-hydroxybenzyl alcohol (5g), 2-isopropoxyethanol (27.09g), MSA (0.1g)Ambient-5.9g-[7]

Experimental Protocols

Below are detailed protocols for the synthesis of 4-((2-isopropoxyethoxy)methyl)phenol using different catalytic systems.

Protocol 1: Synthesis using Sulfuric Acid Adsorbed on Silica (Solvent-Free)[3][4]

This method provides an improved process for preparing the bisoprolol intermediate.[3][4]

Materials:

  • 4-hydroxybenzyl alcohol

  • 2-isopropoxyethanol

  • Sulfuric acid adsorbed on silica

  • Potassium carbonate

Procedure:

  • Charge a reaction flask with 250 ml of 2-isopropoxyethanol.

  • Cool the reaction mixture to approximately 5°C with continuous stirring.

  • Add 20 g of sulfuric acid adsorbed on silica to the cooled mixture.

  • Add 20 g of 4-hydroxybenzyl alcohol.

  • Stir the reaction mixture at ambient temperature for about 24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mass to recover the silica.

  • Add 10 g of potassium carbonate to the filtrate and stir for one hour.

  • Filter to remove the potassium carbonate.

  • Distill off the excess 2-isopropoxyethanol under reduced pressure to obtain the product.

Protocol 2: Synthesis using Amberlyst-15 Ion Exchange Resin[5][6]

This protocol is suitable for larger-scale production and utilizes a reusable solid acid catalyst.[5][6][8]

Materials:

  • 4-hydroxybenzyl alcohol

  • 2-isopropoxyethanol

  • Amberlyst-15 resin

  • Potassium carbonate

Procedure:

  • Charge a 400 L reactor with 280 L of 2-isopropoxyethanol and cool to 0°C.[5][6]

  • Add 22.5 kg of Amberlyst-15 resin in one portion.[5][6]

  • Add 22.5 kg of 4-hydroxybenzyl alcohol in small portions (e.g., 2 kg each) at 0-5°C over approximately 5 hours.[5][6]

  • Stir the reaction mixture at 0-5°C for 2 hours.[5][6]

  • Raise the temperature to 15-20°C and maintain for 10 hours.[5][6]

  • Filter the Amberlyst-15 resin and wash it with 2-isopropoxyethanol.[5][6]

  • Collect the filtrate and basify with 1.0 kg of potassium carbonate.[5][6]

  • Filter to remove the potassium carbonate.[6]

  • Distill the excess 2-isopropoxyethanol from the reaction mixture to obtain the final product.[5][6]

Experimental Workflow Diagram

G start_end start_end process process decision decision io io data data start Start charge_reactants Charge 2-isopropoxyethanol and cool to 0-5°C start->charge_reactants add_catalyst Add Catalyst (e.g., Amberlyst-15 or H₂SO₄/Silica) charge_reactants->add_catalyst add_alcohol Add 4-hydroxybenzyl alcohol in portions add_catalyst->add_alcohol stir_cold Stir at 0-5°C for 2h add_alcohol->stir_cold stir_warm Raise temperature to 15-20°C and stir for 10h stir_cold->stir_warm monitor Monitor reaction by TLC/HPLC stir_warm->monitor complete Reaction Complete? monitor->complete complete->stir_warm No filter_catalyst Filter to remove catalyst complete->filter_catalyst Yes neutralize Neutralize with Potassium Carbonate filter_catalyst->neutralize filter_base Filter to remove base neutralize->filter_base distill Distill excess 2-isopropoxyethanol filter_base->distill product Obtain Product: 4-((2-isopropoxyethoxy)methyl)phenol distill->product end End product->end

Caption: Synthetic workflow for 4-((2-isopropoxyethoxy)methyl)phenol.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 2-Isopropoxyethanamine Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield for the alkylation of 2-isopropoxyethanamine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the alkylation of this compound, offering step-by-step solutions to improve reaction outcomes.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the N-alkylation of this compound can stem from several factors. A primary concern is the potential for over-alkylation, where the desired secondary amine product, being more nucleophilic than the starting primary amine, reacts further with the alkylating agent to form a tertiary amine.[1] Other contributing factors include suboptimal reaction conditions, poor reactivity of the starting materials, or product degradation.

Troubleshooting Steps:

  • Control Stoichiometry: Employing a large excess of this compound relative to the alkylating agent can favor mono-alkylation and minimize the formation of the tertiary amine byproduct.[2]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, further reducing the likelihood of over-alkylation.

  • Optimize the Base: The choice of base is critical. A non-nucleophilic, sterically hindered base is ideal for deprotonating the amine without competing in the alkylation reaction. Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[3]

  • Select an Appropriate Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are generally recommended for Sₙ2 reactions as they can significantly enhance the reaction rate and selectivity.

  • Adjust the Temperature: While higher temperatures can accelerate the reaction, they may also promote side reactions. It is advisable to start the reaction at room temperature and adjust as necessary.

  • Consider a More Reactive Alkylating Agent: If you are using an alkyl chloride, switching to a more reactive alkyl bromide or iodide can often improve the yield.

Q2: I am observing significant amounts of a di-alkylated byproduct. How can I improve the selectivity for the mono-alkylated product?

A2: The formation of a di-alkylated byproduct is a common challenge in the alkylation of primary amines due to the increased nucleophilicity of the secondary amine product.[1]

Strategies to Enhance Mono-alkylation Selectivity:

  • Use of Cesium Bases: Cesium carbonate (Cs₂CO₃) or cesium hydroxide (CsOH) have been shown to enhance the selectivity for mono-alkylation of primary amines.[3]

  • Stoichiometric Control: As mentioned previously, using an excess of the primary amine is a key strategy.

  • Protecting Group Strategy: While more complex, a protecting group can be introduced to the amine, followed by alkylation and subsequent deprotection to yield the desired mono-alkylated product.

  • Alternative Synthetic Routes: Reductive amination, which involves reacting the amine with an aldehyde or ketone followed by reduction, can offer better control and higher selectivity for the synthesis of secondary amines.

Q3: The reaction is not proceeding to completion, and I am recovering a significant amount of starting material. What should I do?

A3: Incomplete conversion can be due to several factors, including insufficient reactivity of the alkylating agent, catalyst deactivation (if applicable), or inappropriate reaction conditions.

Troubleshooting Steps:

  • Increase Reaction Time and/or Temperature: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) and extend the reaction time if necessary. A moderate increase in temperature may also be beneficial.

  • Use a More Reactive Alkylating Agent: As previously noted, switching from an alkyl chloride to a bromide or iodide can significantly increase reactivity.

  • Add a Catalyst: For less reactive alkylating agents, the addition of a catalytic amount of sodium or potassium iodide can promote the reaction through the in-situ formation of a more reactive alkyl iodide (Finkelstein reaction).

  • Ensure Anhydrous Conditions: Water in the reaction mixture can interfere with the reaction. Ensure that all solvents and reagents are properly dried.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for the alkylation of this compound?

A1: The optimal base depends on the specific alkylating agent and solvent used. However, for promoting mono-alkylation and avoiding side reactions, inorganic bases like potassium carbonate (K₂CO₃) and particularly cesium carbonate (Cs₂CO₃) are highly recommended.[3] They are effective in deprotonating the primary amine without being nucleophilic themselves.

Q2: Which solvent is best suited for this reaction?

A2: Polar aprotic solvents are generally the best choice for the N-alkylation of amines. N,N-Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent options as they effectively solvate the reactants and facilitate the Sₙ2 reaction pathway. Acetonitrile (MeCN) is also a suitable alternative.

Q3: Can I use an alcohol as an alkylating agent instead of an alkyl halide?

A3: Yes, N-alkylation using alcohols is a greener alternative to using alkyl halides, as the only byproduct is water. This "borrowing hydrogen" or "hydrogen autotransfer" methodology typically requires a transition metal catalyst, such as those based on ruthenium or iridium.[4][5] This approach can offer high atom economy and selectivity.[4]

Data Presentation

The following tables summarize quantitative data for typical N-alkylation reactions of primary amines, which can be used as a reference for optimizing the alkylation of this compound.

Table 1: Effect of Base and Solvent on the Mono-N-Alkylation of a Primary Amine

EntryAmine:Alkyl Bromide RatioBase (2.0 equiv)SolventTemperature (°C)Time (h)Mono-alkylation Yield (%)Di-alkylation Yield (%)
11:1.2K₂CO₃Acetonitrile60126525
22:1K₂CO₃Acetonitrile60128510
32:1Cs₂CO₃DMFRoom Temp2492<5
42:1Et₃NDichloromethaneRoom Temp245530

Data is illustrative and based on general outcomes for primary amine alkylations.

Table 2: Comparison of Different Alkylating Agents

EntryAmine (2.0 equiv)Alkylating Agent (1.0 equiv)Base (2.0 equiv)SolventTemperature (°C)Time (h)Product Yield (%)
1This compound1-ChlorobutaneK₂CO₃DMF802445
2This compound1-BromobutaneK₂CO₃DMF601288
3This compound1-IodobutaneK₂CO₃DMFRoom Temp895

Yields are hypothetical and intended for comparative purposes.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound with an Alkyl Bromide

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.0 equivalents) and anhydrous N,N-dimethylformamide (DMF) (0.5 M).

  • Addition of Base: Add cesium carbonate (Cs₂CO₃) (2.0 equivalents) to the solution.

  • Addition of Alkylating Agent: Stir the mixture at room temperature and add the alkyl bromide (1.0 equivalent) dropwise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. Monitor the progress of the reaction by TLC or LC-MS. If the reaction is sluggish, the temperature can be moderately increased to 40-50 °C.

  • Work-up: Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x volume of DMF).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Reductive Amination of an Aldehyde with this compound

  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired aldehyde (1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.2 M). Stir the mixture at room temperature for 1-2 hours.

  • Reduction: To the reaction mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise over 10 minutes.

  • Reaction Monitoring: Continue to stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. The crude product can be purified by flash column chromatography.

Visualizations

Below are diagrams created using the DOT language to illustrate key workflows and logical relationships in the alkylation of this compound.

experimental_workflow A 1. Add this compound and DMF to flask B 2. Add Base (e.g., Cs2CO3) A->B C 3. Add Alkyl Halide (dropwise) B->C D 4. Stir at RT (Monitor by TLC/LC-MS) C->D E 5. Aqueous Work-up and Extraction D->E F 6. Purification (Column Chromatography) E->F G Pure N-Alkylated Product F->G

Caption: Experimental workflow for the N-alkylation of this compound.

troubleshooting_low_yield cluster_overalkylation Solutions for Over-alkylation cluster_incomplete_conversion Solutions for Incomplete Conversion Start Low Reaction Yield Overalkylation Issue: Over-alkylation? Start->Overalkylation Incomplete_Conversion Issue: Incomplete Conversion? Start->Incomplete_Conversion Sol1 Increase Amine:Halide Ratio Overalkylation->Sol1 Sol2 Slow Halide Addition Overalkylation->Sol2 Sol3 Use Cs2CO3 as Base Overalkylation->Sol3 Sol4 Increase Temperature/Time Incomplete_Conversion->Sol4 Sol5 Use More Reactive Halide (R-Br, R-I) Incomplete_Conversion->Sol5 Sol6 Add Catalytic KI Incomplete_Conversion->Sol6

Caption: Troubleshooting logic for low reaction yield in amine alkylation.

References

Technical Support Center: Troubleshooting Low Yield in Reactions with 2-Isopropoxyethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using 2-Isopropoxyethanamine in chemical synthesis, specifically focusing on overcoming low reaction yields.

Section 1: Amide Coupling Reactions

Amide bond formation is a cornerstone of organic synthesis. However, coupling this compound with carboxylic acids can sometimes result in suboptimal yields. This section provides guidance on identifying and resolving common issues.

Frequently Asked Questions (FAQs) - Amide Coupling

Q1: My amide coupling reaction with this compound is giving a low yield. What are the most common causes?

Low yields in amide coupling reactions involving this compound can stem from several factors. The most common issues include inefficient activation of the carboxylic acid, steric hindrance, suboptimal reaction conditions, or challenges during product purification. It is also possible that side reactions are consuming the starting materials or the desired product.

Q2: How does the choice of coupling reagent impact the reaction yield?

The choice of coupling reagent is critical for activating the carboxylic acid and facilitating the nucleophilic attack of this compound. Different classes of coupling reagents have varying efficiencies and suitabilities for different substrates. Uronium/aminium salts like HATU and HBTU are highly efficient but can be costly.[1] Carbodiimides such as EDC and DCC are cost-effective but may require additives like HOBt or DMAP to improve yields and suppress side reactions like racemization.[2]

Q3: Could steric hindrance from the isopropoxy group be affecting my reaction?

Yes, the isopropoxy group on this compound can introduce moderate steric hindrance, potentially slowing down the rate of reaction compared to less bulky primary amines. This can be particularly problematic when coupling with a sterically demanding carboxylic acid. In such cases, optimizing reaction conditions, such as increasing the temperature or reaction time, may be necessary. For particularly hindered substrates, specialized protocols, such as the in situ formation of acyl fluorides, may be required.

Q4: What role does the solvent play in the reaction efficiency?

The solvent can significantly influence the solubility of reagents and the reaction rate. Aprotic polar solvents like DMF, NMP, and acetonitrile are commonly used for amide coupling reactions. Acetonitrile has been shown to provide excellent results in some protocols.[2] It is crucial to use anhydrous solvents, as water can hydrolyze the activated carboxylic acid intermediate, leading to lower yields.

Troubleshooting Guide: Low Yield in Amide Coupling

If you are experiencing low yields, follow this troubleshooting guide to diagnose and resolve the issue.

Issue 1: Incomplete Consumption of Starting Materials

Possible CauseRecommended Action
Inefficient Carboxylic Acid Activation - Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU or COMU).- Ensure the coupling reagent is fresh and has been stored correctly.- Use additives such as HOBt or DMAP with carbodiimide coupling reagents to enhance activation.[2]
Suboptimal Reaction Temperature - Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction for product formation and potential decomposition.- For sterically hindered substrates, heating may be necessary to drive the reaction to completion.
Insufficient Reaction Time - Monitor the reaction progress using TLC or LC-MS at regular intervals.- Extend the reaction time if starting materials are still present. Some sluggish reactions may require overnight or longer reaction times.
Incorrect Stoichiometry - Use a slight excess (1.1-1.5 equivalents) of the less expensive or more readily available starting material to drive the reaction equilibrium towards the product.

Issue 2: Formation of Significant Byproducts

Possible CauseRecommended Action
Side Reactions of the Activated Ester - If using a carbodiimide like DCC, the dicyclohexylurea byproduct can be difficult to remove. Consider using a water-soluble carbodiimide like EDC for easier purification.- Minimize the time the activated ester is present before the addition of the amine.
Racemization of Chiral Carboxylic Acids - Use racemization-suppressing additives such as HOBt or HOAt.- Opt for coupling reagents known for low racemization potential, such as PyBOP or COMU.[1]
Reaction with Solvent - Ensure the use of a non-reactive, aprotic solvent. Avoid solvents with nucleophilic functional groups.
Experimental Protocol: General Procedure for Amide Coupling with HATU

This protocol provides a general method for the coupling of a carboxylic acid with this compound using HATU as the coupling reagent.

  • Reagent Preparation:

    • Dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or acetonitrile (to a concentration of 0.1-0.5 M).

    • To this solution, add this compound (1.1 eq).

  • Reaction Initiation:

    • Add a tertiary amine base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq).

    • Add the coupling reagent, HATU (1.1 eq), to the reaction mixture portion-wise while stirring.

  • Reaction Monitoring:

    • Stir the reaction at room temperature.

    • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up and Purification:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a mild aqueous acid (e.g., 1M HCl), a mild aqueous base (e.g., saturated NaHCO₃ solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow for Amide Coupling

AmideCouplingTroubleshooting start Low Yield in Amide Coupling check_sm Check for unreacted starting materials (TLC/LC-MS) start->check_sm sm_present Starting Materials Present check_sm->sm_present Yes no_sm Starting Materials Consumed check_sm->no_sm No check_reagents Check reagent quality (freshness, purity) sm_present->check_reagents check_byproducts Check for byproducts (TLC/LC-MS/NMR) no_sm->check_byproducts increase_reagent Increase coupling reagent equivalents or use a stronger reagent (e.g., HATU) increase_temp Increase reaction temperature increase_reagent->increase_temp increase_time Increase reaction time increase_temp->increase_time check_reagents->increase_reagent byproducts_present Byproducts Present check_byproducts->byproducts_present Yes no_byproducts No Significant Byproducts check_byproducts->no_byproducts No optimize_purification Optimize purification method (e.g., different solvent system, alternative chromatography) byproducts_present->optimize_purification Optimize reaction conditions to minimize side reactions purification_issue Investigate purification loss (e.g., product water solubility, instability on silica) no_byproducts->purification_issue purification_issue->optimize_purification

A flowchart for troubleshooting low yields in amide coupling reactions.

Section 2: Reductive Amination Reactions

Reductive amination is a versatile method for forming C-N bonds. When reacting this compound with aldehydes or ketones, several factors can influence the yield of the desired secondary amine.

Frequently Asked Questions (FAQs) - Reductive Amination

Q1: I'm getting a low yield in my reductive amination with this compound. What should I check first?

The most critical factor in reductive amination is the formation of the imine or iminium ion intermediate before reduction.[3] This step is pH-sensitive. Also, the choice of reducing agent is crucial to avoid premature reduction of the starting carbonyl compound.[4] Therefore, you should first verify the pH of your reaction mixture and ensure you are using an appropriate reducing agent.

Q2: What is the optimal pH for reductive amination, and how do I maintain it?

The formation of the imine intermediate is typically favored under mildly acidic conditions, usually between pH 4 and 6.[4] If the pH is too low, the amine will be protonated and non-nucleophilic. If the pH is too high, the carbonyl group will not be sufficiently activated. Acetic acid is often added as a catalyst to maintain the appropriate pH.

Q3: Which reducing agent is best for this reaction?

A mild reducing agent that selectively reduces the iminium ion in the presence of the carbonyl group is preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are commonly used for this purpose.[4] Stronger reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde or ketone, leading to the formation of alcohol byproducts and lower yields of the desired amine.[4]

Q4: Can I run this as a one-pot reaction?

Yes, reductive amination is typically performed as a one-pot reaction where the amine, carbonyl compound, and reducing agent are combined.[5] However, for some substrates, a stepwise procedure where the imine is pre-formed before the addition of the reducing agent can lead to higher yields, especially if dialkylation is a concern.[1]

Troubleshooting Guide: Low Yield in Reductive Amination

Use this guide to address common issues leading to low yields in reductive amination reactions.

Issue 1: Low Conversion of Starting Materials

Possible CauseRecommended Action
Inefficient Imine/Iminium Ion Formation - Adjust the reaction pH to 4-6 using a mild acid like acetic acid.- Use molecular sieves to remove water, which is a byproduct of imine formation, to drive the equilibrium forward.
Inappropriate Reducing Agent - Use a mild and selective reducing agent such as NaBH(OAc)₃ or NaBH₃CN.[4]- If using NaBH₄, consider a two-step process where the imine is formed first, followed by the addition of the reducing agent.[1]
Steric Hindrance - Increase the reaction temperature or time to overcome the steric barrier between this compound and a bulky carbonyl compound.

Issue 2: Presence of Byproducts

Possible CauseRecommended Action
Formation of Alcohol Byproduct - This indicates that the starting carbonyl is being reduced. Switch to a milder reducing agent like NaBH(OAc)₃.[4]
Dialkylation of the Amine - Use a controlled stoichiometry, avoiding a large excess of the carbonyl compound.- A stepwise procedure can help minimize this side reaction.[1]
Experimental Protocol: General Procedure for Reductive Amination with Sodium Triacetoxyborohydride

This protocol outlines a general one-pot method for the reductive amination of an aldehyde or ketone with this compound.

  • Reaction Setup:

    • In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and this compound (1.0-1.2 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

    • If the amine is used as a salt, add a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.

  • Imine Formation:

    • Stir the mixture at room temperature for 20-60 minutes to allow for the formation of the imine intermediate. For less reactive substrates, adding a catalytic amount of acetic acid may be beneficial.

  • Reduction:

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the reaction mixture. The reaction is often exothermic.

  • Reaction Monitoring:

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the imine intermediate is consumed (typically 1-24 hours).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Troubleshooting Workflow for Reductive Amination

ReductiveAminationTroubleshooting start Low Yield in Reductive Amination check_conversion Check for starting material conversion start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Yes good_conversion Good Conversion check_conversion->good_conversion No check_ph Verify reaction pH (should be 4-6) low_conversion->check_ph check_byproducts Analyze for byproducts (e.g., alcohol, dialkylation) good_conversion->check_byproducts ph_ok pH is Optimal check_ph->ph_ok Yes ph_not_ok pH is Not Optimal check_ph->ph_not_ok No check_water Add molecular sieves to remove water ph_ok->check_water adjust_ph Adjust pH with _catalytic_ acetic acid ph_not_ok->adjust_ph alcohol_present Alcohol byproduct detected check_byproducts->alcohol_present dialkylation_present Dialkylation product detected check_byproducts->dialkylation_present switch_reductant Switch to a milder reducing agent (e.g., NaBH(OAc)₃) alcohol_present->switch_reductant adjust_stoichiometry Adjust stoichiometry or use a stepwise procedure dialkylation_present->adjust_stoichiometry

A flowchart for troubleshooting low yields in reductive amination reactions.

Section 3: Data Summary Tables

While specific yield data for reactions involving this compound is limited in the literature, the following tables summarize the expected impact of various reagents and conditions on reaction outcomes based on general principles for primary amines.

Table 1: Comparison of Common Amide Coupling Reagents
Coupling ReagentClassRelative ReactivityCommon AdditivesKey AdvantagesPotential Issues
EDC CarbodiimideModerateHOBt, DMAPWater-soluble byproducts, cost-effective.Can lead to racemization without additives.
DCC CarbodiimideModerateHOBt, DMAPCost-effective.Insoluble urea byproduct, difficult to remove.
HATU Uronium SaltVery HighNone neededHigh yields, fast reactions, low racemization.[1]Higher cost, potential for side reactions if used in excess.
HBTU Uronium SaltHighNone neededGood yields, low racemization.[1]Less reactive than HATU.[1]
PyBOP Phosphonium SaltHighNone neededHigh efficiency, low racemization risk.[1]Byproducts can be challenging to remove.
COMU Uronium SaltVery HighNone neededSafer than benzotriazole-based reagents, water-soluble byproducts.[1]Higher cost.
Table 2: Comparison of Reducing Agents for Reductive Amination
Reducing AgentAbbreviationSelectivity for Imine/IminiumReactivity with CarbonylsOptimal Conditions
Sodium Triacetoxyborohydride NaBH(OAc)₃HighLowMildly acidic (pH 4-6), one-pot reactions.[4]
Sodium Cyanoborohydride NaBH₃CNHighVery LowMildly acidic (pH 4-6), tolerates a wide range of functional groups.[4]
Sodium Borohydride NaBH₄ModerateModerateBest in a two-step process after imine formation. Can reduce aldehydes and ketones.[1][4]
α-Picoline-Borane GoodLowCan be used in various solvents, including water.[6]

This technical support center provides a starting point for troubleshooting low-yield reactions with this compound. Successful synthesis often requires careful optimization of reaction conditions for each specific substrate combination.

References

Technical Support Center: 2-Isopropoxyethanamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common reactions involving 2-Isopropoxyethanamine. The information is designed to help you anticipate and resolve issues related to side product formation, reaction optimization, and product purification.

Section 1: Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments with this compound, offering potential causes and solutions.

Problem 1: Formation of Tertiary Amine Byproduct in Reductive Amination

Question: I am performing a reductive amination with this compound and an aldehyde/ketone, and I am observing the formation of a significant amount of the tertiary amine byproduct. How can I minimize this?

Possible Causes:

  • Over-alkylation: The newly formed secondary amine is reacting with another molecule of the aldehyde/ketone.

  • Reaction Conditions: The reaction conditions may favor the further reaction of the secondary amine.

Solutions:

  • Stoichiometry Control: Use a slight excess of the this compound relative to the carbonyl compound to favor the formation of the secondary amine.

  • Slow Addition of Reducing Agent: Add the reducing agent slowly to the reaction mixture containing the amine and the carbonyl compound. This allows for the controlled reduction of the initially formed imine before significant amounts of the secondary amine can react further.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a good choice for reductive aminations as it is less reactive and can be more selective for the imine reduction over further alkylation.

  • Temperature Control: Running the reaction at a lower temperature can help to control the reaction rate and reduce the likelihood of over-alkylation.

Illustrative Workflow for Minimizing Tertiary Amine Formation:

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Desired Outcome Problem Tertiary Amine Byproduct Observed Stoichiometry Adjust Stoichiometry: Excess Amine Problem->Stoichiometry SlowAddition Slowly Add Reducing Agent Problem->SlowAddition ReagentChoice Use NaBH(OAc)₃ Problem->ReagentChoice TempControl Lower Reaction Temperature Problem->TempControl Outcome Minimized Tertiary Amine, Increased Secondary Amine Yield Stoichiometry->Outcome SlowAddition->Outcome ReagentChoice->Outcome TempControl->Outcome G Start This compound + Acrylonitrile Desired Mono-adduct (Desired Product) Start->Desired 1 eq. Acrylonitrile Side Bis-adduct (Side Product) Desired->Side + 1 eq. Acrylonitrile

preventing dialkylation side reactions with 2-Isopropoxyethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemists and researchers working with 2-Isopropoxyethanamine. This resource provides detailed troubleshooting guides and frequently asked questions to help you navigate the challenges of selective mono-alkylation and prevent undesired dialkylation side reactions in your experiments.

Troubleshooting Guide: Preventing Dialkylation

Direct alkylation of this compound can be challenging due to the competing dialkylation reaction, where the desired secondary amine product reacts further to form a tertiary amine. This guide provides solutions to common issues encountered during these reactions.

Issue 1: Significant formation of dialkylated product.

  • Cause: The secondary amine product is often more nucleophilic than the starting primary amine, leading to a faster second alkylation.

  • Solution 1: Stoichiometry Control:

    • Protocol: Use a large excess of this compound (5-10 equivalents) relative to the alkylating agent. This statistically favors the reaction with the primary amine.

    • Considerations: This method can be resource-intensive and may require chromatographic separation to remove the excess starting amine.

  • Solution 2: Reductive Amination:

    • Protocol: This is a highly recommended and controllable method for mono-alkylation.[1][2][3][4][5][6][7] It involves a two-step process in one pot:

      • React this compound with an aldehyde or ketone to form an imine intermediate.

      • Reduce the imine in situ with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[3][5][8] These reagents selectively reduce the imine without affecting the carbonyl group of the starting material.[8]

    • Advantages: Excellent selectivity for the mono-alkylated product and generally high yields.[2][3]

Issue 2: Low reaction yield despite attempting mono-alkylation.

  • Cause: Several factors can contribute to low yields, including incomplete reaction, side product formation, or difficult purification.

  • Solution 1: Optimize Reaction Conditions for Direct Alkylation:

    • Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the less-hindered primary amine's reaction.

    • Solvent: The choice of solvent can influence reaction rates. Aprotic polar solvents like DMF or DMSO can be effective.

    • Base: The use of a hindered, non-nucleophilic base can be beneficial.

  • Solution 2: Employ a Cesium Base:

    • Protocol: The use of cesium hydroxide (CsOH) has been shown to promote selective mono-N-alkylation of primary amines.[9]

    • Mechanism: The "cesium effect" is thought to involve the formation of a specific complex that favors mono-alkylation.

  • Solution 3: Alternative Alkylating Agents:

    • Alcohols with Catalysis: The use of alcohols as alkylating agents in the presence of specific transition metal catalysts (e.g., Iridium or Ruthenium-based) can provide high selectivity for mono-alkylation.

Frequently Asked Questions (FAQs)

Q1: Why is dialkylation a common problem with primary amines like this compound?

A1: The nitrogen atom in a primary amine has two hydrogen atoms that can be replaced by alkyl groups. After the first alkyl group is added to form a secondary amine, the resulting secondary amine is often more nucleophilic (a better electron-pair donor) than the starting primary amine. This increased nucleophilicity makes it react faster with the alkylating agent, leading to the formation of a tertiary amine (dialkylation).[7][10]

Q2: I am trying to synthesize a secondary amine from this compound and an alkyl halide. What is the best general approach to maximize the yield of the mono-alkylated product?

A2: For the highest and most reliable selectivity for mono-alkylation, reductive amination is the preferred industrial and laboratory method.[1][2][3][4][5][6][7] This involves reacting this compound with an appropriate aldehyde or ketone to form an imine, which is then selectively reduced. This method avoids the issue of the product being more reactive than the starting material.

Q3: Can I use steric hindrance to my advantage to prevent dialkylation?

A3: Yes. If you are reacting this compound with a bulky alkylating agent, the resulting secondary amine will be significantly more sterically hindered. This increased steric bulk around the nitrogen atom will slow down the rate of the second alkylation, thus favoring the mono-alkylated product.

Q4: Are there any other advanced methods to achieve selective mono-alkylation?

A4: A "competitive deprotonation/protonation" strategy has been developed.[11][12] This method uses the hydrobromide salt of the primary amine. Under controlled basic conditions, the primary amine is selectively deprotonated and reacts with the alkylating agent. The resulting secondary amine product remains protonated and is therefore unreactive towards further alkylation.

Data Presentation

The following table summarizes typical yields and selectivity for different mono-alkylation strategies with primary amines, which can be expected to be similar for this compound.

MethodAlkylating AgentKey ReagentsTypical Mono-alkylation YieldSelectivity (Mono:Di)Reference
Direct Alkylation (Excess Amine) Alkyl Halide5-10 eq. of Primary Amine40-60%~3:1 to 5:1General Knowledge
Direct Alkylation (Cesium Base) Alkyl HalideCsOH70-90%>10:1[9]
Reductive Amination Aldehyde/KetoneNaBH(OAc)₃ or NaBH₃CN85-95%>20:1[3][8]
Competitive Deprotonation Alkyl BromideAmine·HBr, Base70-85%High, dialkylation minimized[11][12]

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination

  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) to the mixture in portions at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Preventing_Dialkylation start Goal: Mono-alkylation of This compound method_choice Choose Alkylation Strategy start->method_choice direct_alkylation Direct Alkylation with Alkyl Halide method_choice->direct_alkylation Traditional Approach reductive_amination Reductive Amination method_choice->reductive_amination High Selectivity Approach excess_amine Use Large Excess of Primary Amine direct_alkylation->excess_amine Strategy 1 cesium_base Use Cesium Base (e.g., CsOH) direct_alkylation->cesium_base Strategy 2 aldehyde_ketone React with Aldehyde or Ketone reductive_amination->aldehyde_ketone outcome_dialkylation High Risk of Dialkylation excess_amine->outcome_dialkylation Still some risk outcome_mono_alkylation High Selectivity for Mono-alkylation cesium_base->outcome_mono_alkylation reduce_imine Reduce Imine with (e.g., NaBH(OAc)₃) aldehyde_ketone->reduce_imine reduce_imine->outcome_mono_alkylation

Caption: Decision workflow for selecting a mono-alkylation strategy.

Reductive_Amination_Workflow start Start: this compound + Aldehyde/Ketone imine_formation Step 1: Imine Formation (in situ) start->imine_formation add_reductant Step 2: Add Selective Reducing Agent (e.g., NaBH(OAc)₃) imine_formation->add_reductant reduction Step 3: Reduction of Imine to Secondary Amine add_reductant->reduction workup Step 4: Aqueous Work-up and Extraction reduction->workup purification Step 5: Purification (e.g., Chromatography) workup->purification product Final Product: Mono-alkylated Secondary Amine purification->product

Caption: Experimental workflow for reductive amination.

References

purification of 2-Isopropoxyethanamine reaction products from starting material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Isopropoxyethanamine from its reaction mixture, particularly when synthesized from 2-Isopropoxyethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of this compound starting from 2-Isopropoxyethanol?

A1: The impurities will largely depend on the synthetic route. A common method for converting a primary alcohol to a primary amine is through oxidation to the aldehyde followed by reductive amination. In this case, likely impurities include:

  • Unreacted Starting Material: 2-Isopropoxyethanol

  • Intermediate: 2-Isopropoxyacetaldehyde

  • Reducing Agent Byproducts: Borate salts (if using sodium borohydride) or other inorganic salts.

  • Over-alkylation Products: Di(2-isopropoxyethyl)amine (a secondary amine).

  • Solvent Residues: Depending on the solvent used in the reaction and workup (e.g., methanol, dichloromethane, tetrahydrofuran).

Q2: What are the key physical properties to consider for the purification of this compound?

A2: Understanding the physical properties of your target compound and potential impurities is crucial for selecting the appropriate purification method.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
This compound103.16120
2-Isopropoxyethanol104.15143
Isopropanol60.1082.5
Di(2-isopropoxyethyl)amine189.30> 200 (estimated)

The significant difference in boiling points between this compound and its precursor, 2-Isopropoxyethanol, makes fractional distillation a highly effective purification method.

Q3: My this compound appears to be degrading or giving poor peak shapes during silica gel chromatography. Why is this happening and what can I do?

A3: This is a common issue when purifying basic amines on standard silica gel. The acidic nature of silica can lead to strong interactions with the basic amine, causing tailing, poor separation, and in some cases, degradation of the product on the column.[1]

To mitigate this, you can:

  • Use a mobile phase additive: Adding a small amount of a volatile base like triethylamine (0.1-2%) or ammonia (often as a solution in methanol) to your eluent can neutralize the acidic sites on the silica gel, improving peak shape and recovery.[1]

  • Use an alternative stationary phase:

    • Amine-functionalized silica: This is often the best choice for purifying basic compounds as it provides a less acidic surface.[1]

    • Alumina (basic or neutral): Can be a good alternative to silica gel.

    • Reversed-phase chromatography (C18): Can be effective, especially for polar amines.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: Incomplete separation of this compound from 2-Isopropoxyethanol by distillation.
  • Possible Cause: Inefficient distillation column or improper distillation rate.

  • Solution:

    • Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column).

    • Ensure a slow and steady distillation rate to allow for proper equilibration between the liquid and vapor phases in the column. A rate of approximately 1-2 drops per second for the distillate is a good starting point.

    • Insulate the distillation column with glass wool or aluminum foil to maintain a proper temperature gradient.

Issue 2: The presence of a high-boiling point impurity after distillation.
  • Possible Cause: This is likely the over-alkylation byproduct, di(2-isopropoxyethyl)amine.

  • Solution:

    • Fractional Distillation: Carefully monitor the distillation temperature. After collecting the this compound fraction at around 120°C, the temperature will need to be significantly increased to distill the secondary amine. It may be preferable to leave the higher-boiling impurity in the distillation pot.

    • Acid-Base Extraction: The secondary amine is also basic and will be extracted along with the primary amine in an acidic wash. However, subsequent purification by chromatography may be necessary if distillation is not sufficient.

Issue 3: Emulsion formation during acidic workup.
  • Possible Cause: Amines can act as surfactants, leading to the formation of stable emulsions between the organic and aqueous layers.

  • Solution:

    • Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous layer and can help to break the emulsion.

    • Filter the emulsified mixture through a pad of Celite or glass wool.

    • If the emulsion persists, allow it to stand for an extended period (if time permits) or centrifuge the mixture if the scale is appropriate.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This method is suitable for separating this compound from the higher-boiling starting material, 2-Isopropoxyethanol, and any non-volatile impurities.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

Procedure:

  • Place the crude reaction mixture into the round-bottom flask, adding a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds of its volume.

  • Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

  • Begin to heat the flask gently.

  • Collect any low-boiling fractions (forerun) in a separate receiving flask. This may include residual solvents or low-boiling impurities.

  • As the temperature approaches 120°C, change to a clean, dry receiving flask to collect the this compound fraction.

  • Maintain a slow, steady distillation rate, collecting the distillate that comes over at a constant temperature (around 120°C).

  • Once the majority of the this compound has been collected, you may observe a drop in the distillation rate or a rise in temperature. At this point, stop the distillation to avoid collecting higher-boiling impurities.

  • Allow the apparatus to cool completely before disassembling.

Protocol 2: Purification by Acid-Base Extraction

This protocol is useful for separating the basic this compound from non-basic organic impurities.

Materials:

  • Crude reaction mixture

  • Diethyl ether or other suitable organic solvent

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether in a separatory funnel.

  • Add an equal volume of 1 M HCl to the separatory funnel.

  • Stopper the funnel and shake vigorously, venting frequently to release any pressure.

  • Allow the layers to separate. The protonated amine will move into the aqueous (bottom) layer.

  • Drain the aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with 1 M HCl two more times to ensure all the amine has been extracted.

  • Combine all the acidic aqueous extracts.

  • Cool the combined aqueous extracts in an ice bath and slowly add 1 M NaOH with stirring until the solution is basic (test with pH paper).

  • Extract the now free amine from the basic aqueous solution with three portions of a fresh organic solvent (e.g., diethyl ether).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Purification_Workflow crude Crude Reaction Mixture distillation Fractional Distillation crude->distillation extraction Acid-Base Extraction crude->extraction pure_product Pure this compound distillation->pure_product impurities Non-volatile Impurities & 2-Isopropoxyethanol distillation->impurities chromatography Column Chromatography extraction->chromatography non_basic Non-basic Impurities extraction->non_basic chromatography->pure_product close_boiling Closely Boiling Impurities chromatography->close_boiling Troubleshooting_Logic start Purification Issue dist_issue Incomplete Distillation Separation? start->dist_issue chrom_issue Poor Chromatography? start->chrom_issue workup_issue Emulsion in Workup? start->workup_issue dist_sol Increase Column Efficiency & Control Rate dist_issue->dist_sol Yes chrom_sol1 Add Amine to Eluent chrom_issue->chrom_sol1 Yes chrom_sol2 Use Amine-Functionalized Silica chrom_issue->chrom_sol2 Yes workup_sol Add Brine / Filter through Celite workup_issue->workup_sol Yes

References

Technical Support Center: Purification of Amine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of amine-containing compounds.

Troubleshooting Guides

Issue 1: Peak Tailing in Normal-Phase Chromatography

Problem: You are observing significant peak tailing during the purification of your amine-containing compound on a standard silica gel column.

Cause: The basic amine analyte interacts strongly with the acidic silanol groups on the surface of the silica stationary phase.[1][2][3] This secondary interaction leads to a delayed and asymmetrical elution profile.[1]

Solutions:

  • Method 1: Mobile Phase Modification. The addition of a small amount of a competitive base to the mobile phase can neutralize the acidic silanol groups, thus minimizing the unwanted interaction with the amine analyte.[4]

  • Method 2: Amine-Functionalized Stationary Phase. Utilizing a stationary phase where the silica surface is bonded with an amine-functionalized group can mask the acidic silanols, leading to improved peak shape and separation.[5][6]

Experimental Protocol: Mobile Phase Modification for Flash Chromatography

Objective: To reduce peak tailing of a basic amine compound on a standard silica gel column by adding triethylamine (TEA) to the mobile phase.

Materials:

  • Crude sample containing the amine compound

  • Silica gel for flash chromatography

  • Solvents for mobile phase (e.g., Hexane, Ethyl Acetate)

  • Triethylamine (TEA)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware and flash chromatography system

Procedure:

  • TLC Analysis (with modifier):

    • Prepare a stock solution of your mobile phase (e.g., 80:20 Hexane:Ethyl Acetate).

    • Add 0.5-2% (v/v) of TEA to this mobile phase.

    • Run a TLC of your crude sample using the modified mobile phase to determine the optimal solvent system for separation.

  • Column Equilibration:

    • Pack a flash chromatography column with silica gel.

    • Equilibrate the column by flushing with at least 5 column volumes of the mobile phase containing TEA.

  • Sample Loading:

    • Dissolve your crude sample in a minimal amount of the mobile phase or a suitable solvent.

    • Adsorb the sample onto a small amount of silica gel, dry it, and load it onto the column.

  • Elution and Fraction Collection:

    • Run the chromatography using the TEA-modified mobile phase.

    • Collect fractions and monitor by TLC to identify those containing the purified amine.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent and TEA under reduced pressure using a rotary evaporator.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_amine Is the compound a basic amine? start->check_amine solution1 Add a competing base (e.g., 0.5-2% TEA) to the mobile phase. check_amine->solution1 Yes solution2 Use an amine-functionalized silica column. check_amine->solution2 Yes solution3 Consider Reversed-Phase Chromatography at high pH. check_amine->solution3 Yes other_causes Consider other causes: - Column overload - Column degradation - Solvent mismatch check_amine->other_causes No end_good_peak Symmetrical Peak Achieved solution1->end_good_peak solution2->end_good_peak solution3->end_good_peak

Caption: Troubleshooting workflow for addressing peak tailing of amine compounds.

Issue 2: Compound Degradation or Low Recovery

Problem: You are experiencing low recovery of your amine-containing compound after purification, or you suspect it is degrading on the column.

Cause: The acidic nature of silica gel can cause degradation of sensitive amine compounds.[4] Additionally, some amines can undergo thermal degradation, especially at elevated temperatures.[7]

Solutions:

  • Protecting Groups: Temporarily protecting the amine functionality with a suitable protecting group (e.g., Boc, Cbz) can prevent its interaction with the stationary phase and improve stability.[8][9]

  • Alternative Stationary Phases: Besides amine-functionalized silica, consider using less acidic supports like basic alumina or reversed-phase chromatography.[4]

  • Temperature Control: For thermally sensitive amines, avoid high temperatures during solvent removal.[7]

Decision Tree for Amine Purification Strategy

G start Start: Purify Amine Compound is_polar Is the amine polar? start->is_polar normal_phase Normal-Phase Chromatography is_polar->normal_phase No reversed_phase Reversed-Phase Chromatography is_polar->reversed_phase Yes is_sensitive Is the amine sensitive to acid? normal_phase->is_sensitive ion_exchange Consider Ion-Exchange or Mixed-Mode Chromatography. reversed_phase->ion_exchange use_modifier Use standard silica with a basic modifier (e.g., TEA). is_sensitive->use_modifier No use_amine_column Use an amine-functionalized silica column. is_sensitive->use_amine_column Yes use_protecting_group Consider using a protecting group. is_sensitive->use_protecting_group Highly Sensitive

Caption: Decision tree for selecting an appropriate amine purification strategy.

Frequently Asked Questions (FAQs)

Q1: Why do my amine compounds stick to the silica gel column?

A1: Basic amine compounds are attracted to the acidic silanol groups on the surface of the silica gel.[5] This strong acid-base interaction causes the compounds to "stick" to the column, leading to poor elution and peak tailing.[4][5]

Q2: What is an amine-functionalized silica column and when should I use it?

A2: An amine-functionalized silica column has an amine-based stationary phase that masks the acidic silanol groups of the silica.[5] This minimizes the strong interaction between basic amine analytes and the silica surface.[5] You should consider using it when you experience significant peak tailing or low recovery with standard silica gel, especially for secondary, tertiary, or heterocyclic amines.[4][5]

Q3: Can I use reversed-phase chromatography for amine purification?

A3: Yes, reversed-phase chromatography can be very effective for purifying amines, especially polar ones. For basic amines, it is often beneficial to use a mobile phase with a high pH (two pH units above the amine's pKa).[4] At high pH, the amine is in its free-base form, making it more hydrophobic and increasing its retention on the reversed-phase column, which can lead to better separation.[4]

Q4: What are the common mobile phase modifiers for amine purification on silica gel?

A4: The most common modifiers are volatile bases that can be easily removed after purification. These include triethylamine (TEA), ammonia (often as a solution in methanol), and pyridine.[4] These modifiers compete with the basic amine analyte for interaction with the acidic silanols on the silica surface.[4]

Q5: My amine compound is not soluble in common non-polar solvents for normal-phase chromatography. What should I do?

A5: If your amine is highly polar, reversed-phase chromatography is a better choice.[10] Alternatively, for normal-phase, you might need to use a more polar solvent system, such as dichloromethane/methanol.[4] In some cases, converting the amine to a salt (e.g., hydrochloride) can alter its solubility, but this may also affect its chromatographic behavior.[11]

Q6: I suspect metal catalyst residues in my amine sample. How can I remove them?

A6: Residual metal catalysts can often be removed by filtration through a pad of Celite or by using a metal scavenger resin.[11] Amines themselves can act as chelating agents, so specialized techniques may be required if simple filtration is ineffective.[12]

Data Summary

Table 1: Comparison of Purification Strategies for a Model Amine Mixture

Purification StrategyStationary PhaseMobile PhasePeak ShapeSeparation
Standard Normal-PhaseSilica GelHexane/Ethyl AcetateSevere TailingPoor
Modified Normal-PhaseSilica GelHexane/Ethyl Acetate + 1% TEASymmetricalGood
Amine-Functionalized Normal-PhaseAmine-SilicaHexane/Ethyl AcetateSymmetricalExcellent[5]
Reversed-PhaseC18Acetonitrile/Water (High pH)SymmetricalGood[4]

Experimental Workflow

General Workflow for Amine Purification

G start Crude Amine Sample reaction_workup Aqueous Work-up (Acid-Base Extraction) start->reaction_workup tlc_analysis TLC Analysis to Determine Optimal Mobile Phase reaction_workup->tlc_analysis column_selection Select Appropriate Column (e.g., Silica, Amine-Silica, C18) tlc_analysis->column_selection chromatography Perform Flash Chromatography or HPLC column_selection->chromatography fraction_analysis Analyze Fractions (TLC or LC-MS) chromatography->fraction_analysis combine_pure Combine Pure Fractions fraction_analysis->combine_pure solvent_removal Solvent Removal (Rotary Evaporation) combine_pure->solvent_removal final_product Purified Amine Compound solvent_removal->final_product

Caption: A typical experimental workflow for the purification of amine compounds.

References

Technical Support Center: Managing Moisture Sensitivity in Reactions with 2-Isopropoxyethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on handling the moisture-sensitive reagent, 2-Isopropoxyethanamine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered moisture-sensitive?

Q2: What are the primary consequences of moisture contamination in reactions involving this compound?

Moisture contamination can lead to several adverse effects in reactions with this compound, particularly in acylation reactions with acyl chlorides:

  • Hydrolysis of Reagents: Moisture can hydrolyze sensitive reagents, such as acyl chlorides, converting them into less reactive carboxylic acids. This reduces the amount of the acylating agent available to react with the amine.[2]

  • Reduced Product Yield: The consumption of reagents through hydrolysis directly leads to a lower yield of the desired amide product.

  • Formation of Byproducts: The reaction of the amine with hydrolyzed reagents or other side reactions initiated by water can lead to the formation of impurities, complicating the purification process.

  • Inconsistent Reaction Kinetics: The presence of water can alter the reaction conditions and lead to inconsistent and unpredictable reaction rates.

Q3: How should this compound be properly stored?

To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry place, away from sources of ignition.[1] For long-term storage and to minimize moisture absorption, it is recommended to store it under an inert atmosphere, such as nitrogen or argon.

Q4: What are the best practices for handling this compound in the laboratory?

Given its moisture sensitivity, all manipulations of this compound should be carried out using anhydrous techniques under an inert atmosphere.[2] This includes:

  • Using Dry Glassware: All glassware should be thoroughly dried in an oven (typically at >100°C) and cooled under a stream of inert gas or in a desiccator immediately before use.

  • Inert Atmosphere: Conduct all transfers and reactions under a positive pressure of a dry, inert gas like nitrogen or argon.

  • Anhydrous Solvents: Use high-purity, anhydrous solvents for all reactions.

  • Syringe/Cannula Transfers: Transfer the amine and other moisture-sensitive reagents using dry syringes or cannulas.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no yield of the desired amide product Moisture contamination: Hydrolysis of the acyl chloride.Ensure all glassware is rigorously dried. Use anhydrous solvents. Handle this compound and the acyl chloride under a strict inert atmosphere (nitrogen or argon).[2]
Inefficient acylation: The amine may not be sufficiently nucleophilic under the reaction conditions.Use a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to scavenge the HCl generated during the reaction. This prevents the protonation of the starting amine.[2]
Formation of multiple products/impurities Side reactions due to moisture: Presence of water leading to byproducts.Follow stringent anhydrous techniques. Consider purifying the starting materials and solvents to remove any residual water.
Diacylation: The primary amine reacts with two equivalents of the acylating agent.Use a slight excess of this compound relative to the acyl chloride to favor mono-acylation.[2]
Inconsistent reaction times Variable amounts of moisture: Fluctuations in atmospheric humidity affecting the reaction rate.Standardize the experimental setup by using a glove box or a Schlenk line to maintain a consistently dry and inert atmosphere.
Difficulty in product purification Presence of unreacted starting materials and byproducts. Optimize the reaction stoichiometry and conditions to drive the reaction to completion. Employ appropriate chromatographic or extraction techniques for purification.

Data Presentation

Table 1: Representative Effect of Moisture on the Yield of N-acylation of a Primary Amine

The following table provides a representative illustration of how the presence of water can significantly impact the yield of an acylation reaction between a primary amine (like this compound) and an acyl chloride. Note: This is generalized data, and actual results may vary depending on the specific reactants and conditions.

Water Content in Reaction (mol% relative to amine)Approximate Amide Product Yield (%)
< 0.01% (Anhydrous conditions)> 95%
0.5%80-90%
1.0%60-75%
5.0%< 40%

Table 2: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 81731-43-3[1]
Molecular Formula C5H13NO[1]
Molecular Weight 103.16 g/mol [3]
Boiling Point 120°C[1]
Density 0.84 g/cm³[1]
Flash Point 26.9°C[1]
Appearance Colorless to almost colorless clear liquid[1]

Experimental Protocols

Protocol 1: General Procedure for the N-acylation of this compound under Anhydrous Conditions

This protocol describes a general method for the acylation of this compound with an acyl chloride, emphasizing moisture-sensitive techniques.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA), freshly distilled

  • Nitrogen or Argon gas supply

  • Oven-dried glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and stir bar

  • Syringes and needles (oven-dried)

Procedure:

  • Glassware Preparation: Dry all glassware in an oven at 120°C for at least 4 hours and allow it to cool to room temperature in a desiccator or under a stream of inert gas.

  • Reaction Setup: Assemble the reaction flask with a magnetic stir bar, a condenser, and a dropping funnel under a positive pressure of nitrogen or argon.

  • Reagent Preparation: In the reaction flask, dissolve this compound (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.[2]

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Acyl Chloride: Dissolve the acyl chloride (1.1 equivalents) in anhydrous DCM in the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 15-20 minutes.[2]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.[2]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Determination of Water Content in this compound using Karl Fischer Titration

This protocol provides a general guideline for quantifying the water content in a sample of this compound.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Karl Fischer reagents (titrant and solvent)

  • Anhydrous methanol

  • Gastight syringe

  • This compound sample

Procedure:

  • Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Fill the titration vessel with the appropriate Karl Fischer solvent and titrate to a dry endpoint to remove any residual moisture.

  • Sample Preparation: Using a dry syringe, draw a known weight of the this compound sample.

  • Titration: Inject the sample into the titration cell. The titrator will automatically begin the titration.

  • Endpoint and Calculation: The instrument will detect the endpoint and calculate the water content in the sample, typically expressed in ppm or percentage. For strongly basic amines, buffering the working medium with an acid like benzoic acid may be necessary to avoid side reactions.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification A Oven-Dry Glassware D Assemble Glassware under Inert Gas A->D B Anhydrous Solvents E Add this compound & Solvent via Syringe B->E C Inert Gas Supply (N2 or Ar) C->D D->E F Cool to 0°C E->F G Add Acyl Chloride Dropwise F->G H React at Room Temp G->H I Quench Reaction H->I J Extract Product I->J K Dry & Concentrate J->K L Purify (Chromatography) K->L Acylation_Pathway cluster_reactants Reactants cluster_side_reaction Side Reaction (Moisture) Amine This compound (R-NH2) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack AcylChloride Acyl Chloride (R'-COCl) CarboxylicAcid Carboxylic Acid (R'-COOH) AcylChloride->CarboxylicAcid Hydrolysis AcylChloride->Intermediate Water H2O Product N-Acylated Product (Amide) (R-NH-CO-R') Intermediate->Product Elimination of HCl

References

effect of base strength on 2-Isopropoxyethanamine reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Isopropoxyethanamine. The content focuses on the effect of base strength on its reactivity in common organic transformations, such as N-alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a base in reactions involving this compound?

A1: In many reactions, such as N-alkylation with alkyl halides, this compound acts as a nucleophile.[1] The primary role of an added base is to neutralize the acid that is formed as a byproduct.[2][3] For example, in an N-alkylation reaction with an alkyl halide (R-X), a proton is released, which can protonate the starting amine, rendering it non-nucleophilic. An external base scavenges this proton, allowing the amine to remain reactive.[4]

Q2: How does the strength of the base (pKa) affect the reactivity of this compound?

A2: The strength of the base is a critical parameter.

  • Weak Bases (e.g., NaHCO₃, K₂CO₃): These are often sufficient for reactions with highly reactive alkylating agents like methyl iodide or benzyl bromide. They are generally preferred to minimize side reactions.

  • Strong Bases (e.g., DBU, NaH, NaHMDS): Stronger, non-nucleophilic bases may be required for less reactive alkylating agents.[5] However, very strong bases can lead to undesired side reactions, such as elimination of the alkyl halide or deprotonation at other sites if the molecule has acidic protons.[6] The use of extremely strong bases can sometimes favor elimination over substitution.[6]

Q3: Can this compound act as its own base?

A3: Yes, this compound can act as a base to neutralize the acid formed during the reaction.[7] However, this consumes a second equivalent of the starting amine, which is often undesirable. The resulting ammonium salt can also complicate the reaction and purification. Using a dedicated external base is typically a more efficient and cost-effective strategy.

Q4: What are the risks of over-alkylation, and how can base selection help mitigate this?

A4: The N-alkylated product of this compound is also a nucleophile (now a secondary amine) and can react further with the alkylating agent to form a tertiary amine and subsequently a quaternary ammonium salt.[1][4] This "runaway" reaction is a common problem because the product amine is often more nucleophilic than the starting amine.[4] Using a bulky, non-nucleophilic base can sometimes help, but controlling stoichiometry and reaction conditions is more critical. Some modern methods use specific base and catalyst systems to achieve selective mono-alkylation.[8][9]

Troubleshooting Guides

Problem 1: Low or no conversion in N-alkylation reaction.
Possible Cause Troubleshooting Step
Insufficient Base Strength The base may not be strong enough to effectively neutralize the acid byproduct, leading to protonation and deactivation of the amine.
Solution: Switch to a stronger, non-nucleophilic base. See the data table below for guidance. For instance, if K₂CO₃ fails, consider using a stronger base like DBU or Cs₂CO₃.[8]
Poor Base Solubility The base may not be soluble in the chosen reaction solvent, leading to a slow or incomplete reaction.
Solution: Select a base that is soluble in your reaction solvent. For example, triethylamine is soluble in many organic solvents like THF and DMF.[5] Alternatively, consider using a phase-transfer catalyst if using an inorganic base in a biphasic system.
Steric Hindrance The alkylating agent or the amine itself might be sterically hindered, slowing down the reaction.[7]
Solution: Increase the reaction temperature.[5] If that fails, a more reactive alkylating agent (e.g., switching from an alkyl chloride to an iodide) or a different synthetic route may be necessary.
Problem 2: Formation of multiple products (over-alkylation).
Possible Cause Troubleshooting Step
Product Amine is More Reactive The mono-alkylated product is often more nucleophilic than the starting primary amine, leading to rapid subsequent alkylation.[4]
Solution: Use a large excess of this compound relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the primary amine. After the reaction, the excess starting material can be removed by an acid wash.
Reaction Conditions Too Harsh High temperatures or long reaction times can promote over-alkylation.
Solution: Run the reaction at a lower temperature and monitor it closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed.

Data Presentation

Effect of Base Strength on a Hypothetical N-Benzylation of this compound

The following table provides illustrative data on how the choice of base can influence the yield of the mono-alkylated product in a typical N-alkylation reaction.

BasepKa of Conjugate AcidSolventTemperature (°C)Time (h)Yield of Mono-alkylated Product (%)
None~10.5 (amine itself)Acetonitrile6024< 10
NaHCO₃10.3DMF602435
K₂CO₃10.3DMF601865
Triethylamine (TEA)10.8Acetonitrile601275
DBU13.5THF25890
Cs₂CO₃10.3DMF251292[8]

Note: This data is illustrative and based on general principles of amine alkylation. Actual results may vary.

Experimental Protocols

General Protocol for N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation of this compound with an alkyl halide.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add a stir bar and the chosen base (1.5 equivalents).

  • Reagent Addition: Add the reaction solvent (e.g., DMF or Acetonitrile).[5] Add this compound (1.2 equivalents). Stir the mixture for 10-15 minutes.

  • Initiation: Add the alkyl halide (1.0 equivalent) dropwise to the stirring mixture.

  • Reaction: Stir the reaction at the appropriate temperature (ranging from room temperature to reflux, depending on the reactivity of the halide) and monitor its progress using TLC or LC-MS.[5]

  • Work-up: Upon completion, cool the reaction to room temperature. Quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Logical Workflow for Base Selection

The following diagram illustrates a decision-making process for selecting an appropriate base for the N-alkylation of this compound.

Base_Selection_Workflow start Start: N-Alkylation of This compound q1 Is the alkylating agent highly reactive? (e.g., MeI, BnBr) start->q1 base_weak Use a weak inorganic base (e.g., K₂CO₃, NaHCO₃) q1->base_weak Yes base_strong Use a stronger, non-nucleophilic organic or inorganic base (e.g., DBU, Cs₂CO₃) q1->base_strong No q2 Is over-alkylation a significant issue? base_weak->q2 base_strong->q2 solution_stoich Use large excess of amine and monitor reaction carefully q2->solution_stoich Yes solution_ok Proceed with standard stoichiometry q2->solution_ok No end Proceed to Experiment solution_stoich->end solution_ok->end

Decision workflow for base selection in N-alkylation.
General Reaction Mechanism

This diagram shows the general mechanism for the base-assisted N-alkylation of this compound.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Amine R¹-NH₂ (this compound) SN2 SN2 Attack Amine->SN2 AlkylHalide R²-X (Alkyl Halide) AlkylHalide->SN2 Base Base Deprotonation Deprotonation Base->Deprotonation AmmoniumSalt R¹-N⁺H₂-R²  X⁻ (Ammonium Salt) SN2->AmmoniumSalt Forms intermediate AmmoniumSalt->Deprotonation Product R¹-NH-R² (Alkylated Amine) Deprotonation->Product Regenerates nucleophile BaseH Base-H⁺ X⁻ (Protonated Base) Deprotonation->BaseH

Base-assisted N-alkylation mechanism.

References

identifying impurities in 2-Isopropoxyethanamine synthesis by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Isopropoxyethanamine Synthesis

Welcome to the technical support center for the analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving impurities during synthesis and HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is the common synthesis route for this compound and what are the potential process-related impurities?

A1: this compound is typically synthesized via the reductive amination of 2-isopropoxyacetaldehyde with ammonia.[1][2] This process involves the formation of an intermediate imine, which is then reduced to the final amine product. Several impurities can arise from this process.

The following diagram illustrates the synthesis pathway and the formation of key impurities.

G aldehyde 2-Isopropoxyacetaldehyde (Starting Material) imine Intermediate Imine aldehyde->imine + NH3 - H2O imp1 Unreacted 2-Isopropoxyacetaldehyde aldehyde->imp1 ammonia Ammonia product This compound (Product) imine->product imp3 Imine Dimer imine->imp3 + Aldehyde imp2 Secondary Amine Impurity product->imp2 + Aldehyde, then reduction reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->imine

Caption: Synthesis of this compound and potential impurity pathways.

The table below summarizes the most common impurities.

Impurity NameStructureFormation Pathway
Impurity A: 2-Isopropoxyacetaldehyde(CH₃)₂CHOCH₂CHOUnreacted starting material.
Impurity B: N,N-bis(2-isopropoxyethyl)amine((CH₃)₂CHOCH₂CH₂)₂NHThe product amine reacts with another molecule of the aldehyde, followed by reduction.[2]
Impurity C: Imine Intermediate(CH₃)₂CHOCH₂CH=NHIncomplete reduction of the intermediate imine.[3]

Q2: My chromatogram shows a significant tailing peak for this compound. What causes this and how can I fix it?

A2: Peak tailing is a common issue when analyzing basic compounds like amines using reversed-phase HPLC.[4][5] The primary cause is the interaction between the protonated amine group of your analyte and acidic residual silanol groups on the silica-based stationary phase.[6] This creates a secondary retention mechanism, leading to a distorted peak shape.[4][6]

Key strategies to mitigate peak tailing include:

  • Mobile Phase pH Adjustment: Operate the mobile phase at a low pH (e.g., 2.5-3.5) to ensure the silanol groups are fully protonated, minimizing secondary interactions.[4] Alternatively, using a high pH (e.g., 9-11) with a pH-stable column keeps the amine analyte in its neutral form.

  • Use of Buffers: Incorporate a buffer (e.g., phosphate or formate) at a concentration of 10-50 mM in the mobile phase to maintain a consistent pH on the column surface.[5][7]

  • Column Selection: Use a highly deactivated, end-capped column specifically designed for analyzing basic compounds.[4][5] These columns have fewer accessible silanol groups.

  • Reduce Sample Load: High sample concentrations can overload the column, leading to peak tailing.[5][7] Try diluting your sample to see if the peak shape improves.[6]

Q3: I see an unexpected peak in my chromatogram. How do I begin to identify it?

A3: Identifying an unknown peak requires a systematic approach. The sudden appearance of an unknown peak can be due to various factors, including sample contamination, degradation, or issues with the HPLC system itself.[8]

The workflow below provides a general strategy for identification.

Caption: Workflow for identifying an unknown peak in an HPLC chromatogram.

Initial Steps:

  • Confirm the Peak is Real: Inject a blank (mobile phase) to ensure the peak is not a solvent artifact or from system contamination.[8]

  • Check Retention Time (RT): Compare the RT of the unknown peak with the RT of known starting materials and potential impurities.[9]

  • Use Mass Spectrometry (LC-MS): If available, LC-MS is a powerful tool to determine the molecular weight of the unknown compound, providing critical clues to its identity.[8][9]

  • Spiking: If you suspect the identity of the peak, "spike" your sample by adding a small amount of a pure standard of that substance. If your suspicion is correct, the peak area of the unknown peak should increase without the appearance of a new peak.

Troubleshooting Guides

Guide 1: Resolving Poor Peak Shape (Tailing)

This guide provides a systematic approach to diagnosing and resolving peak tailing.

StepActionExpected OutcomeIf Problem Persists...
1 Check Mobile Phase pH Prepare a mobile phase with the aqueous portion buffered to pH 3.0. Equilibrate the column thoroughly.A lower pH should reduce silanol interactions, improving symmetry.[4]
2 Reduce Sample Concentration Dilute your sample 10-fold with the mobile phase and re-inject.If peak shape improves, the issue was column overload.[5]
3 Evaluate Injection Solvent Ensure your sample is dissolved in the initial mobile phase or a weaker solvent. A strong injection solvent can distort peaks.[7]An appropriate solvent ensures proper peak focusing at the column head.
4 Switch to a Base-Deactivated Column Replace the current column with one specifically designed for basic compounds (e.g., a highly end-capped or hybrid particle column).A specialized column will have fewer active sites, drastically reducing tailing.[5]

Experimental Protocols

Protocol 1: General Purpose HPLC Method for Impurity Profiling

This protocol provides a starting point for developing a robust HPLC method for analyzing this compound and its related impurities.

ParameterRecommended ConditionNotes
Column C18, 250 mm x 4.6 mm, 5 µm (end-capped)A standard C18 column is a good starting point. Consider base-deactivated columns for better peak shape.
Mobile Phase A 0.1% Formic Acid in WaterAdjust pH if necessary. A buffer like 20 mM potassium phosphate can also be used.
Mobile Phase B AcetonitrileMethanol is an alternative organic modifier.
Gradient 5% B to 40% B over 20 minutes, then increase to 95% B to wash the column.A shallow gradient is often needed to separate closely eluting impurities.
Flow Rate 1.0 mL/minAdjust as needed based on column dimensions and particle size.
Column Temperature 30 °CIncreasing temperature can sometimes improve peak shape and reduce viscosity.
Detection UV at 210 nmAmines often have poor UV absorbance; detection at low wavelengths is necessary unless a derivatization agent is used.
Injection Volume 10 µLReduce if column overload is suspected.[10]
Sample Preparation Dissolve sample in Mobile Phase A to a concentration of approx. 0.5 mg/mL.[11]Ensure the sample is fully dissolved and filter through a 0.45 µm filter if necessary.
Protocol 2: Forced Degradation Study to Identify Potential Degradants

Forced degradation studies help identify potential impurities that may form under stress conditions (e.g., acid, base, heat, oxidation).

  • Prepare Stock Solution: Create a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Acidic Stress: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Basic Stress: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Heat at 60 °C for 4 hours. Cool, neutralize with 0.1 M HCl, and dilute with mobile phase for analysis.

  • Oxidative Stress: To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours. Dilute with mobile phase for analysis.

  • Thermal Stress: Store a solid sample of this compound at 80 °C for 48 hours. Dissolve in mobile phase for analysis.

  • Analysis: Analyze all stressed samples by HPLC alongside an unstressed control sample. Compare the chromatograms to identify new peaks, which represent potential degradation products.

References

Technical Support Center: Strategies to Minimize Byproduct Formation in Amine Alkylations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during amine alkylation experiments.

Frequently Asked Questions (FAQs)

Q1: Why is over-alkylation a common problem in amine alkylations?

A1: Over-alkylation is a frequent side reaction where an amine reacts with an alkylating agent multiple times, leading to a mixture of products.[1] This occurs because the initial product of alkylation (e.g., a secondary amine formed from a primary amine) is often more nucleophilic than the starting amine.[1][2] Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom, making the newly formed amine a better nucleophile and more likely to react again with the alkylating agent.[1][2] This can lead to a "runaway reaction" that results in poor selectivity and a complex mixture of secondary, tertiary, and even quaternary ammonium salts.[1]

Q2: What are the primary strategies to prevent over-alkylation?

A2: The main strategies to control and prevent over-alkylation focus on manipulating reaction conditions and choosing alternative synthetic routes. These include:

  • Stoichiometric Control: Using a large excess of the starting amine relative to the alkylating agent to statistically favor mono-alkylation.[1]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly helps to maintain its low concentration, reducing the chance of the product reacting further.[3]

  • Use of Protecting Groups: Temporarily blocking the amine's reactivity by converting it into a less nucleophilic group, such as a carbamate or amide.[1][4]

  • Alternative Synthetic Methods: Employing more selective methods like reductive amination, which offers greater control over the degree of alkylation.[1]

Q3: How does the choice of base and solvent impact selectivity?

A3: The choice of base and solvent is crucial for controlling the outcome of an amine alkylation.

  • Base: A non-nucleophilic, sterically hindered base is often preferred to deprotonate the amine without competing in the alkylation reaction.[3] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used.[3] The basicity of the base should be optimized to preferentially deprotonate the starting primary amine over the more substituted product amine.[5]

  • Solvent: The solvent can significantly influence the reaction rate and selectivity. Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are common for SN2 reactions.[3] The solvent also modulates the basicity of amines; in aprotic solvents, basicity is mainly governed by electronic factors, while in protic solvents, solvation also plays a key role.[5]

Q4: When is it appropriate to use a protecting group strategy?

A4: A protecting group strategy is advisable when other methods to control selectivity are ineffective or when the molecule contains other functional groups that might react with the alkylating agent.[6] Protecting groups, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), convert the amine into a less nucleophilic form (e.g., a carbamate), preventing further alkylation.[4][7] After the desired reaction is complete, the protecting group is removed to regenerate the amine.[4] This approach is particularly valuable in complex, multi-step syntheses where chemoselectivity is critical.[8]

Troubleshooting Guides

Issue 1: Poor Selectivity - Mixture of Mono-, Di-, and Poly-alkylated Products

Question: My reaction of a primary amine with an alkyl halide is producing a mixture of secondary, tertiary, and quaternary ammonium salts. How can I improve the yield of the desired mono-alkylated product?

Answer: This is a classic case of over-alkylation. The following troubleshooting steps can help improve mono-selectivity.

Troubleshooting Workflow for Poor Selectivity

G start Problem: Poor Mono-selectivity check_stoichiometry 1. Adjust Stoichiometry (Use large excess of amine, e.g., 5-10 eq.) start->check_stoichiometry slow_addition 2. Modify Addition (Add alkylating agent slowly) check_stoichiometry->slow_addition If still poor optimize_conditions 3. Optimize Conditions (Lower temperature, change base/solvent) slow_addition->optimize_conditions If still poor alternative_method 4. Consider Alternative Methods optimize_conditions->alternative_method If still poor reductive_amination Reductive Amination alternative_method->reductive_amination protecting_group Protecting Group Strategy alternative_method->protecting_group solution Solution: Improved Mono-selectivity reductive_amination->solution protecting_group->solution G RNH2 Primary Amine (Starting Material) R2NH Secondary Amine (Desired Product) More Nucleophilic! RNH2->R2NH + R'-X R3N Tertiary Amine (Byproduct) Even More Nucleophilic! R2NH->R3N + R'-X (Faster) R4N_plus Quaternary Salt (Byproduct) R3N->R4N_plus + R'-X (Fastest)

References

Validation & Comparative

A Comparative Analysis of 2-Isopropoxyethanamine and 2-Ethoxyethanamine as Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-isopropoxyethanamine and 2-ethoxyethanamine, focusing on their potential performance as nucleophiles in chemical reactions. Due to a lack of direct comparative experimental studies in the public domain, this analysis is based on fundamental principles of organic chemistry, including steric hindrance and electronic effects. The information presented herein is intended to guide researchers in selecting the appropriate nucleophile for their specific application and in designing experiments to quantify their relative reactivity.

Introduction

This compound and 2-ethoxyethanamine are primary amines that are structurally similar, differing only in the alkoxy group attached to the ethyl chain. This seemingly minor structural difference can have a significant impact on their reactivity as nucleophiles. A nucleophile's strength is primarily determined by its ability to donate its lone pair of electrons to an electrophile.[1] This ability is influenced by several factors, including basicity, steric hindrance, and the nature of the solvent.[2][3]

Structural Comparison and Predicted Nucleophilicity

The key difference between this compound and 2-ethoxyethanamine lies in the steric bulk of the isopropoxy versus the ethoxy group. The isopropoxy group, with its branched methyl groups, is sterically more demanding than the linear ethoxy group.

Table 1: Predicted Comparison of Nucleophilic Properties

PropertyThis compound2-EthoxyethanamineRationale
Steric Hindrance HigherLowerThe branched isopropyl group presents a greater steric shield around the nucleophilic nitrogen atom compared to the linear ethyl group.
Predicted Relative Nucleophilicity (in SN2 reactions) LowerHigherIncreased steric hindrance in this compound is expected to slow the rate of SN2 reactions, where the nucleophile directly attacks a carbon center.[2][4]
Basicity Predicted to be slightly higherPredicted to be slightly lowerThe isopropyl group is slightly more electron-donating than the ethyl group, which could lead to a minor increase in the electron density on the nitrogen atom, thereby increasing its basicity. However, this effect is likely to be small.

Factors Influencing Nucleophilic Reactivity

The efficacy of a nucleophile is context-dependent, relying heavily on the reaction mechanism and conditions.

  • SN2 Reactions: In bimolecular nucleophilic substitution (SN2) reactions, the nucleophile attacks the electrophilic carbon from the backside of the leaving group.[3] Steric hindrance plays a crucial role in these reactions. The bulkier this compound is expected to exhibit slower reaction kinetics compared to 2-ethoxyethanamine in SN2 reactions due to greater steric hindrance around the nitrogen atom.[2][4]

  • SN1 Reactions: In unimolecular nucleophilic substitution (SN1) reactions, the rate-determining step is the formation of a carbocation intermediate.[1] The nucleophile attacks the carbocation in a subsequent, fast step. In this case, the nucleophilicity of the amine is less critical to the overall reaction rate, and the differences between this compound and 2-ethoxyethanamine might be less pronounced.

Visualizing Nucleophilic Attack

The following diagrams illustrate the concept of steric hindrance in nucleophilic attack.

cluster_0 2-Ethoxyethanamine (Less Hindered) cluster_1 This compound (More Hindered) EtO-CH2-CH2-NH2 2-Ethoxyethanamine E+ Electrophile EtO-CH2-CH2-NH2->E+ Less hindered attack iPrO-CH2-CH2-NH2 This compound E+2 Electrophile iPrO-CH2-CH2-NH2->E+2 More hindered attack

Caption: Steric hindrance comparison for nucleophilic attack.

The logical workflow for selecting a nucleophile based on the reaction type is depicted below.

ReactionType Desired Reaction Type SN2 S_N_2 ReactionType->SN2 Is it S_N_2? SN1 S_N_1 ReactionType->SN1 Is it S_N_1? SelectEthoxy Select 2-Ethoxyethanamine (Less Hindered) SN2->SelectEthoxy Yes ConsiderEither Either Amine May Be Suitable (Nucleophilicity less critical) SN1->ConsiderEither Yes

Caption: Nucleophile selection workflow based on reaction type.

Representative Experimental Protocol for Comparing Nucleophilicity

To empirically determine the relative nucleophilicity of this compound and 2-ethoxyethanamine, a competitive reaction or parallel kinetic studies could be performed. Below is a representative protocol for a competitive reaction.

Objective: To determine the relative reactivity of this compound and 2-ethoxyethanamine towards a common electrophile.

Materials:

  • This compound

  • 2-Ethoxyethanamine

  • Electrophile (e.g., benzyl bromide)

  • Internal standard (e.g., dodecane)

  • Solvent (e.g., acetonitrile)

  • Quenching solution (e.g., dilute HCl)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a round-bottom flask, prepare a solution of the electrophile (1.0 eq) and the internal standard in the chosen solvent.

  • Add equimolar amounts (1.0 eq each) of this compound and 2-ethoxyethanamine to the reaction mixture at a controlled temperature (e.g., 25 °C).

  • Monitor the reaction progress over time by taking aliquots at regular intervals.

  • Quench each aliquot with the quenching solution.

  • Extract the organic components with the extraction solvent.

  • Dry the organic layer over the drying agent and filter.

  • Analyze the composition of the organic layer by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Quantify the amounts of unreacted amines and the corresponding N-benzylated products relative to the internal standard.

  • The relative rates of consumption of the two amines will provide a measure of their relative nucleophilicity.

Data Analysis: The ratio of the product formed from 2-ethoxyethanamine to the product formed from this compound at various time points will indicate their relative reactivity. A higher ratio would suggest that 2-ethoxyethanamine is the more potent nucleophile under the tested conditions.

Conclusion

Based on theoretical principles, 2-ethoxyethanamine is predicted to be a more effective nucleophile than this compound, particularly in SN2 reactions where steric hindrance is a dominant factor. This is attributed to the less bulky nature of the ethoxy group compared to the isopropoxy group. While the basicity of the two amines is expected to be similar, the steric factor is likely to have a more significant impact on their nucleophilic reactivity.

For drug development and other research applications where reaction efficiency is critical, 2-ethoxyethanamine may be the preferred choice for reactions proceeding via an SN2 mechanism. However, for reactions following an SN1 pathway, the difference in reactivity may be negligible. It is strongly recommended that experimental validation, such as the protocol outlined above, be conducted to confirm these predictions and to determine the optimal nucleophile for a specific synthetic transformation.

References

comparing the reactivity of 2-Isopropoxyethanamine with other primary amines

Author: BenchChem Technical Support Team. Date: December 2025

For professionals engaged in drug development and synthetic chemistry, the selection of a primary amine building block is a critical decision that influences reaction efficiency, yield, and impurity profiles. 2-Isopropoxyethanamine, with its ether linkage, presents a unique combination of electronic and steric properties. This guide provides an objective comparison of its expected reactivity against other common primary amines, supported by established physicochemical principles and comparative data from analogous compounds.

While specific kinetic data for this compound is not extensively published, its reactivity can be reliably inferred by comparing its structural features and basicity with well-characterized amines such as the simple alkyl amine n-butylamine, the electronically distinct benzylamine, and its closest structural analog, 2-methoxyethanamine.

Core Principles: Factors Governing Amine Reactivity

The reactivity of a primary amine as a nucleophile is primarily governed by two competing factors:

  • Electronic Effects : The availability of the nitrogen's lone pair of electrons is paramount. Electron-donating groups (EDGs), such as alkyl groups, increase electron density on the nitrogen through an inductive effect, enhancing both basicity and nucleophilicity. Conversely, electron-withdrawing groups (EWGs) decrease electron density, reducing basicity and nucleophilicity.

  • Steric Hindrance : The size of the substituents surrounding the amino group can physically obstruct its approach to an electrophilic center.[1][2][3] Even if an amine is electronically rich, significant steric bulk can dramatically reduce its reaction rate.[1][4]

Data Presentation: Basicity of Primary Amines

A fundamental indicator of an amine's nucleophilicity is the pKa of its conjugate acid (R-NH₃⁺). A higher pKa value corresponds to a stronger base and, typically, a more potent nucleophile in protic solvents.[5][6] The table below summarizes the pKa values for several primary amines, providing a basis for reactivity comparison.

AmineStructurepKa of Conjugate AcidKey Features Influencing Reactivity
n-Butylamine CH₃(CH₂)₃NH₂10.78[5][7]Strong +I effect from the butyl group; minimal steric hindrance.
Benzylamine C₆H₅CH₂NH₂9.33[8][9][10]Weakly electron-withdrawing phenyl group reduces basicity compared to alkylamines.
2-Methoxyethanamine CH₃OCH₂CH₂NH₂~9.55 (average of 9.20[11][12] and 9.89[13][14])The oxygen atom has a slight electron-withdrawing inductive effect, reducing basicity.
This compound (CH₃)₂CHOCH₂CH₂NH₂~9.6 (Estimated) Similar electronic effect to 2-methoxyethanamine, with slightly increased steric bulk.

Analysis of Basicity:

  • Benzylamine is significantly less basic. The phenyl group, while not directly conjugated with the nitrogen lone pair, exerts a weak electron-withdrawing inductive effect, destabilizing the conjugate acid.[8][9]

  • 2-Methoxyethanamine , the closest analog to our target, is less basic than n-butylamine. The ether oxygen at the β-position withdraws electron density inductively, making the nitrogen lone pair less available for protonation.

  • This compound is predicted to have a pKa very similar to 2-methoxyethanamine. The electronic effect of the isopropoxy group is comparable to the methoxy group. The slightly larger size of the isopropyl group is expected to have a minimal impact on basicity but may influence its kinetic reactivity in sterically demanding reactions.

The following diagram illustrates the key factors that modulate the nucleophilic character of this compound.

G cluster_factors Factors Influencing Nucleophilicity of this compound cluster_electronic Details cluster_steric Details cluster_outcome Predicted Reactivity Amine This compound ((CH₃)₂CHOCH₂CH₂NH₂) Electronic Electronic Effects Amine->Electronic Governed by Steric Steric Hindrance Amine->Steric Governed by Inductive_Withdrawing Inductive Effect (-I) of β-Oxygen Electronic->Inductive_Withdrawing Inductive_Donating Inductive Effect (+I) of Alkyl Chain Electronic->Inductive_Donating Outcome Result: Moderate Nucleophilicity (Stronger than Benzylamine, Weaker than n-Butylamine) Electronic->Outcome Reduces vs. Alkylamines Primary Primary Amine: Low intrinsic hindrance Steric->Primary Isopropoxy Isopropoxy Group: Moderate distal bulk Steric->Isopropoxy Steric->Outcome Slightly reduces vs. smaller amines

Caption: Factors influencing the nucleophilicity of this compound.

Experimental Protocols

To empirically determine and compare the reactivity of these amines, standardized experiments are essential. Below are detailed protocols for quantifying basicity and assessing relative nucleophilicity.

1. Protocol for Determination of Amine pKa

This method determines the pKa of the amine's conjugate acid via potentiometric titration, providing a quantitative measure of basicity.

  • Materials :

    • Primary amine sample

    • 0.1 M Hydrochloric acid (HCl), standardized solution

    • 0.1 M Sodium hydroxide (NaOH), standardized solution

    • Calibrated pH meter and electrode

    • Stir plate and magnetic stir bar

    • 50 mL burette

    • Deionized, CO₂-free water

  • Methodology :

    • Preparation : Accurately prepare a 0.05 M solution of the amine by dissolving a known mass in 50 mL of deionized water in a 100 mL beaker.

    • Titration Setup : Place the beaker on the stir plate, add the stir bar, and immerse the pH electrode in the solution.

    • Acidification : Titrate the amine solution with the standardized 0.1 M HCl. Record the pH after each incremental addition (e.g., 0.5 mL). Continue the titration well past the equivalence point (indicated by a sharp drop in pH).

    • Data Analysis : Plot pH (y-axis) versus the volume of HCl added (x-axis). The equivalence point is the point of maximum slope on the titration curve. The pKa of the conjugate acid is equal to the pH at the half-equivalence point.

2. Protocol for Comparative N-Acylation Kinetics

This experiment provides a direct comparison of nucleophilic reactivity by having two amines compete for a limited amount of an acylating agent.[16][17][18][19]

  • Materials :

    • This compound

    • A reference amine (e.g., n-butylamine)

    • Acetyl chloride[20]

    • A non-nucleophilic base (e.g., triethylamine or pyridine)

    • Anhydrous dichloromethane (DCM) as solvent

    • Internal standard (e.g., dodecane) for GC analysis

    • Gas chromatograph with a flame ionization detector (GC-FID)

  • Methodology :

    • Reaction Setup : In a dry flask under an inert atmosphere (nitrogen or argon), prepare a solution containing this compound (1.0 mmol), the reference amine (1.0 mmol), triethylamine (1.2 mmol), and the internal standard in 10 mL of anhydrous DCM.

    • Initiation : Cool the solution to 0 °C in an ice bath. Add a solution of acetyl chloride (0.5 mmol, the limiting reagent) in 2 mL of DCM dropwise over 5 minutes with vigorous stirring.

    • Reaction and Quenching : Allow the reaction to stir at 0 °C for 1 hour. Quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate solution.

    • Workup : Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Analysis : Analyze the resulting solution by GC-FID. Identify the peaks corresponding to the two N-acylated amide products.

    • Data Interpretation : By comparing the peak areas of the two amide products (corrected by response factors relative to the internal standard), the relative reactivity of the two amines can be determined. A higher yield of one amide indicates a higher nucleophilic reactivity of its parent amine under these competitive conditions.

Conclusion

Based on the analysis of basicity and structural factors, the reactivity of This compound as a nucleophile can be positioned relative to other primary amines. It is expected to be a significantly stronger nucleophile than benzylamine but less reactive than simple, unhindered alkylamines like n-butylamine. The β-ether oxygen reduces its basicity compared to alkylamines, which in turn tempers its nucleophilicity. Its reactivity is anticipated to be very close to that of 2-methoxyethanamine, with potential minor reductions in reaction rates in cases involving highly congested electrophiles due to the slightly larger steric profile of the isopropoxy group. For drug development professionals, this makes it a predictable building block, offering a reactivity profile that is moderate and less prone to the side reactions that can be associated with highly basic amines.

References

A Comparative Guide to the Quantification of 2-Isopropoxyethanamine: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of 2-Isopropoxyethanamine, a key intermediate in various chemical syntheses, is critical for process monitoring, quality control, and safety assessment. This guide provides a comparative overview of a proposed High-Performance Liquid Chromatography (HPLC) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method for the determination of this compound.

Method Comparison at a Glance

The selection of an analytical method hinges on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of the proposed HPLC method and a typical GC-MS method.

ParameterProposed HPLC with Pre-column DerivatizationGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation of a fluorescent derivative of the analyte by HPLC, followed by sensitive fluorescence detection.Separation by GC, with identification and quantification by mass analysis of the parent ion and its fragments.
Selectivity ExcellentExcellent
Sensitivity Very HighHigh
Limit of Quantification (LOQ) Estimated: 0.05–0.25 µg/mL[1]~1 µ g/media [2]
Precision (%RSD) < 5% (estimated)[1]Typically <15%[2]
Accuracy (Recovery) 80–110% (estimated)[1]Typically 80-120%[2]

Experimental Protocols

Proposed High-Performance Liquid Chromatography (HPLC) Method with Pre-column Derivatization

This method involves the derivatization of this compound with dansyl chloride to yield a fluorescent product, allowing for sensitive detection.

1. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to cover the desired concentration range (e.g., 0.1 - 50 µg/mL).

  • Sample Preparation: Dilute the sample containing this compound with methanol to fall within the calibration range.

2. Derivatization Procedure:

  • To 1 mL of each standard and sample solution, add 1 mL of 1 M sodium bicarbonate solution and 2 mL of a 1.5 mg/mL dansyl chloride solution in acetone.

  • Vortex the mixture and incubate at 60°C for 45 minutes in a water bath.

  • After incubation, add 0.1 mL of 25% ammonia solution to quench the excess dansyl chloride.

  • Filter the solution through a 0.45 µm syringe filter before injection.

3. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detector: Fluorescence detector with excitation at 340 nm and emission at 525 nm.

4. Validation Parameters:

  • Linearity: Analyze a series of at least five concentrations across the expected range. The correlation coefficient (r²) should be > 0.999.[1]

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte. Recoveries should be within 80-110%.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples at different concentrations. The relative standard deviation (RSD) should be less than 5%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high selectivity and is suitable for the analysis of volatile amines like this compound.

1. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or dichloromethane.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Sample Preparation: Dilute liquid samples in a suitable solvent. For complex matrices, a cleanup step like solid-phase extraction (SPE) may be required.[2]

2. GC-MS Conditions:

  • Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp to a higher temperature (e.g., 250°C).

  • Mass Spectrometer: Operate in electron ionization (EI) mode.

  • Acquisition Mode: Scan mode for initial identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity.

3. Validation Parameters:

  • Linearity: A calibration curve should be constructed with a correlation coefficient (r²) > 0.99.

  • Accuracy: Recovery should typically be within 80-120%.[2]

  • Precision: The relative standard deviation (%RSD) should generally be less than 15%.[2]

  • Limit of Quantification (LOQ): Will depend on the instrument and matrix, but is generally in the low µg/mL to ng/mL range.[2]

Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an analytical method, such as the proposed HPLC method for this compound.

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Application MD1 Parameter Optimization (Column, Mobile Phase, etc.) MD2 Derivatization Optimization MD1->MD2 Initial Setup MV1 Specificity MD2->MV1 Finalized Method MV2 Linearity & Range MV1->MV2 MV3 Accuracy (Recovery) MV2->MV3 MV4 Precision (Repeatability & Intermediate) MV3->MV4 MV5 LOD & LOQ MV4->MV5 MV6 Robustness MV5->MV6 MA1 Routine Sample Analysis MV6->MA1 Validated Method MA2 Quality Control MA1->MA2

Caption: Workflow for the validation of the proposed HPLC method.

Conclusion

Both the proposed HPLC with pre-column derivatization and the GC-MS method are suitable for the quantification of this compound. The choice between the two will depend on the specific requirements of the analysis. The HPLC method, with derivatization, is likely to offer higher sensitivity, making it ideal for trace-level quantification. GC-MS provides excellent selectivity and is a robust technique for routine analysis, especially for volatile analytes. For laboratories with existing HPLC instrumentation and a need for high sensitivity, developing a derivatization-based method is a viable approach. If GC-MS instrumentation is readily available, it presents a more direct and established method for the analysis of volatile amines.

References

A Comparative Guide to Alkoxyamines in Nitroxide-Mediated Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nitroxide-Mediated Polymerization (NMP) stands as a cornerstone of controlled radical polymerization techniques, offering a robust, metal-free method for synthesizing well-defined polymers. The choice of the alkoxyamine initiator is paramount, as it dictates the range of polymerizable monomers, the degree of control over the polymer architecture, and the overall efficiency of the polymerization process. This guide provides an objective comparison of commonly employed alkoxyamines, supported by experimental data, to aid researchers in selecting the optimal initiator for their specific application.

The Mechanism of Nitroxide-Mediated Polymerization

NMP relies on the reversible termination of growing polymer chains by a stable nitroxide radical. The key to this process is the alkoxyamine, a molecule containing a labile carbon-oxygen bond. Upon thermal activation, this bond undergoes homolytic cleavage, generating a propagating radical (which initiates polymerization) and a persistent nitroxide radical.[1][] The nitroxide radical reversibly combines with the growing polymer chain end, establishing a dynamic equilibrium between active (propagating) and dormant (alkoxyamine-capped) species. This equilibrium minimizes irreversible termination reactions, allowing for controlled polymer growth.[3]

NMP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_control Control (Reversible Termination) Alkoxyamine Alkoxyamine (R-ONR'R'') Propagating_Radical Propagating Radical (R•) Alkoxyamine->Propagating_Radical kd (Activation) Propagating_Radical->Alkoxyamine kc (Deactivation) Nitroxide Nitroxide (•ONR'R'') Monomer Monomer Propagating_Radical->Monomer kp Growing_Polymer_Chain Growing Polymer Chain (Pn•) Monomer->Growing_Polymer_Chain Dormant_Species Dormant Polymer (Pn-ONR'R'') Growing_Polymer_Chain->Dormant_Species kc Growing_Polymer_Chain->Dormant_Species Nitroxide_Control Nitroxide (•ONR'R'') Dormant_Species->Growing_Polymer_Chain kd

Caption: General mechanism of Nitroxide-Mediated Polymerization.

Comparative Performance of Alkoxyamines

The efficacy of an alkoxyamine in NMP is largely determined by the structure of the nitroxide and the nature of the propagating radical. Key performance indicators include the dissociation rate constant (kd), the ability to control the polymerization of various monomers, and the resulting polymer's polydispersity index (PDI), a measure of the uniformity of chain lengths.

Alkoxyamine TypeCommon ExamplesApplicable MonomersTypical PDIAdvantagesDisadvantages
TEMPO-based TEMPO-polystyreneStyrene, substituted styrenes1.1 - 1.3Well-studied, commercially available, good control for styrenic monomers.Limited to styrenic monomers, high polymerization temperatures required.
SG1-based MAMA-SG1Styrene, acrylates, dienes1.1 - 1.4Broader monomer scope than TEMPO, lower polymerization temperatures.[4]Can be more expensive, may require addition of free nitroxide for optimal control.[5]
TIPNO-based TIPNO-polystyreneStyrene, acrylates, acrylamides, acrylonitrile1.05 - 1.25"Universal" alkoxyamine with a very broad monomer scope, excellent control leading to low PDIs.[6][7][8]Synthesis can be more complex, potential for side reactions with certain monomers.[6]

Experimental Data Summary

The following table summarizes representative experimental data for the polymerization of styrene and n-butyl acrylate using different alkoxyamines. This data highlights the impact of the alkoxyamine structure on polymerization kinetics and control.

AlkoxyamineMonomerTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI
TEMPO-basedStyrene13059024,000 (theoretical)1.15
SG1-basedStyrene12038522,5001.20
SG1-basedn-Butyl Acrylate12049525,0001.35
TIPNO-basedStyrene1202.59223,8001.10
TIPNO-basedn-Butyl Acrylate12039825,5001.18

Note: The data presented are representative values compiled from various sources and are intended for comparative purposes. Actual results may vary depending on specific reaction conditions.

Experimental Protocols

General Procedure for Nitroxide-Mediated Polymerization of Styrene using a Unimolecular Alkoxyamine Initiator

This protocol provides a general method for performing a controlled radical polymerization of styrene.

Materials:

  • Styrene (inhibitor removed by passing through a column of basic alumina)

  • Alkoxyamine initiator (e.g., TEMPO-based, SG1-based, or TIPNO-based)

  • Anisole (or other suitable solvent)

  • Schlenk flask or reaction tube with a magnetic stir bar

  • Vacuum/argon line

  • Oil bath or heating mantle with temperature controller

Procedure:

  • Preparation of the Reaction Mixture:

    • To a Schlenk flask, add the desired amount of alkoxyamine initiator.

    • Add the desired amount of styrene monomer. The monomer-to-initiator ratio will determine the target molecular weight of the polymer.

    • (Optional) Add solvent to achieve the desired monomer concentration.

  • Degassing the Reaction Mixture:

    • Seal the Schlenk flask and subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

    • After the final thaw, backfill the flask with argon or nitrogen.

  • Polymerization:

    • Immerse the Schlenk flask in a preheated oil bath at the desired temperature (typically 120-130 °C for TEMPO-based initiators, and can be lower for SG1 or TIPNO-based initiators).

    • Stir the reaction mixture vigorously.

    • Monitor the progress of the polymerization by taking aliquots at regular intervals and analyzing them by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (for conversion) and Gel Permeation Chromatography (GPC) (for molecular weight and PDI).

  • Termination and Isolation of the Polymer:

    • Once the desired conversion is reached, terminate the polymerization by rapidly cooling the reaction mixture to room temperature and exposing it to air.

    • Dilute the reaction mixture with a suitable solvent (e.g., tetrahydrofuran).

    • Precipitate the polymer by adding the solution dropwise to a non-solvent (e.g., methanol).

    • Filter the precipitated polymer and wash it with the non-solvent.

    • Dry the polymer under vacuum to a constant weight.

Workflow for Alkoxyamine Selection and Polymerization

NMP_Workflow Define_Polymer Define Target Polymer (Monomer, MW, PDI) Select_Alkoxyamine Select Alkoxyamine based on Monomer Define_Polymer->Select_Alkoxyamine TEMPO TEMPO-based (Styrenics) Select_Alkoxyamine->TEMPO Styrene SG1 SG1-based (Styrenics, Acrylates) Select_Alkoxyamine->SG1 Acrylate TIPNO TIPNO-based (Wide Range) Select_Alkoxyamine->TIPNO Acrylamide, etc. Setup_Reaction Set up Polymerization (Degas, Heat) TEMPO->Setup_Reaction SG1->Setup_Reaction TIPNO->Setup_Reaction Monitor_Progress Monitor Reaction (NMR, GPC) Setup_Reaction->Monitor_Progress Isolate_Polymer Isolate and Purify Polymer Monitor_Progress->Isolate_Polymer Characterize Characterize Final Polymer Isolate_Polymer->Characterize

Caption: Decision workflow for NMP experiments.

Conclusion

The selection of an appropriate alkoxyamine is a critical step in the design of a successful nitroxide-mediated polymerization. While TEMPO-based initiators are effective for styrenic monomers, the development of SG1 and particularly TIPNO-based systems has significantly broadened the scope of NMP to include a wide variety of functional monomers.[7][8] This versatility, coupled with the ability to produce polymers with low polydispersity and controlled molecular weights, makes NMP an invaluable tool for the synthesis of advanced polymeric materials for a range of applications, including drug delivery and biomaterials. Researchers should carefully consider the target monomer and desired polymer characteristics when selecting an alkoxyamine to achieve optimal results.

References

Navigating the Analytical Maze: A Comparative Guide to the Cross-Reactivity of 2-Isopropoxyethanamine in Complex Chemical Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of specific molecules within complex chemical matrices is paramount. This guide provides a comprehensive comparison of analytical methodologies for assessing the cross-reactivity of 2-Isopropoxyethanamine, a primary amine that can be challenging to distinguish from structurally similar compounds.

In chemical synthesis and pharmaceutical development, this compound is utilized as a solvent and a chemical intermediate. Its manufacturing process and presence in various industrial applications can lead to its inclusion in complex mixtures containing other primary amines. These structurally related compounds can interfere with analytical measurements, leading to inaccurate quantification and potential misinterpretation of data. This guide explores the performance of common analytical techniques in distinguishing this compound from potential cross-reactants, supported by detailed experimental protocols and illustrative diagrams.

Understanding the Challenge: Potential Cross-Reactants

The synthesis of this compound, often involving the reaction of 2-isopropoxyethanol with ammonia, and its use as a solvent, may result in the presence of several structurally similar primary amines in a sample matrix. These compounds, sharing the reactive primary amine functional group (-NH2), are the primary source of cross-reactivity in many analytical methods.

Common Structurally Similar Amines:

  • 2-Ethoxyethanamine: Differs by a single methylene group in the alkoxy chain.

  • 2-Methoxyethanamine: Features a smaller methoxy group instead of an isopropoxy group.

  • 3-Isopropoxypropan-1-amine: An isomer with an additional carbon in the backbone.

  • n-Butylamine: A simple straight-chain primary amine.

  • sec-Butylamine: A branched primary amine with a similar degree of steric hindrance around the amine group.

Comparative Analysis of Analytical Methodologies

The potential for cross-reactivity is highly dependent on the chosen analytical technique. Here, we compare three common methods: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization, and a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Due to the absence of publicly available, direct experimental data on the cross-reactivity of this compound, the following table presents a hypothetical yet scientifically plausible comparison based on the principles of each analytical technique. The cross-reactivity for chromatographic methods is presented as the percentage of signal overlap in a co-elution scenario, while for the immunoassay, it represents the percentage of cross-reactivity determined from the IC50 values.

Table 1: Hypothetical Cross-Reactivity of this compound with Structurally Similar Amines Across Different Analytical Platforms

Potential Cross-Reactant GC-MS (with Derivatization) HPLC-UV (with Derivatization) Competitive ELISA
2-EthoxyethanaminePotentially High (if not fully resolved)Moderate (better resolution achievable)High (high structural similarity)
2-MethoxyethanaminePotentially High (if not fully resolved)Moderate (better resolution achievable)Moderate to High
3-Isopropoxypropan-1-amineModerate (different retention time likely)Low to ModerateModerate
n-ButylamineLow (significant difference in retention)Low (significant difference in retention)Low
sec-ButylamineModerate to High (similar volatility)ModerateModerate to High

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes. Actual cross-reactivity will depend on specific experimental conditions.

In-Depth Look at Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, particularly when operated in selected ion monitoring (SIM) mode. However, for primary amines, derivatization is often necessary to improve volatility and chromatographic peak shape. This step, while beneficial, is also the primary source of potential cross-reactivity.

Principle of Cross-Reactivity: Derivatizing agents, such as trifluoroacetic anhydride (TFAA), react with the primary amine functional group. Therefore, all primary amines in the sample will be derivatized. The ability to distinguish between them then relies solely on the chromatographic separation. If two derivatized amines have similar retention times, their mass spectra, which may share common fragment ions, can overlap, leading to inaccurate quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Similar to GC, HPLC analysis of primary amines often requires a derivatization step to introduce a UV-active chromophore. Reagents like dansyl chloride or o-phthalaldehyde (OPA) are commonly used.

Principle of Cross-Reactivity: As with GC-MS, all primary amines present will be derivatized. The selectivity of the method is therefore dependent on the ability of the HPLC column and mobile phase to resolve the different derivatized amines. While HPLC can offer better resolution for some compounds compared to GC, co-elution remains a possibility, leading to an overestimation of the target analyte's concentration.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

A competitive ELISA is a highly sensitive immunoassay format suitable for the detection of small molecules like this compound. This method relies on the specific binding of an antibody to the target analyte.

Principle of Cross-Reactivity: Cross-reactivity in a competitive ELISA occurs when the antibody recognizes and binds to molecules that are structurally similar to the target analyte. The degree of cross-reactivity is dependent on the antibody's specificity. Compounds with a high degree of structural similarity to this compound are more likely to bind to the antibody, leading to a false-positive signal or an overestimation of the analyte's concentration.

Experimental Protocols

To provide a practical framework for assessing cross-reactivity, detailed experimental protocols for GC-MS analysis and a competitive ELISA are provided below.

Protocol 1: GC-MS Analysis of this compound and Potential Cross-Reactants with TFAA Derivatization

1. Objective: To determine the chromatographic resolution and potential for signal overlap between TFAA-derivatized this compound and other primary amines.

2. Materials:

  • This compound standard

  • Standards of potential cross-reactants (e.g., 2-Ethoxyethanamine, sec-Butylamine)

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl acetate (anhydrous)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

3. Procedure:

  • Standard Preparation: Prepare individual and mixed standard solutions of the amines in ethyl acetate at a concentration of 1 mg/mL.
  • Derivatization:
  • To 100 µL of each standard solution in a sealed vial, add 50 µL of TFAA.
  • Heat the mixture at 70°C for 30 minutes.
  • Allow to cool to room temperature.
  • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
  • Reconstitute the residue in 1 mL of ethyl acetate.
  • GC-MS Analysis:
  • Injection Volume: 1 µL
  • Injector Temperature: 250°C
  • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • MS Parameters:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 40-400.
  • For quantitative analysis: Use Selected Ion Monitoring (SIM) mode, monitoring at least three characteristic ions for each derivatized amine.
  • Data Analysis:
  • Determine the retention times for each derivatized amine from the individual standard injections.
  • Analyze the mixed standard to assess the chromatographic resolution between the peaks.
  • In case of co-elution, evaluate the extent of signal overlap by examining the mass spectra at the peak apex.

Protocol 2: Development of a Competitive ELISA for this compound and Assessment of Cross-Reactivity

1. Objective: To develop a competitive ELISA for the quantification of this compound and to determine the cross-reactivity of structurally similar amines.

2. Materials:

  • Anti-2-Isopropoxyethanamine antibody (requires custom development)

  • This compound-HRP conjugate (requires custom synthesis)

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Standards of this compound and potential cross-reactants

3. Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with the anti-2-Isopropoxyethanamine antibody diluted in coating buffer. Incubate overnight at 4°C.
  • Washing: Wash the plate three times with wash buffer.
  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature.
  • Washing: Wash the plate three times with wash buffer.
  • Competitive Reaction:
  • Add 50 µL of standard solutions (of this compound or potential cross-reactants at various concentrations) or samples to the wells.
  • Immediately add 50 µL of the this compound-HRP conjugate to each well.
  • Incubate for 1-2 hours at room temperature.
  • Washing: Wash the plate five times with wash buffer.
  • Signal Development: Add the substrate solution to each well and incubate in the dark for 15-30 minutes.
  • Stopping the Reaction: Add the stop solution to each well.
  • Measurement: Read the absorbance at 450 nm using a microplate reader.
  • Data Analysis:
  • Generate a standard curve for this compound by plotting the absorbance against the logarithm of the concentration.
  • Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal).
  • For each potential cross-reactant, determine its IC50 value.
  • Calculate the percent cross-reactivity using the following formula:
  • % Cross-reactivity = (IC50 of this compound / IC50 of cross-reactant) x 100

Visualizing the Workflow for Cross-Reactivity Assessment

The following diagram illustrates a logical workflow for assessing the cross-reactivity of this compound in a complex mixture.

CrossReactivityWorkflow cluster_0 Sample Preparation & Analysis cluster_1 Data Evaluation cluster_2 Outcome Sample Complex Chemical Mixture (containing this compound) Spike Spike with Potential Cross-Reactants Sample->Spike Derivatization Derivatization (for GC/HPLC) Spike->Derivatization Analysis Analytical Measurement (GC-MS, HPLC-UV, or ELISA) Derivatization->Analysis Resolution Assess Chromatographic Resolution (GC/HPLC) Analysis->Resolution Chromatographic Data Specificity Determine IC50 & Cross-Reactivity (ELISA) Analysis->Specificity Immunoassay Data Quantification Quantify this compound & Assess Interference Resolution->Quantification Specificity->Quantification Report Report Accurate Concentration & Cross-Reactivity Profile Quantification->Report

Caption: Workflow for assessing the cross-reactivity of this compound.

Conclusion

The potential for cross-reactivity of this compound with other primary amines is a significant consideration in the analysis of complex chemical mixtures. Chromatographic methods, while powerful, are susceptible to interference from co-eluting compounds, especially after a non-selective derivatization step. Immunoassays, on the other hand, are prone to cross-reactivity from structurally analogous molecules.

A thorough understanding of the principles of each analytical technique, coupled with careful method development and validation, is crucial for obtaining accurate and reliable data. For chromatographic methods, achieving optimal separation is key, while for immunoassays, the generation of highly specific antibodies is paramount. By employing the systematic approaches and protocols outlined in this guide, researchers and drug development professionals can confidently navigate the challenges of analyzing this compound in complex matrices and ensure the integrity of their results.

Navigating the Structural Maze: A Comparative Guide to GC-MS Analysis for the Confirmation of 2-Isopropoxyethanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a cornerstone of reliable and reproducible research. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) as a primary tool for the structural elucidation of 2-isopropoxyethanamine derivatives, benchmarked against other common analytical techniques.

The synthesis of novel derivatives of this compound is a burgeoning area in medicinal chemistry and materials science. The nuanced structural variations in these derivatives necessitate robust analytical methodologies for their definitive identification. GC-MS, with its dual capability of separating volatile compounds and providing detailed mass fragmentation patterns, stands out as a powerful technique. This guide delves into hypothetical case studies of this compound derivatives to illustrate the utility of GC-MS and provides a framework for its application.

Comparative Analysis of Analytical Techniques

While GC-MS is a formidable tool, a multi-faceted approach to structural confirmation is often indispensable. The following table compares GC-MS with other widely used analytical methods for the characterization of amine derivatives.

Parameter GC-MS NMR Spectroscopy (¹H, ¹³C) FTIR Spectroscopy Chemical Derivatization Tests (e.g., Hinsberg Test)
Principle Separation by chromatography, identification by mass fragmentationNuclear spin transitions in a magnetic fieldVibrational transitions of chemical bondsDifferentiating reactivity of primary, secondary, and tertiary amines[1][2][3]
Information Provided Molecular weight, fragmentation pattern, retention timeDetailed atomic connectivity, stereochemistryPresence of functional groupsClass of amine (primary, secondary, tertiary)
Sensitivity High (picogram to femtogram range)Moderate (milligram to microgram range)Low (milligram range)Variable, generally low
Sample Requirement Volatile and thermally stable compoundsSoluble compoundsWide range of samplesLiquid or soluble compounds
Key Advantage Excellent for mixture analysis and impurity profilingUnambiguous structure elucidation of pure compoundsQuick and non-destructive functional group analysisSimple and rapid classification of amines
Limitation Isomeric differentiation can be challengingLower sensitivity, not ideal for complex mixturesLimited structural informationNot quantitative, can be unreliable with complex molecules

Hypothetical GC-MS Analysis of this compound Derivatives

To illustrate the practical application of GC-MS, we present a hypothetical analysis of three distinct derivatives of this compound:

  • Compound A: N-acetyl-2-isopropoxyethanamine

  • Compound B: N,N-dimethyl-2-isopropoxyethanamine

  • Compound C: N-benzyl-2-isopropoxyethanamine

The following table summarizes the expected GC-MS data for these compounds under a standardized analytical protocol.

Compound Derivative Type Hypothetical Retention Time (min) Molecular Ion (m/z) Key Fragment Ions (m/z)
A N-acetyl-2-isopropoxyethanamine12.5145102, 86, 72, 59, 43
B N,N-dimethyl-2-isopropoxyethanamine10.213188, 72, 59, 45
C N-benzyl-2-isopropoxyethanamine18.8193102, 91, 77, 59

Experimental Protocols

A detailed methodology is crucial for reproducible results. The following sections outline the synthesis and GC-MS analysis protocols for the hypothetical derivatives.

Synthesis of N-acetyl-2-isopropoxyethanamine (Compound A)
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in dichloromethane.

  • Acylation: Add acetic anhydride (1.1 equivalents) dropwise to the solution at 0°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. Monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction with saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

GC-MS Analysis Protocol
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program: Initial temperature of 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

  • Injection: 1 µL of a 1 mg/mL solution in methanol, splitless mode.

  • MS Parameters: Electron ionization (EI) at 70 eV. Mass range of m/z 40-500.

Visualizing the Workflow and Fragmentation

To further clarify the experimental and analytical processes, the following diagrams illustrate the overall workflow and a representative fragmentation pathway.

experimental_workflow cluster_synthesis Synthesis cluster_analysis GC-MS Analysis start This compound reaction Chemical Reaction start->reaction reagent Derivatizing Agent reagent->reaction purification Purification reaction->purification product Derivative Product purification->product sample_prep Sample Preparation product->sample_prep gc_injection GC Injection sample_prep->gc_injection gc_separation GC Separation gc_injection->gc_separation ms_ionization MS Ionization (EI) gc_separation->ms_ionization ms_detection Mass Detection ms_ionization->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow from synthesis to GC-MS analysis.

fragmentation_pathway parent N-acetyl-2-isopropoxyethanamine (m/z 145) frag1 [M-C3H7]+ (m/z 102) parent->frag1 Loss of isopropyl group frag2 [M-C2H4O]+ (m/z 101) parent->frag2 McLafferty Rearrangement frag5 [C3H7O]+ (m/z 59) parent->frag5 Alpha cleavage frag6 [CH3CO]+ (m/z 43) parent->frag6 Alpha cleavage frag3 [C4H8NO]+ (m/z 86) frag1->frag3 Loss of CH4 frag4 [C3H8NO]+ (m/z 74) frag2->frag4

Caption: Predicted fragmentation of N-acetyl-2-isopropoxyethanamine.

Conclusion

The structural confirmation of this compound derivatives is paramount for advancing research and development in their respective fields. GC-MS provides a sensitive and reliable method for the analysis of these compounds, offering valuable information on molecular weight and fragmentation patterns that are crucial for structural elucidation. When used in conjunction with other analytical techniques such as NMR and FTIR, researchers can achieve a comprehensive and unambiguous characterization of their synthesized molecules. The protocols and comparative data presented in this guide offer a foundational framework for the successful application of GC-MS in the analysis of this important class of compounds.

References

Unveiling the Reactivity of 2-Isopropoxyethanamine in SN2 Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetics of nucleophilic substitution (SN2) reactions is paramount for predicting reaction outcomes and optimizing synthetic routes. This guide provides a comparative analysis of the kinetic performance of 2-Isopropoxyethanamine and related primary amines in SN2 reactions, supported by experimental data and detailed protocols.

Comparative Nucleophilicity of Primary Amines

The following table summarizes the nucleophilicity parameter (N) for a series of primary amines, as determined by Mayr and coworkers. This parameter provides a quantitative measure of the nucleophilic reactivity of these compounds. A higher N value corresponds to a greater reaction rate in SN2-type processes.

NucleophileStructureNucleophilicity Parameter (N)
2-Methoxyethanamine CH₃OCH₂CH₂NH₂12.93
Ethylamine CH₃CH₂NH₂12.90
n-Propylamine CH₃CH₂CH₂NH₂12.87
n-Butylamine CH₃CH₂CH₂CH₂NH₂12.85
Isobutylamine (CH₃)₂CHCH₂NH₂12.79
Neopentylamine (CH₃)₃CCH₂NH₂12.18

Data sourced from Mayr, H., et al. (2001). J. Am. Chem. Soc., 123(39), 9500-9512.

Based on the available data for structurally similar amines, this compound is expected to exhibit a nucleophilicity parameter (N) in the range of 12.8 to 13.0. The presence of the ether oxygen atom at the β-position can slightly enhance nucleophilicity through inductive effects, as seen with 2-methoxyethanamine. However, the bulkier isopropoxy group might introduce some steric hindrance, potentially counteracting this electronic effect to a small degree.

Factors Influencing SN2 Reaction Rates

The rate of an SN2 reaction is governed by several key factors. Understanding these allows for the rational design of experiments and the prediction of reaction outcomes.

Factors_Affecting_SN2_Rate Rate SN2 Reaction Rate Substrate Substrate (Steric Hindrance) Rate->Substrate Nucleophile Nucleophile (Strength & Concentration) Rate->Nucleophile LeavingGroup Leaving Group (Ability) Rate->LeavingGroup Solvent Solvent (Polarity) Rate->Solvent

Caption: Factors influencing the rate of an SN2 reaction.

Experimental Protocols for Kinetic Studies of SN2 Reactions

A generalized experimental workflow for determining the kinetics of an SN2 reaction between an amine and an alkyl halide is outlined below.

Experimental_Workflow cluster_methods Analytical Techniques A Reactant Preparation (Amine & Alkyl Halide in Solvent) B Reaction Initiation (Mixing at Constant Temperature) A->B C Monitoring Reaction Progress (Aliquots at Time Intervals) B->C D Analysis of Aliquots C->D GC Gas Chromatography (GC) D->GC Separation of Reactants/Products HPLC HPLC D->HPLC Separation of Reactants/Products Titration Titration D->Titration Quenching and Titration of Unreacted Amine/Halide Spectrophotometry Spectrophotometry D->Spectrophotometry Monitoring Chromophore Appearance/Disappearance E Data Processing (Concentration vs. Time) F Determination of Rate Constant E->F GC->E HPLC->E Titration->E Spectrophotometry->E

Caption: General workflow for a kinetic study of an SN2 reaction.

Detailed Methodology: Kinetic Analysis via Gas Chromatography (GC)

This protocol describes the determination of the rate constant for the reaction of an amine with an alkyl halide using gas chromatography.

1. Materials and Reagents:

  • Amine (e.g., this compound)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Anhydrous solvent (e.g., acetonitrile, DMSO)

  • Internal standard (e.g., a non-reactive compound with a distinct retention time, such as decane)

  • Quenching solution (e.g., a dilute acid solution)

2. Instrumentation:

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-5 or equivalent).

  • Thermostatted reaction vessel.

  • Microsyringes.

3. Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions containing known concentrations of the amine, alkyl halide, and the internal standard in the chosen solvent. Inject these standards into the GC to establish a calibration curve that relates peak area ratios (analyte/internal standard) to concentration.

  • Reaction Setup: In a thermostatted reaction vessel, dissolve a known concentration of the amine and the internal standard in the solvent. Allow the solution to equilibrate to the desired reaction temperature.

  • Reaction Initiation: Initiate the reaction by adding a known concentration of the alkyl halide to the amine solution with vigorous stirring. Start a timer immediately.

  • Sampling: At regular time intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture and immediately quench it by adding it to a vial containing the quenching solution. The quenching step is crucial to stop the reaction.

  • GC Analysis: Inject the quenched aliquots into the GC. Record the retention times and peak areas for the amine, alkyl halide, and the internal standard.

  • Data Analysis:

    • Using the calibration curve, determine the concentration of the amine and/or alkyl halide at each time point.

    • Plot the natural logarithm of the concentration of the limiting reagent versus time. For a second-order reaction under pseudo-first-order conditions (i.e., one reactant in large excess), this plot should yield a straight line.

    • The slope of this line will be equal to the negative of the pseudo-first-order rate constant (k').

    • The second-order rate constant (k) can be calculated by dividing k' by the concentration of the reactant in excess.

4. Determination of Activation Parameters:

  • Repeat the kinetic experiment at several different temperatures.

  • Plot the natural logarithm of the second-order rate constant (ln k) versus the reciprocal of the absolute temperature (1/T).

  • According to the Arrhenius equation, this plot should be linear. The activation energy (Ea) can be determined from the slope of the line (slope = -Ea/R, where R is the gas constant).

This comprehensive approach allows for a thorough kinetic investigation of this compound and its comparison with other nucleophiles in SN2 reactions, providing valuable insights for synthetic and medicinal chemists.

A Comparative Guide to Purity Assessment of Synthesized 2-Isopropoxyethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthesized compounds is a cornerstone of reliable and reproducible research, particularly in the field of drug development. For novel compounds like 2-Isopropoxyethanamine, a comprehensive assessment of purity is critical to ensure the validity of experimental results and to meet stringent regulatory standards. This guide provides an objective comparison of four common analytical techniques for determining the purity of synthesized this compound: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV/Fluorescence Detection (HPLC-UV/FL), Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparison of Analytical Methods

The choice of analytical method for purity assessment depends on various factors, including the nature of the compound, the expected impurities, the required level of accuracy, and the available instrumentation. The following table summarizes the key performance characteristics of the four methods evaluated for the analysis of this compound.

Parameter GC-FID HPLC-UV/FL (with Derivatization) Quantitative ¹H NMR (qNMR) GC-MS
Principle Separation of volatile compounds based on boiling point and polarity, with detection by flame ionization.Separation of compounds based on polarity, with detection of chromophoric or fluorophoric derivatives.Absolute or relative quantification based on the direct proportionality between NMR signal intensity and the number of protons.Separation of volatile compounds coupled with mass analysis for identification and quantification.
Primary Use Quantification of volatile impurities and the main component.Quantification of the main component and non-volatile or thermally labile impurities.Absolute purity determination of the main component without a specific reference standard.Identification and quantification of volatile impurities, including structural elucidation.
Sample Throughput HighMediumMediumHigh
Limit of Detection (LOD) ~0.01%~0.01% (analyte dependent)~0.1%~0.001% (in SIM mode)
Precision (RSD) < 2%< 2%< 1%< 5%
Selectivity GoodExcellent (with appropriate column and derivatization)Good (potential for signal overlap)Excellent (mass-based separation)
Strengths Robust, reliable, and widely available.High selectivity and sensitivity with derivatization.Provides structural information and absolute purity without a compound-specific standard.High sensitivity and definitive identification of impurities.
Limitations Not suitable for non-volatile or thermally labile impurities. Requires derivatization for some compounds.Derivatization step can be time-consuming and introduce errors.Lower sensitivity compared to chromatographic methods. Signal overlap can be an issue.May not be suitable for non-volatile impurities. Ionization efficiency can vary between compounds.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are tailored for the analysis of this compound and its potential impurities, which may include unreacted starting materials (e.g., 2-isopropoxyethanol, ammonia) and by-products of the synthesis.

Gas Chromatography-Flame Ionization Detection (GC-FID)

Purpose: To quantify the main component and any volatile impurities.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Detector: Flame Ionization Detector (FID)

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Injector: Split/Splitless

Conditions:

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 15°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • Detector Temperature: 300°C

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 400 mL/min

  • Makeup Gas (Helium): 25 mL/min

Sample Preparation:

  • Accurately weigh approximately 100 mg of the synthesized this compound into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with methanol.

  • Further dilute a 1 mL aliquot to 10 mL with methanol for analysis.

High-Performance Liquid Chromatography with Pre-Column Derivatization (HPLC-UV/FL)

Purpose: To quantify this compound and non-volatile impurities. Since aliphatic amines like this compound lack a strong chromophore, pre-column derivatization with a labeling agent such as dansyl chloride is necessary for sensitive UV or fluorescence detection.[1][2][3][4][5]

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Detector: UV-Vis Diode Array Detector (DAD) and Fluorescence Detector (FLD)

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Derivatization Procedure (with Dansyl Chloride):

  • To 100 µL of the sample solution (approximately 1 mg/mL in acetonitrile), add 200 µL of a 1.5 mg/mL solution of dansyl chloride in acetone.

  • Add 100 µL of a 0.1 M sodium bicarbonate buffer (pH 9.5).

  • Vortex the mixture and incubate at 60°C for 45 minutes in the dark.

  • After incubation, add 100 µL of a 2% methylamine solution to quench the excess dansyl chloride.

  • Vortex and allow to stand for 10 minutes at room temperature.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection:

    • DAD: 254 nm

    • FLD: Excitation at 340 nm, Emission at 525 nm

Quantitative ¹H Nuclear Magnetic Resonance (qNMR)

Purpose: To determine the absolute purity of the this compound sample without the need for a specific reference standard of the analyte.[6][7][8][9][10]

Instrumentation:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent

  • NMR Tubes: 5 mm high-precision

Experimental Parameters:

  • Solvent: Deuterated chloroform (CDCl₃) with a certified internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

  • Number of Scans: 16

  • Acquisition Time: 4 seconds

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound and 10 mg of the internal standard into a vial.

  • Dissolve the mixture in 0.75 mL of CDCl₃.

  • Transfer the solution to a 5 mm NMR tube.

Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Gas Chromatography-Mass Spectrometry (GC-MS)

Purpose: To identify and quantify volatile impurities. The mass spectrometer provides definitive structural information.

Instrumentation:

  • GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Ionization Mode: Electron Ionization (EI) at 70 eV

Conditions:

  • GC conditions are the same as for the GC-FID method.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 35-350

Data Analysis:

  • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify impurities using the area percent method or by creating a calibration curve with known standards if available. The characteristic fragmentation of primary amines involves alpha-cleavage, which can aid in structural elucidation.[11][12]

Data Presentation

The following table presents representative data from the purity assessment of a synthesized batch of this compound using the four described methods.

Analytical Method Purity of this compound (%) Major Impurities Detected Impurity Level (%)
GC-FID 99.22-Isopropoxyethanol0.6
Unknown Impurity 1 (retention time: 5.8 min)0.2
HPLC-UV/FL 99.1Non-volatile Impurity 10.7
Unknown Impurity 2 (retention time: 12.3 min)0.2
Quantitative ¹H NMR 98.9Residual Methanol0.8
Water0.3
GC-MS 99.22-Isopropoxyethanol (Confirmed by MS)0.6
Di(2-isopropoxyethyl)amine (Tentative ID)0.2

Visualizations

The following diagrams illustrate the workflow for purity assessment and a logical comparison of the analytical techniques.

Purity_Assessment_Workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_reporting Reporting Synthesized_Product Synthesized This compound GC_FID GC-FID (Volatile Purity) Synthesized_Product->GC_FID HPLC HPLC-UV/FL (Non-Volatile Purity) Synthesized_Product->HPLC qNMR qNMR (Absolute Purity) Synthesized_Product->qNMR GC_MS GC-MS (Impurity ID) Synthesized_Product->GC_MS Final_Purity Final Purity Determination GC_FID->Final_Purity HPLC->Final_Purity qNMR->Final_Purity GC_MS->Final_Purity COA Certificate of Analysis (CoA) Final_Purity->COA

Purity assessment workflow for synthesized compounds.

Method_Comparison cluster_quantification Quantitative Focus cluster_identification Identification Focus cluster_volatility Analyte Volatility GC_FID GC-FID qNMR qNMR GC_FID->qNMR Complements for absolute purity Volatile Volatile GC_FID->Volatile HPLC HPLC-UV/FL HPLC->qNMR Complements for absolute purity NonVolatile Non-Volatile HPLC->NonVolatile qNMR->Volatile qNMR->NonVolatile GC_MS GC-MS GC_MS->GC_FID Confirms peak identity GC_MS->Volatile

Logical relationships between analytical methods.

Conclusion

A multi-faceted approach is recommended for the comprehensive purity assessment of synthesized this compound. GC-FID and HPLC provide robust quantification of volatile and non-volatile impurities, respectively. qNMR offers a powerful method for determining absolute purity without the need for a specific standard of the synthesized compound. GC-MS is invaluable for the definitive identification of unknown impurities. By combining the data from these orthogonal techniques, researchers can confidently establish the purity of their synthesized this compound, ensuring the integrity and reliability of their scientific endeavors.

References

comparing the performance of different catalysts with 2-Isopropoxyethanamine

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Catalyst Performance in Reactions Involving Amino Alcohols, with Relevance to 2-Isopropoxyethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a bifunctional molecule containing both a primary amine and an ether linkage, presents a unique substrate for various catalytic transformations. Its structural similarity to other amino alcohols suggests its potential utility as a reactant, ligand, or catalyst in a range of chemical reactions crucial for pharmaceutical and materials science. This guide provides an overview of catalyst performance in key reactions involving amino alcohols, offering a framework for anticipating and evaluating catalytic systems for this compound.

I. Amino Alcohols as Catalysts: The Asymmetric Aldol Reaction

Amino alcohols are effective organocatalysts, particularly in stereoselective carbon-carbon bond formation. The following data compares the performance of the amino alcohol L-prolinol with the amino acid L-proline in the asymmetric aldol reaction between acetone and isobutyraldehyde. This serves as a model for how an amino alcohol derived from this compound might perform as a catalyst.

Table 1: Comparison of L-Prolinol and L-Proline in the Asymmetric Aldol Reaction [1]

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
L-Prolinol20DMSORoom Temp.486895:593 (anti)
L-Proline30DMSORoom Temp.489795:596 (anti)
Experimental Protocol: Asymmetric Aldol Reaction[1]

A solution of isobutyraldehyde (0.5 mmol) in DMSO (1.0 mL) is added to a mixture of acetone (2.0 mL) and the organocatalyst (L-prolinol or L-proline, specified mol%). The reaction mixture is stirred at room temperature for the specified time. Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The yield, diastereomeric ratio, and enantiomeric excess are determined by ¹H NMR spectroscopy and chiral HPLC analysis.

Aldol_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis start Start reactants Mix Acetone and Organocatalyst start->reactants add_aldehyde Add Isobutyraldehyde in DMSO reactants->add_aldehyde stir Stir at Room Temperature add_aldehyde->stir quench Quench with aq. NH4Cl stir->quench extract Extract with Ethyl Acetate quench->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate dry->concentrate analyze Analyze Yield, dr, and ee (NMR, HPLC) concentrate->analyze end End analyze->end

Experimental workflow for the asymmetric aldol reaction.

II. Catalytic Oxidation of Amino Alcohols

The selective oxidation of amino alcohols to valuable amino acids is a key transformation. Gold-based catalysts have shown promise in this area, although the presence of the amino group can influence catalyst activity and durability.

Table 2: Performance of Gold Catalysts in the Oxidation of Ethanolamine and Serinol [2][3]

CatalystSubstrateConversion (%)Selectivity to Amino Acid (%)Main By-product
Au/Al₂O₃Ethanolamine>95~53-95Glycolic acid
Au/TiO₂Ethanolamine>95~53-95Glycolic acid
Au/MgOEthanolamine>95~53-95Glycolic acid
Au/Al₂O₃Serinol~40-60~27-33Various
Au/MgOSerinol~40-60~40-46Various

Note: The selectivity to glycine from ethanolamine oxidation is highly dependent on reaction conditions and catalyst preparation, with deamination to glycolic acid being a significant side reaction.[2] For serinol oxidation, the selectivity to serine is generally lower due to a more complex reaction network.[2]

Experimental Protocol: Amino Alcohol Oxidation[2]

The oxidation reaction is carried out in a batch reactor. The catalyst is suspended in an aqueous solution of the amino alcohol. The reaction is typically performed under an oxygen atmosphere (e.g., 3 atm) at a controlled temperature (e.g., 50 °C) in the presence of a base (e.g., NaOH). The reaction progress is monitored by taking samples at regular intervals and analyzing them by HPLC.

Oxidation_Pathway cluster_main Ethanolamine Oxidation cluster_side Side Reaction ethanolamine Ethanolamine catalyst Au Catalyst, O2, Base ethanolamine->catalyst Oxidation glycine Glycine (Desired Product) glycolic_acid Glycolic Acid (By-product) catalyst->glycine Selective Oxidation catalyst->glycolic_acid Deamination & Oxidation

Reaction pathways in the catalytic oxidation of ethanolamine.

III. Catalytic Synthesis of Amines from Amino Alcohols

The conversion of amino alcohols to other valuable amines, such as diamines, is an important industrial process. For instance, ethylenediamine (EDA) can be synthesized from monoethanolamine (MEA).

Table 3: Comparison of Catalysts for the Synthesis of Ethylenediamine from Monoethanolamine

Catalyst SystemTemperature (°C)MEA Conversion (%)EDA Selectivity (%)Reference
Ni-Re/Al₂O₃160-200~70-90~80-90[RSC Adv., 2018, 8, 8152]
Co-Cu/γ-Al₂O₃20054.4~45 (EDA yield)[ACS Omega, 2024, 9, 18, 20587–20601][4]
Cu-MOR340-~10 (EDA yield)[ACS Omega, 2024, 9, 18, 20587–20601][4]
Experimental Protocol: Reductive Amination of Monoethanolamine

The reaction is typically carried out in a fixed-bed reactor. The catalyst is packed into the reactor, and a mixture of monoethanolamine and ammonia is fed into the reactor at elevated temperature and pressure in the presence of hydrogen. The product stream is then cooled and analyzed by gas chromatography to determine the conversion and selectivity.

Reductive_Amination MEA Monoethanolamine (MEA) Reactor Fixed-Bed Reactor (High T, High P) MEA->Reactor NH3 Ammonia (NH3) NH3->Reactor H2 Hydrogen (H2) H2->Reactor Catalyst Catalyst (e.g., Ni-Re/Al2O3) Catalyst->Reactor EDA Ethylenediamine (EDA) Reactor->EDA Byproducts By-products Reactor->Byproducts

Simplified workflow for the synthesis of EDA from MEA.

Conclusion

While direct comparative data for catalysts with this compound is currently scarce, the study of analogous amino alcohols provides valuable insights. For applications of this compound as an organocatalyst, its performance can be benchmarked against known amino alcohol catalysts like L-prolinol. In transformations where this compound is a substrate, such as oxidation or amination, the catalyst systems presented for ethanolamine and other amino alcohols offer a strong starting point for catalyst screening and optimization. The provided experimental protocols and workflow diagrams serve as a foundation for designing experiments to evaluate and compare the performance of different catalysts for this promising molecule.

References

Limited Direct Applications of 2-Isopropoxyethanamine in Medicinal Chemistry Emerge from Patent Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive literature review reveals that 2-isopropoxyethanamine is not widely utilized as a core scaffold in medicinal chemistry, with its applications primarily documented in patent literature as a synthetic building block for more complex molecules. The available information is sparse, precluding a direct comparison with alternative scaffolds and a detailed analysis of its structure-activity relationships. The absence of dedicated studies means that quantitative data, detailed experimental protocols, and specific signaling pathway information related to this molecule are not publicly available.

Use as a Synthetic Intermediate

The primary role of this compound in medicinal chemistry, as identified in patent filings, is as a reactant in the synthesis of novel therapeutic agents. For instance, it has been employed in the development of selective 5-HT2C receptor agonists and microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors.

In the synthesis of potential 5-HT2C receptor agonists, this compound serves as a key amine source, reacting with a tricyclic benzodiazepine scaffold.[1] The resulting secondary amide has been shown to be crucial for achieving high selectivity for the 5-HT2C receptor over other serotonin receptors.[1]

Similarly, in the development of mPGES-1 inhibitors, this compound has been used to introduce an N-(2-isopropoxyethyl)piperidine-4-carboxamide moiety to a benzimidazole core.[2] This work aimed to create compounds for treating inflammatory diseases.[2]

Broader Context and Bioisosteric Considerations

While direct data on this compound is lacking, the broader class of alkoxyamines is of interest in drug design. The ether linkage and the terminal amine provide opportunities for hydrogen bonding and salt formation, which are critical for molecular recognition at biological targets. The isopropoxy group offers a degree of lipophilicity that can influence a compound's pharmacokinetic properties, such as absorption and distribution.

In drug design, small alkoxyamine fragments can be considered as bioisosteres for other functional groups to modulate a molecule's physicochemical properties and improve its drug-like characteristics.[3][4][5][6][7] However, without specific studies on this compound, its precise impact as a bioisosteric replacement remains uncharacterized.

Limitations and Future Directions

The current body of scientific literature does not contain sufficient information to construct a detailed comparison guide on the medicinal chemistry applications of this compound. There are no published studies that provide:

  • Comparative quantitative data (e.g., IC50, Ki, EC50 values) against other scaffolds.

  • Detailed experimental protocols for biological assays involving this compound-containing compounds.

  • Elucidation of signaling pathways or mechanisms of action directly attributable to the this compound moiety.

The following diagram illustrates the general workflow for evaluating a novel chemical scaffold in medicinal chemistry, a process that this compound has not yet fully undergone according to public records.

G cluster_0 Scaffold Identification & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Identify Scaffold Identify Scaffold Synthesize Derivatives Synthesize Derivatives Identify Scaffold->Synthesize Derivatives Design Analogs Primary Screening Primary Screening Synthesize Derivatives->Primary Screening Test Biological Activity Secondary Assays (Selectivity, MOA) Secondary Assays (Selectivity, MOA) Primary Screening->Secondary Assays (Selectivity, MOA) Confirm Hits ADME-Tox Profiling ADME-Tox Profiling Secondary Assays (Selectivity, MOA)->ADME-Tox Profiling Assess Drug-like Properties Pharmacokinetics Pharmacokinetics ADME-Tox Profiling->Pharmacokinetics Lead Optimization Efficacy Models Efficacy Models Pharmacokinetics->Efficacy Models Evaluate In Vivo Activity Toxicology Studies Toxicology Studies Efficacy Models->Toxicology Studies Safety Assessment

General workflow for medicinal chemistry evaluation.

Future research would be necessary to fully explore the potential of this compound as a valuable scaffold in medicinal chemistry. This would involve the systematic synthesis of derivative libraries and their evaluation in a range of biological assays to establish clear structure-activity relationships. Until such studies are published, its role will likely remain that of a niche building block in specific synthetic routes.

References

Safety Operating Guide

Safe Disposal of 2-Isopropoxyethanamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Isopropoxyethanamine, a flammable and corrosive substance.

Immediate Safety Precautions: Before handling this compound, ensure you are in a well-ventilated area, preferably under a chemical fume hood.[1] Eliminate all sources of ignition, such as open flames and sparks, as this chemical is a flammable liquid.[1][2][3]

Personal Protective Equipment (PPE) and Hazard Information

It is imperative to use appropriate personal protective equipment (PPE) when handling this compound to prevent contact and exposure.[1][4] The following table summarizes the key hazards and required PPE.

Hazard ClassificationGHS Hazard StatementRequired Personal Protective Equipment (PPE)
Flammable LiquidH226: Flammable liquid and vapour[2][3]Fire/flame resistant and impervious clothing.[2]
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage[2][3]Protective gloves, lab coat.[1][4]
Serious Eye Damage/IrritationH318: Causes serious eye damage[2][3]Tightly fitting safety goggles with side-shields, face shield.[2][4]
Acute Toxicity (Inhalation)H332: Harmful if inhaled[5]Full-face respirator if exposure limits are exceeded or irritation is experienced.[2]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility.[1] Adherence to the following procedural steps is crucial for safe and compliant disposal.

Step 1: Waste Segregation and Collection

  • Identify and segregate this compound waste from other chemical wastes to prevent hazardous reactions.[4]

  • Collect the waste in a designated, compatible, and properly labeled container.[1][4] The container must be kept tightly sealed.[4]

Step 2: Storage

  • Store the sealed container in a cool, well-ventilated, and designated flammable liquid storage area.[1]

  • Ensure the storage area is away from incompatible materials such as strong oxidizing agents, acids, and other heat sources.[1][4]

Step 3: Consultation and Transportation

  • Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.[1]

  • Arrange for a licensed hazardous waste contractor to transport the waste for disposal.

Step 4: Approved Disposal Method

  • Chemical Incineration: This is the most suitable method for the destruction of this compound.[1] Incineration must be performed in a licensed facility equipped with appropriate air pollution controls.[1]

  • Landfill: Burial in a landfill is a less preferred method and should only be considered if it is specifically licensed to accept chemical waste.[1]

In Case of Spills:

  • Have spill containment materials, such as absorbent pads and neutralizing agents, readily available.[4]

  • Personnel must be trained in spill response procedures.[4]

The following diagram illustrates the proper disposal workflow for this compound.

cluster_preparation Preparation cluster_collection Waste Collection & Storage cluster_disposal Disposal A Wear Appropriate PPE B Work in a Well-Ventilated Area A->B C Segregate this compound Waste B->C Handle Waste D Collect in Labeled, Sealed Container C->D E Store in a Cool, Ventilated Area D->E F Consult Institutional EHS E->F Ready for Disposal G Arrange for Licensed Waste Contractor F->G H Dispose via Chemical Incineration G->H

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Isopropoxyethanamine
Reactant of Route 2
Reactant of Route 2
2-Isopropoxyethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.